Cipepofol
Descripción
Propiedades
Número CAS |
1637741-58-2 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1 |
Clave InChI |
BMEARIQHWSVDBS-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C1CC1)C2=CC=CC(=C2O)C(C)C |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HSK3486; HSK-3486; HSK 3486. |
Origen del producto |
United States |
Foundational & Exploratory
Cipepofol's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cipepofol (also known as HSK3486) is a novel, short-acting intravenous anesthetic agent that functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Structurally related to propofol (B549288), this compound exhibits a significantly higher potency, estimated to be 4 to 6 times greater than that of propofol.[1][2] This enhanced potency is attributed to structural modifications, including the introduction of a cyclopropyl (B3062369) group, which increases its binding affinity for the GABA-A receptor.[1] The R-enantiomer of this compound demonstrates greater stereoselectivity and potency compared to the S-isomer.[2] Like propofol, this compound potentiates GABA-ergic neurotransmission, leading to central nervous system depression and anesthesia. This document provides a comprehensive technical overview of this compound's mechanism of action at the GABA-A receptor, including available data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its anesthetic effects by binding to the GABA-A receptor, a ligand-gated ion channel, and enhancing the effect of the endogenous neurotransmitter, GABA.[3] This positive allosteric modulation results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.
Binding Site
While the precise binding site of this compound on the GABA-A receptor is still under investigation, molecular modeling studies suggest a putative binding pocket at the interface between the β and α subunits in the transmembrane domain.[4] This is consistent with the known binding sites of propofol and other general anesthetics.[5]
Key interactions at this putative binding site are believed to be:
-
Hydrophobic Packing: The lipophilic nature of the this compound molecule allows it to favorably interact with hydrophobic residues within the transmembrane domain of the GABA-A receptor.
-
Hydrogen Bonding: A hydrogen bond is predicted to form between the hydroxyl group of this compound and the amino acid residue Ile228 of the α1 subunit.[4]
The introduction of a cyclopropyl group in this compound's structure is thought to enhance its steric effects and increase its affinity for this binding pocket compared to propofol.[1][2]
Allosteric Modulation of Receptor Kinetics
As a positive allosteric modulator, this compound does not bind to the same site as GABA but rather influences the receptor's response to GABA. While specific studies on this compound's effect on GABA-A receptor kinetics are limited, inferences can be drawn from extensive research on the closely related compound, propofol. Propofol has been shown to:
-
Increase Channel Opening Frequency: At lower concentrations, propofol increases the frequency of GABA-A receptor channel opening in the presence of GABA.[6]
-
Prolong Channel Open Time: At higher concentrations, propofol can directly activate the GABA-A receptor, and it also prolongs the duration of channel opening.[7]
-
Slow Deactivation and Desensitization: Propofol slows the rate at which the receptor deactivates after the removal of GABA and also reduces the rate of desensitization in the continued presence of the agonist.[8][9]
It is highly probable that this compound shares these modulatory effects on GABA-A receptor kinetics, with its higher potency suggesting that these effects are achieved at lower concentrations.
Quantitative Data
| Parameter | This compound | Propofol | Reference |
| Relative Potency | 4-6 times higher | 1x | [1][2] |
| ED95 (Induction of Anesthesia) | 0.53 mg/kg | 2.16 mg/kg | [2] |
| Binding Affinity (Ki) | Not Reported | ~2.9 µM (IC50 for [35S]TBPS binding inhibition) | [10] |
| Potentiation (EC50) | Not Reported | ~1.7 µM (for potentiation of GABA-induced currents) | [10] |
| Direct Activation (EC50) | Not Reported | 61 µM | [6] |
Note: The Ki and EC50 values for propofol are provided for reference and are dependent on the specific GABA-A receptor subunit composition and experimental conditions.
Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a cascade of events leading to neuronal inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with GABA-A receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-A receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]muscimol or a channel blocker like [³⁵S]TBPS).
-
Add varying concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each this compound concentration.
-
Plot the specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Electrophysiology
This protocol is used to measure the functional effects of this compound on GABA-A receptor-mediated currents in living cells.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the desired GABA-A receptor subtype on glass coverslips.
-
-
Recording Setup:
-
Place a coverslip in the recording chamber of a patch-clamp setup and perfuse with an external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a high concentration of chloride.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
To study effects on kinetics, apply brief pulses of a saturating concentration of GABA in the presence and absence of this compound and measure the deactivation and desensitization rates.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Plot the potentiation of the GABA response as a function of this compound concentration to determine the EC50 for potentiation.
-
Analyze the decay kinetics of the currents to determine the effects of this compound on deactivation and desensitization time constants.
-
Conclusion
This compound is a potent positive allosteric modulator of the GABA-A receptor, exhibiting a mechanism of action similar to propofol but with significantly enhanced potency. Its structural features contribute to a higher binding affinity for a putative binding site at the β/α subunit interface within the transmembrane domain. While further research is needed to fully elucidate the specific quantitative aspects of its interaction with various GABA-A receptor subtypes and its precise effects on channel kinetics, the available evidence strongly supports its role as a powerful modulator of inhibitory neurotransmission. The detailed protocols provided in this guide offer a framework for continued investigation into the nuanced pharmacology of this promising anesthetic agent.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 4. A Computational Workflow for Membrane Protein–Ligand Interaction Studies: Focus on α5-Containing GABA (A) Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding site location on GABAA receptors determines whether mixtures of intravenous general anaesthetics interact synergistically or additively in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propofol modulates activation and desensitization of GABAA receptors in cultured murine hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Cipepofol (HSK3486): A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic agent that has emerged as a promising alternative to propofol (B549288). Developed by Haisco Pharmaceutical Group, this compound is a 2,6-disubstituted phenol (B47542) derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its chemical structure, featuring a cyclopropyl (B3062369) group, confers a higher potency and a distinct pharmacological profile compared to propofol.[2] Preclinical and clinical studies have demonstrated that this compound offers a rapid onset of anesthesia, stable recovery, and a favorable safety profile, including a reduced incidence of injection-site pain and potentially greater hemodynamic stability.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The quest for safer and more effective anesthetic agents is a continuous endeavor in pharmacology and medicine. Propofol, while widely used, is associated with several drawbacks, including injection-site pain, respiratory depression, and hypotension.[3] This has driven the development of new chemical entities with improved pharmacological properties. This compound (HSK3486) was designed as a structural analog of propofol with modifications aimed at enhancing its affinity for the GABA-A receptor and improving its clinical profile.[5] This document details the scientific journey of this compound from its molecular conception to its evaluation in clinical trials.
Mechanism of Action
This compound exerts its anesthetic and sedative effects primarily through the potentiation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5]
GABA-A Receptor Modulation
Similar to propofol, this compound binds to a distinct site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and inhibition of neuronal firing.[5] Notably, this compound exhibits a 4 to 6 times higher potency than propofol, indicating a stronger affinity for the GABA-A receptor.[1]
Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a cascade of events that ultimately lead to sedation and anesthesia. The enhanced chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli. This widespread neuronal inhibition in the central nervous system is the basis of its anesthetic effect.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound have been extensively studied in both preclinical and clinical settings.
Pharmacokinetics
This compound is administered intravenously and exhibits a rapid onset of action.[6] It is metabolized in the liver, primarily through glucuronidation, into an inactive metabolite (M4).[6] The primary route of excretion is via the kidneys.[6]
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Population | Reference |
| Time to Anesthesia (Induction) | ~2 minutes | Healthy Subjects | [6] |
| Elimination Half-life (t½) | 5.5 - 14.1 minutes (recovery) | Healthy Subjects | [6] |
| Primary Metabolite | M4 (Glucuronide conjugate) | Humans | [6] |
| Primary Route of Excretion | Urine (84.6%) | Healthy Subjects | [6] |
Pharmacodynamics
This compound is a potent anesthetic, with studies indicating it is approximately 4 to 6 times more potent than propofol.[1] This higher potency allows for the use of lower doses to achieve the same level of anesthesia.
Table 2: Comparative Pharmacodynamic Properties of this compound and Propofol
| Property | This compound (HSK3486) | Propofol | Reference |
| Potency | 4-6 times higher than propofol | Standard | [1] |
| Induction Dose (Adults) | 0.4 mg/kg | 2.0 mg/kg | [7] |
| Injection Site Pain | Significantly lower incidence | Higher incidence | [3] |
| Hemodynamic Stability | Potentially more stable | Can cause significant hypotension | [4] |
Experimental Protocols
The development of this compound involved a series of rigorous preclinical and clinical studies. The following sections outline the methodologies for key experiments.
Preclinical Evaluation
-
Objective: To determine the metabolic stability of this compound in liver microsomes.
-
Method:
-
Prepare a reaction mixture containing 3.0 µM this compound, 3.2 mM MgCl₂, 1.0 mM uridine (B1682114) 5′-diphosphoglucuronic acid (UDPGA), 25.0 µg/ml alamethicin, and liver microsomes (0.5 mg protein/mL) in 100 mM PBS (pH 7.4).[8]
-
Pre-incubate the mixture for 3 minutes at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction with an equal volume of ice-cold acetonitrile.
-
Analyze the samples using LC-MS/MS to quantify the remaining this compound and identify metabolites.[8]
-
-
Objective: To assess the anesthetic potency of this compound.
-
Method:
-
Use Sprague-Dawley rats, divided into groups.
-
Administer this compound or propofol intravenously via the lateral tail vein over 10 seconds at various doses.
-
The primary endpoint is the loss of righting reflex (LORR), defined as the inability of the rat to right itself within 30 seconds when placed on its back.
-
Determine the HD₅₀ (the dose at which 50% of animals exhibit LORR).[8]
-
Clinical Trial Protocol (Phase 3 Example)
-
Trial ID: NCT04511728
-
Objective: To evaluate the efficacy and safety of this compound for the induction and maintenance of general anesthesia in adults undergoing elective surgery.
-
Design: Multicenter, randomized, single-blind, propofol-controlled, parallel-group study.
-
Methodology:
-
Patient Population: Adult patients (ASA physical status I-III) scheduled for elective surgery requiring general anesthesia.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or propofol.
-
Induction of Anesthesia:
-
This compound group: 0.4 mg/kg administered intravenously. An additional 0.2 mg/kg may be given if needed.
-
Propofol group: 2.0 mg/kg administered intravenously. An additional 1.0 mg/kg may be given if needed.
-
-
Maintenance of Anesthesia: Anesthesia is maintained with a continuous infusion of the assigned study drug, with the dose adjusted to maintain a Bispectral Index (BIS) between 40 and 60.
-
Efficacy Assessment: The primary efficacy endpoint is the success rate of anesthesia induction, defined as reaching a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1.
-
Safety Assessment: Monitor vital signs, adverse events (including injection-site pain), and laboratory parameters throughout the study.
-
Drug Development Workflow
The development of this compound followed a structured pathway from initial discovery to late-stage clinical trials.
Conclusion
This compound (HSK3486) represents a significant advancement in the field of intravenous anesthetics. Its development, rooted in the rational design of a propofol analog, has yielded a compound with a superior pharmacological profile. The extensive preclinical and clinical research summarized in this guide highlights its potential to offer a safer and more effective alternative for the induction and maintenance of general anesthesia. With a reduced incidence of injection-site pain and favorable hemodynamic stability, this compound is poised to become a valuable tool in the armamentarium of anesthesiologists. Further research and post-market surveillance will continue to delineate its role in various clinical settings and patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Mass balance, pharmacokinetics and pharmacodynamics of intravenous HSK3486, a novel anaesthetic, administered to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Cipepofol: A Technical Guide to a Novel Anesthetic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol, also known as ciprofol or by its developmental code name HSK3486, is a novel short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2] Developed to improve upon the properties of propofol, this compound exhibits higher potency and a potentially improved safety profile, particularly regarding injection site pain and hemodynamic stability.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as (R)-2-(1-cyclopropylethyl)-6-isopropylphenol.[1] The introduction of a cyclopropyl (B3062369) group into the propofol structure results in a chiral molecule with increased steric effects, which is believed to contribute to its enhanced anesthetic potency.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol | [2] |
| Synonyms | Ciprofol, HSK3486 | [2] |
| Molecular Formula | C₁₄H₂₀O | [2] |
| Molar Mass | 204.31 g/mol | [2] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| pKa | Not specified in provided results | |
| LogP | Not specified in provided results |
Pharmacodynamics
Mechanism of Action
This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By enhancing the effect of GABA on the GABA-A receptor, this compound increases chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity, resulting in sedation and anesthesia.[2] It exhibits a binding affinity for the GABA-A receptor that is approximately four to five times greater than that of propofol.[3]
Potency and Efficacy
Clinical and preclinical studies have demonstrated that this compound is significantly more potent than propofol. The dose of this compound required to induce a similar level of anesthesia is approximately 4 to 6 times lower than that of propofol.[1]
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Species | Value | Comparison to Propofol | Source |
| Anesthesia Induction Dose | Human | 0.4 mg/kg | ~4-5 times more potent | [5] |
| ED₅₀ for Loss of Righting Reflex | Pediatric Patients (3-12 years) | 0.618 mg/kg | Not directly compared in this study | |
| ED₉₅ for Hysteroscopy | Human | 0.53 mg/kg | 4.1 times more potent | [6] |
| ED₅₀ for suppressing cardiovascular responses to intubation | Human | 0.326 mg/kg | 4.7 times more potent | [7] |
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by rapid onset and distribution, followed by a relatively fast elimination. It is primarily metabolized in the liver via glucuronidation and excreted by the kidneys.[1]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Patient Population | Source |
| Single Bolus Injection | |||
| Tmax (Time to peak concentration) | ~2 minutes | Healthy Chinese Subjects | |
| Continuous Infusion | |||
| Cmax (Maximum concentration) | 6.02 ± 2.13 µg/mL | Elderly patients | |
| Tmax (Time to maximum concentration) | 0.18 ± 0.62 min | Elderly patients | |
| Vz (Apparent volume of distribution) | 3.96 ± 0.84 L/kg | Elderly patients | |
| CL (Total clearance) | 0.83 ± 0.14 L/h/kg | Elderly patients | |
| t½ (Half-life) | 3.47 ± 1.85 h | Elderly patients |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from 2-isopropylphenol (B134262). The key steps involve the alkylation of the phenol (B47542) to introduce the cyclopropylethyl group.
A detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results. However, a patented method for synthesizing propofol from 2-isopropylphenol involves the use of propylene and an aluminum catalyst in a solvent like toluene (B28343) at elevated temperature and pressure.[8] A similar approach, with appropriate modifications for the introduction of the cyclopropylethyl group, would likely be employed for this compound synthesis.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GABA-A receptor.
Methodology: A competitive radioligand binding assay is typically used.
-
Materials:
-
Rat brain membrane preparations (rich in GABA-A receptors).
-
Radioligand: [³H]muscimol or a similar GABA-A receptor agonist.
-
Unlabeled this compound at various concentrations.
-
Unlabeled GABA or bicuculline (B1666979) to determine non-specific binding.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the rat brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells or other suitable cells stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Measure the potentiation of the GABA-evoked current by this compound.
-
-
Data Analysis:
-
Construct a concentration-response curve for the potentiation effect.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation).
-
Clinical Studies and Safety Profile
Clinical trials have evaluated the efficacy and safety of this compound for the induction and maintenance of anesthesia and for sedation in various procedures.[5][9]
Cardiovascular Effects
Studies have indicated that this compound may offer superior hemodynamic stability compared to propofol, with a lower incidence of hypotension.[3][10] In a randomized clinical trial involving patients with severe aortic stenosis, the this compound group exhibited a significantly smaller decrease in mean arterial pressure compared to the propofol group.[10][11]
Respiratory Effects
This compound has been associated with a lower incidence of respiratory depression compared to propofol.[4] A meta-analysis of seven trials found that this compound significantly reduced the risk of respiratory depression.[12][13] In mechanically ventilated patients, this compound was shown to decrease tidal volume while having insignificant changes in respiratory rate and minute ventilation at sedative doses.[14]
Injection Site Pain
A significant advantage of this compound observed in clinical trials is a substantially lower incidence of injection site pain compared to propofol.[4][5]
Conclusion
This compound is a promising new intravenous anesthetic with a chemical structure and pharmacodynamic profile that offers several potential advantages over propofol. Its higher potency, coupled with a favorable safety profile, including reduced injection site pain and improved hemodynamic stability, makes it a valuable addition to the field of anesthesiology. Further research and clinical experience will continue to delineate its role in various clinical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H20O | CID 86301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102503776A - Method for synthesizing propofol by utilizing aluminum catalyst taking reactant 2-isopropyl phenol as ligand - Google Patents [patents.google.com]
- 9. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Cipepofol
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cipepofol
Introduction
This compound (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Structurally, it is an R-isomer of a propofol (B549288) analog, distinguished by the presence of a cyclopropylethyl group.[1][3] This structural modification enhances its binding affinity to the GABA-A receptor, making it approximately 4 to 6 times more potent than propofol.[1][3] this compound has been developed to provide a favorable safety and efficacy profile, with a particular focus on reducing injection pain and hemodynamic instability associated with propofol.[4][5] It is indicated for the induction and maintenance of general anesthesia and for sedation in various clinical settings.[6][7]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is sedation and hypnosis, mediated through its action on the central nervous system.[2]
Mechanism of Action
This compound's primary mechanism of action is the potentiation of GABA-A receptor activity.[2][8] GABA is the main inhibitory neurotransmitter in the central nervous system.[5] By binding to the GABA-A receptor, this compound enhances the receptor's sensitivity to GABA, leading to an increased influx of chloride ions into the neuron.[2][8] This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire and resulting in central nervous system depression, which manifests as sedation and anesthesia.[2][5] The binding affinity of this compound for the GABA-A receptor is reported to be 4 to 5 times greater than that of propofol.[3][9]
Dose-Response Relationship
Clinical studies have established the dose-response relationship for this compound in achieving desired levels of sedation and anesthesia. The effective dose (ED) required is significantly lower than that of propofol, reflecting its higher potency.
| Endpoint | Patient Population | This compound ED50 (95% CI) | This compound ED95 (95% CI) | Propofol ED50 (95% CI) | Propofol ED95 (95% CI) | Potency Ratio (this compound:Propofol) |
| Anesthesia Induction (MOAA/S ≤1) | Adults undergoing hysteroscopy | Not explicitly stated | 0.53 mg/kg (0.48-0.60) | Not explicitly stated | 2.16 mg/kg (1.96-2.45) | 4.1:1 |
| Anesthesia Induction | Youth (18-40 years) | 0.526 mg/kg | 0.610 mg/kg | N/A | N/A | N/A |
| Anesthesia Induction | Middle-aged (41-65 years) | 0.366 mg/kg | 0.450 mg/kg | N/A | N/A | N/A |
| Anesthesia Induction | Elderly (66-85 years) | 0.324 mg/kg | 0.408 mg/kg | N/A | N/A | N/A |
| Inhibiting Cardiovascular Response to Tracheal Intubation | Adult patients | 0.326 mg/kg (0.304-0.337) | 0.349 mg/kg (0.337-0.470) | 1.541 mg/kg (1.481-1.599) | 1.656 mg/kg (1.599-1.943) | ~4.73:1 |
Data compiled from multiple sources.[9][10][11][12]
Experimental Protocols for Pharmacodynamic Assessment
Study Design: Dose-response studies are often designed as randomized, double-blind trials.[10] For determining ED50 and ED95, methods like Dixon's up-and-down sequential allocation are frequently employed.[9][13]
Patient Population: Studies have included various patient populations, including healthy volunteers and patients undergoing specific procedures like hysteroscopy, colonoscopy, or general surgery.[6][10][14] Age stratification is also a key design element to assess dose requirements in different age groups.[9]
Dosing: Patients are typically allocated to receive a single intravenous bolus of this compound at varying doses.[10] For instance, in a hysteroscopy study, patients received doses ranging from 0.2 to 0.5 mg/kg.[10]
Pharmacodynamic Endpoints: The primary endpoint is often the success rate of anesthesia induction, which is assessed using validated scales.[10]
-
Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale: This scale is used to measure the level of sedation, with a score of ≤1 typically indicating successful induction.[2][10]
-
Bispectral Index (BIS) Monitoring: A non-invasive method to measure the depth of anesthesia. A BIS value between 40 and 60 is generally targeted for general anesthesia.[2][8]
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by rapid onset, predictable distribution, and swift elimination.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As an intravenous agent, bioavailability is 100%. This compound has a rapid onset of action.[15]
-
Distribution: this compound is highly lipophilic, leading to wide tissue distribution.[3] It has a high plasma protein binding of approximately 95%.[2]
-
Metabolism: The primary site of metabolism is the liver.[1] It is metabolized mainly by Phase II glucuronidation via the UGT1A9 enzyme, forming its major metabolite, M4.[2] Cytochrome P450 2B6 (CYP2B6) is also involved in its metabolism.[16] The M4 metabolite is inactive and does not possess hypnotic properties.[2]
-
Excretion: The metabolites are primarily excreted by the kidneys, with about 84.59% of the metabolite M4 eliminated via the renal route.[2]
Pharmacokinetic Parameters
Pharmacokinetic parameters of this compound have been characterized in various populations. The following table summarizes key parameters from a study in elderly patients undergoing continuous infusion.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 6.02 ± 2.13 | µg/mL |
| Tmax (Time to Maximum Concentration) | 0.18 ± 0.62 | min |
| Vz (Apparent Volume of Distribution) | 3.96 ± 0.84 | L/kg |
| CL (Total Clearance) | 0.83 ± 0.14 | L/h/kg |
| t½ (Half-life) | 3.47 ± 1.85 | h |
| AUC (Area Under the Curve) | 5000 ± 900 | L*h/kg |
| λz (Terminal Elimination Rate Constant) | 0.23 ± 0.07 | 1/h |
Data from a study in elderly patients (62-78 years old) receiving continuous infusion.[17]
Experimental Protocols for Pharmacokinetic Assessment
Study Design: Pharmacokinetic studies are often conducted as phase I, single-center, open-label, or controlled trials.[2]
Subject Population: Studies have included healthy subjects as well as specific populations such as those with renal or hepatic impairment to assess the need for dose adjustments.[1][2]
Dosing Regimen: A typical regimen involves an initial loading dose followed by a maintenance infusion. For example, a loading infusion of 0.4 mg/kg over 1 minute, followed by a maintenance infusion of 0.4 mg/kg/h for 30 minutes.[2]
Sample Collection: Blood samples are collected at multiple time points before, during, and after drug administration to characterize the full concentration-time profile. Urine samples are also collected to assess renal excretion.[2]
Analytical Method: Plasma and urine concentrations of this compound and its metabolites are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][17]
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.[2] This involves calculating parameters like Cmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd) from the plasma concentration-time data.[2]
Safety and Tolerability
This compound has demonstrated a favorable safety profile in clinical trials. Compared to propofol, it is associated with a significantly lower incidence of injection pain.[10][18] Some studies also report improved hemodynamic stability, with a lower incidence of hypotension compared to equipotent doses of propofol.[18][19][20] While both drugs can cause a decrease in blood pressure and heart rate, this compound may lead to less fluctuation during induction.[17][20] The side effect profile is generally mild to moderate in severity.[2]
Conclusion
This compound is a potent and selective GABA-A receptor modulator with distinct pharmacokinetic and pharmacodynamic properties. Its high potency allows for effective sedation and anesthesia at lower doses than propofol, and its metabolic pathway is well-defined. Clinically, it offers the significant advantages of reduced injection pain and potentially greater hemodynamic stability. The well-characterized dose-response relationship allows for tailored administration across different patient populations, including the elderly. This compound represents a promising alternative to propofol in various clinical settings requiring intravenous anesthesia and sedation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, and safety of ciprofol emulsion in Chinese subjects with normal or impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Effective Dosage of Ciprofol for the Induction of General Anesthesia Across Diverse Age Groups in Adults: A Single-Center, Prospective, Non-Randomized Sequential Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the potency-ratio of ciprofol and propofol on sedative effects in painless hysteroscopy: a randomized double-blind dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of ciprofol for sedation/anesthesia in patients undergoing hysteroscopy: a prospective, randomized, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effects of CYP2B6 inactivators on the metabolism of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of ciprofol after continuous infusion in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effectiveness and safety of ciprofol for the induction and maintenance of general anesthesia in urological surgery: a prospective, non-inferiority cohort study [frontiersin.org]
Initial Clinical Trial Data for Cipepofol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as HSK3486) is a novel, short-acting intravenous sedative-hypnotic agent.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2] this compound acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter in the central nervous system.[1] By enhancing GABAergic neurotransmission, this compound induces sedation and hypnosis.[2] Clinical studies have suggested that this compound is more potent than propofol, potentially offering a wider therapeutic window and a favorable safety profile.[3][4] This technical guide summarizes the initial clinical trial data for this compound, presenting quantitative results, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.
Core Mechanism of Action: GABAa Receptor Modulation
This compound, like propofol, exerts its sedative and hypnotic effects by potentiating the action of GABA at the GABAa receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.[5] Preclinical and clinical data suggest that this compound has a higher binding affinity for the GABAa receptor compared to propofol, estimated to be 4 to 5 times stronger.[3][4] This increased potency may account for the lower doses of this compound required to achieve similar levels of sedation as propofol.
Below is a diagram illustrating the signaling pathway of this compound at the GABAa receptor.
Figure 1: this compound's Mechanism of Action at the GABAa Receptor.
Quantitative Clinical Trial Data
The following tables summarize the key quantitative data from initial Phase II and Phase III clinical trials of this compound, comparing its efficacy and safety with propofol.
Table 1: Efficacy of this compound vs. Propofol for Anesthesia Induction
| Clinical Trial Phase | Indication | This compound Dose | Propofol Dose | Success Rate (this compound) | Success Rate (Propofol) | Time to MOAA/S ≤ 1 (this compound) | Time to MOAA/S ≤ 1 (Propofol) | Citation(s) |
| Phase IIa | General Anesthesia Induction | 0.5 mg/kg | 2.0 mg/kg | 100% | 100% | Not significantly different | Not significantly different | [6] |
| Phase III | General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | 100% | 100% | 0.91 min | 0.80 min | [7] |
| Phase III | Sedation for Gynecological Procedures | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | 100% | 100% | Median difference of 2s longer | [8][9] |
MOAA/S: Modified Observer's Assessment of Alertness/Sedation
Table 2: Safety Profile of this compound vs. Propofol
| Clinical Trial Phase | Indication | This compound Dose | Propofol Dose | Incidence of Hypotension (this compound) | Incidence of Hypotension (Propofol) | Incidence of Injection Pain (this compound) | Incidence of Injection Pain (Propofol) | Citation(s) |
| Phase IIa | General Anesthesia Induction | 0.3-0.5 mg/kg | 2.0-2.5 mg/kg | 36.7% | Not specified | Not specified | Not specified | [10] |
| Phase III | General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | Lower than propofol | Higher than this compound | 6.8% | 20.5% | [7] |
| Phase III | Sedation for Gynecological Procedures | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | Not specified | Not specified | 6.7% | 61.4% | [8][9] |
| Randomized Trial | Anesthesia in Aortic Stenosis Patients | 0.2 mg/kg | Not specified | 70.5% | 88.5% | Not specified | Not specified | [9][11] |
| Randomized Trial | Anesthesia in Hypertensive Patients | Not specified | Not specified | 66.7% | 89.6% | 4.2% | 72.9% | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients
| Parameter | Value |
| Maximum Plasma Concentration (Cmax) | 6.02 ± 2.13 µg/ml |
| Time to Maximum Concentration (Tmax) | 0.18 ± 0.62 min |
| Apparent Volume of Distribution (Vz) | 3.96 ± 0.84 L/kg |
| Total Clearance (CL) | 0.83 ± 0.14 L/h/kg |
| Half-life (t½) | 3.47 ± 1.85 h |
| Area Under the Curve (AUC) | 5000 ± 900 L/h/kg |
Data from a study in elderly patients undergoing elective gastrointestinal tumor resection.[12]
Experimental Protocols
This section details the methodologies employed in key clinical trials of this compound.
Representative Phase III Clinical Trial Protocol (NCT04958746)
Objective: To evaluate the efficacy and safety of this compound for sedation in patients undergoing outpatient gynecological procedures.[8][9]
Study Design: A multicenter, randomized, double-blind, non-inferiority, parallel-group trial.[8]
Patient Population:
-
Inclusion Criteria: Female patients aged 18-65 years scheduled for ambulatory gynecological procedures.[8]
-
Exclusion Criteria: History of allergies to anesthetics, severe cardiovascular or respiratory disease, or participation in other clinical trials.[13]
Intervention:
-
This compound Group: Intravenous bolus of 0.4 mg/kg for induction, followed by maintenance doses of 0.2 mg/kg as needed.[8]
-
Propofol Group: Intravenous bolus of 2.0 mg/kg for induction, followed by maintenance doses of 1.0 mg/kg as needed.[8]
Primary Endpoint:
-
Success rate of sedation, defined as the completion of the surgical procedure without the need for rescue sedative medication.[9]
Secondary Endpoints:
-
Time to successful induction of sedation (MOAA/S score ≤ 1).[8]
-
Time to full alertness.[8]
-
Time to meet discharge criteria.[8]
-
Incidence of adverse events, including injection site pain.[8]
Assessment Methodology:
-
Sedation Depth: Assessed using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale. The MOAA/S is a 6-point scale ranging from 5 (responds readily to name spoken in a normal tone) to 0 (no response to a painful trapezius squeeze).[7][14]
Below is a workflow diagram for this representative Phase III clinical trial.
Figure 2: Workflow of a Representative Phase III this compound Clinical Trial.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
Detailed PK/PD modeling protocols specific to this compound are not yet widely published. However, the approach is expected to be similar to that used for propofol, typically involving compartmental modeling.
General Protocol Outline:
-
Data Collection: Plasma concentrations of this compound are measured at frequent intervals following intravenous administration in a cohort of subjects. Simultaneously, a pharmacodynamic endpoint, such as the Bispectral Index (BIS) or MOAA/S score, is recorded.
-
Pharmacokinetic Modeling: A multi-compartment model (typically a two- or three-compartment model) is fitted to the plasma concentration-time data.[15] This involves estimating parameters such as:
-
Volume of the central compartment (V1)
-
Volumes of the peripheral compartments (V2, V3)
-
Clearance from the central compartment (Cl1)
-
Inter-compartmental clearances (Cl2, Cl3)
-
-
Pharmacodynamic Modeling: The relationship between the predicted effect-site concentration of this compound and the observed pharmacodynamic effect is modeled. This typically involves fitting a sigmoidal Emax model to the data to estimate parameters such as:
-
Emax (maximum effect)
-
Ce50 (effect-site concentration producing 50% of the maximum effect)
-
Hill coefficient (steepness of the concentration-response curve)
-
-
Model Validation: The predictive performance of the final PK/PD model is assessed using various techniques, such as visual predictive checks and bootstrapping.
Conclusion
Initial clinical trial data for this compound are promising, suggesting it is a potent and safe alternative to propofol for procedural sedation and general anesthesia. Its higher potency allows for the use of lower doses, which may contribute to a more favorable safety profile, particularly with regard to injection pain and hemodynamic stability.[3][7][8][9][11] Further research, including detailed PK/PD modeling in diverse patient populations, will continue to define the clinical role of this novel anesthetic agent.
References
- 1. Efficacy and safety of ciprofol for long-term sedation in patients receiving mechanical ventilation in ICUs: a prospective, single-center, double-blind, randomized controlled protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial [frontiersin.org]
- 3. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
- 9. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. Efficacy of remimazolam with fentanyl vs midazolam with fentanyl for sedation in screening colonoscopy: Randomized controlled study | Semantic Scholar [semanticscholar.org]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
Core Mechanism of Action in the Central Nervous System
An In-depth Technical Guide to the Central Nervous System Effects of Cipepofol
Introduction
This compound (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1][2] Structurally, it is a 2,6-disubstituted phenol (B47542) derivative and an R-chiral enantiomer, similar to propofol (B549288) but with the addition of a cyclopropyl (B3062369) group.[2][3] This modification enhances its lipophilicity and spatial volume, resulting in a higher binding affinity for its primary molecular target and greater anesthetic potency compared to propofol.[3][4] Developed as an alternative to propofol, this compound has undergone extensive clinical evaluation for sedation and anesthesia, demonstrating a favorable pharmacodynamic and safety profile.[1][5] This document provides a detailed technical overview of this compound's core effects on the central nervous system (CNS), its mechanism of action, and the experimental methodologies used to characterize it.
This compound's primary effect on the CNS is depression, leading to sedation and anesthesia. This is achieved through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2][3][6]
Signaling Pathway:
-
Binding to GABA-A Receptor: this compound binds to a specific site on the GABA-A receptor, a ligand-gated ion channel.[3] The most common receptor subtype in the brain, α1β2γ2, is the primary target.[3] The introduction of the cyclopropyl group and the R-chiral center in this compound's structure allows for a tighter and higher-affinity binding to the receptor compared to propofol.[3][4]
-
Enhanced Chloride Influx: Upon binding, this compound potentiates the effect of GABA, increasing the influx of chloride ions (Cl-) through the receptor's channel.[2][3] It also competes with other channel blockers for binding sites, further enhancing this chloride current.[3]
-
Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions leads to hyperpolarization of the neuronal membrane.[2][3]
-
Inhibition of Neurotransmission: This hyperpolarized state makes neurons less likely to fire action potentials in response to excitatory stimuli, thereby inhibiting the transmission of excitatory neurotransmitters like glutamate.[3][7]
-
CNS Depression: The widespread inhibition of neuronal activity in the CNS results in the clinically observed effects of sedation and anesthesia.[2][3]
Pharmacodynamics and Potency
Preclinical and clinical studies have consistently shown that this compound is significantly more potent than propofol, with a similar rapid onset and recovery profile.[1][6]
-
Potency: this compound exhibits an anesthetic potency approximately four to six times greater than that of propofol.[1][3]
-
Onset and Recovery: A single intravenous dose of 0.4 mg/kg this compound can induce hypnosis within 2 minutes, with an average time to awakening of 10.6 minutes.[3] Its pharmacokinetic properties allow for effective maintenance of sedation via continuous infusion without significant drug accumulation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound and propofol.
Table 1: Comparative Efficacy and Potency
| Procedure / Setting | This compound Dose | Propofol Equivalent Dose | Key Efficacy Outcome | Citation(s) |
|---|---|---|---|---|
| General Anesthesia Induction | 0.4 mg/kg | 2.0 mg/kg | 100% success rate in inducing anesthesia. | [3] |
| General Anesthesia Induction | 0.5 mg/kg | 2.0 mg/kg | Comparable success rate (MOAA/S ≤ 1). | [8] |
| Sedation for Colonoscopy | 0.4–0.5 mg/kg | 2.0 mg/kg | Similar sedation effect. | [3] |
| Sedation (Gynecological) | 0.4 mg/kg (induction) | 2.0 mg/kg (induction) | Non-inferior success rate for procedure completion (100% for both). | [5][9] |
| ICU Sedation | 0.1 mg/kg (bolus), 0.3 mg/kg/h (maintenance) | 0.5-1 mg/kg (bolus), 1.5 mg/kg/h (maintenance) | Comparable sedation to maintain RASS score of -2 to +1. |[2][3] |
Table 2: Comparative CNS-Related Adverse Event Profile | Adverse Event | this compound Dose | Propofol Dose | this compound Incidence | Propofol Incidence | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Injection Pain | 0.4 mg/kg | 2.0 mg/kg | 6.7% | 61.4% |[5] | | Injection Pain | 0.4 mg/kg | 2.0 mg/kg | 4.2% | 72.9% |[10] | | Hypotension | 0.4 mg/kg | 2.0 mg/kg | Significantly smaller drop in blood pressure. |[3] | | Hypotension | 0.1 mg/kg/h (maintenance) | 1.5 mg/kg/h (maintenance) | 7.7% | 23.1% |[2] | | Respiratory Depression | 0.4 mg/kg | 2.0 mg/kg | Lower incidence of respiratory depression. |[4] | | Any Respiratory AE | 0.4 mg/kg | 2.0 mg/kg | Lower incidence (desaturation, apnea, etc.). |[5] |
Key Experimental Protocols
The CNS effects of this compound have been characterized through rigorous preclinical and clinical experimental protocols.
Protocol 1: Assessing Sedative Effects in Mechanically Ventilated ICU Patients (Clinical)
This protocol was designed to evaluate the impact of this compound on breathing patterns and respiratory drive in critically ill patients.
-
Objective: To investigate the effects of this compound on respiratory variables, respiratory drive, and inspiratory effort in mechanically ventilated patients.[6]
-
Subjects: Adult patients in the ICU requiring sedation and undergoing mechanical ventilation.[6]
-
Methodology: A single-arm, dose-escalation physiological study was conducted. This compound infusion was initiated at a rate of 0.3 mg/kg/h. The dose was then increased by 0.1 mg/kg/h every 30 minutes up to a maximum of 0.8 mg/kg/h.[6][11]
-
Primary Endpoints: The primary outcomes measured were the changes from baseline in respiratory variables, including respiratory rate (RR), tidal volume (VT), minute ventilation (Vmin), airway occlusion pressure at 100 msec (P0.1), and pressure muscle index (PMI).[6][11] Sedation level was continuously assessed using the Richmond Agitation and Sedation Scale (RASS).[6]
-
Discontinuation Criteria: The infusion was stopped if the patient reached the maximum dose, achieved a RASS score ≤ -4, had a respiratory rate < 8 breaths/min, or pulse oxygen saturation (SpO2) < 90%.[6][11]
Protocol 2: Evaluating Anesthesia Induction for Gynecological Procedures (Clinical)
This protocol is from a Phase III, multicenter, randomized, non-inferiority trial to compare this compound with propofol.[5][9]
-
Objective: To evaluate the efficacy and safety of this compound for sedation and anesthesia in patients undergoing outpatient gynecological procedures.[5][9]
-
Subjects: Adult female patients (ASA physical status I or II, aged 18-65 years) scheduled for ambulatory gynecological procedures.[9]
-
Methodology: Patients were randomized in a 2:1 ratio to receive either this compound or propofol. The study was double-blinded. Anesthesia was induced with a single bolus of this compound (0.4 mg/kg) or propofol (2.0 mg/kg). Maintenance doses (this compound 0.2 mg/kg or propofol 1.0 mg/kg) were administered as needed.[9]
-
Primary Endpoint: The primary outcome was the success rate of sedation, defined as the completion of the surgical procedure without the need for any remedial anesthetic medication.[9]
-
Secondary Endpoints: Secondary measures included time to successful induction, time to full awakening, time to meet discharge criteria, and incidence of adverse events, particularly injection pain and hemodynamic or respiratory disturbances.[5][9]
Protocol 3: Loss of Righting Reflex (LORR) Assay (Preclinical)
This is a standard behavioral assay used in animal models to assess the hypnotic and sedative effects of anesthetic agents.
-
Objective: To determine the hypnotic potency (e.g., ED50) of a CNS depressant drug.
-
Subjects: Typically rodents, such as rats or mice.
-
Methodology: Animals are administered varying doses of the test compound (e.g., this compound) via a relevant route (often intravenous or intraperitoneal). After administration, each animal is placed on its back. The "loss of righting reflex" is recorded if the animal is unable to right itself (return to a prone position on all four paws) within a specified timeframe (e.g., 30-60 seconds).
-
Endpoint: The primary endpoint is the percentage of animals at each dose level that exhibit LORR. This data is used to calculate the ED50, the dose at which 50% of the animals lose their righting reflex. Animal experiments have confirmed the sedative and anesthetic effects of this compound, with LORR observed in all animals at doses of 2.0 mg/kg.[2]
Conclusion
This compound is a potent and effective CNS depressant that acts as a positive allosteric modulator of the GABA-A receptor. Its mechanism of action is analogous to propofol but with a significantly higher binding affinity, resulting in 4-6 times greater potency.[1][3] Extensive clinical trials have established its efficacy for both procedural sedation and the induction of general anesthesia.[5][8] The primary advantages of this compound in its effect on the central nervous system and related physiological responses include a more stable hemodynamic profile and a markedly lower incidence of injection pain and respiratory depression when compared to equipotent doses of propofol.[3][5][10] These characteristics position this compound as a promising alternative in clinical anesthesia and sedation, particularly for patients where hemodynamic stability is a priority.[12] Further research may continue to explore its application in diverse patient populations and specialized surgical settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ciprofol: A Novel Alternative to Propofol in Clinical Intravenous Anesthesia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]
- 12. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Sedative and Hypnotic Properties of Cipepofol: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Executive Summary
Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous sedative-hypnotic agent developed as a structural analog of propofol (B549288). Exhibiting a higher potency and an improved safety profile, this compound presents a promising alternative for induction and maintenance of general anesthesia and procedural sedation. This technical guide provides a comprehensive overview of the core sedative and hypnotic properties of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It synthesizes quantitative data from key clinical trials, outlines experimental methodologies, and visualizes associated biological pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.
Introduction and Chemical Properties
This compound is an optically active (R)-enantiomer of a 2,6-disubstituted alkylphenol.[1] Its chemical structure is distinguished from propofol by the substitution of one isopropyl group with a cyclopropylethyl group.[1] This modification introduces a chiral center and increases steric effects, which is believed to enhance its binding affinity to its primary molecular target.[1][2]
| Property | Value |
| IUPAC Name | 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol[3] |
| Molecular Formula | C₁₄H₂₀O[4] |
| Molar Mass | 204.31 g/mol [3][4] |
| CAS Number | 1637741-58-2[3] |
| Drug Class | GABA-A Receptor Positive Allosteric Modulator[1] |
| Route of Administration | Intravenous Infusion[1] |
Mechanism of Action
Primary Target: GABA-A Receptor
The primary mechanism underlying the sedative and hypnotic effects of this compound is its action on the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[5][6] this compound acts as both a positive allosteric modulator and a direct agonist of the GABA-A receptor.[7]
-
Positive Allosteric Modulation: this compound enhances the effect of GABA by binding to a site on the receptor distinct from the GABA binding site. This potentiates the GABA-induced influx of chloride ions into the neuron.[3][8]
-
Direct Agonism: At higher concentrations, this compound can directly activate the GABA-A receptor channel, causing chloride influx even in the absence of GABA.[7]
The resulting hyperpolarization of the neuronal membrane increases the threshold for firing action potentials, leading to widespread central nervous system depression, which manifests as sedation and hypnosis.[8]
Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.
Radioligand-binding assays have shown that this compound has a significantly higher binding affinity for the GABA-A receptor than propofol, with reports suggesting it is approximately four to five times stronger.[5][9] This increased affinity allows for equivalent anesthetic effects at lower clinical doses compared to propofol.[9] While the specific subunit composition of the GABA-A receptors that this compound preferentially binds to has not been fully elucidated, studies on propofol suggest that the β subunit is critical for its modulatory effects, a characteristic likely shared by this compound.[10][11]
Secondary Signaling Pathway: Sirt1/Nrf2
Preclinical studies suggest that this compound may also exert neuroprotective effects through the activation of the Sirtuin 1 (Sirt1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Activation of this pathway is associated with reduced oxidative stress and inflammation in neuronal cells.[13][14] While this is a significant finding regarding the drug's overall profile, the direct contribution of the Sirt1/Nrf2 pathway to the primary sedative and hypnotic effects of this compound remains an area for further investigation.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Early sedation using ciprofol for intensive care unit patients requiring mechanical ventilation: a pooled post-hoc analysis of data from phase 2 and phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Efficacy and Safety of Ciprofol Sedation in ICU Patients with Mechanical Ventilation: A Clinical Trial Study Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Ciprofol Versus Propofol for the General Anaesthesia During Gynecological Day Surgery: A Prospective, Randomized, Double-Blind, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A propofol binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulatory Dynamics of Nrf2 With Sirtuins in the Brain: Exploring Cellular Metabolism, Synaptic Plasticity, and Defense Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Cipepofol's Affinity for the GABA-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as HSK3486) is a novel, short-acting intravenous general anesthetic and sedative. Structurally related to propofol (B549288), it functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5][6] Clinical and preclinical studies have consistently demonstrated that this compound possesses a significantly higher potency than propofol, a characteristic attributed to its enhanced binding affinity for the GABA-A receptor.[5][6] This technical guide provides a comprehensive overview of the receptor binding affinity studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its sedative and anesthetic effects by binding to the GABA-A receptor, a ligand-gated ion channel.[2][4] This binding potentiates the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an inhibitory effect on neurotransmission.
While the precise binding site of this compound on the GABA-A receptor is still under investigation, studies on the structurally similar propofol suggest multiple potential binding sites within the transmembrane domains of the receptor subunits.[7][8] this compound's interaction is allosteric, meaning it binds to a site distinct from the GABA binding site and modulates the receptor's response to GABA.[2][4]
The signaling pathway for GABA-A receptor activation, and its modulation by this compound, is depicted below:
References
- 1. Whole-cell patch-clamp recordings [bio-protocol.org]
- 2. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 3. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three classes of propofol binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propofol Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Beyond GABA-A: An In-depth Technical Guide to the Molecular Targets of Cipepofol
Introduction
Cipepofol (HSK3486) is a novel, short-acting intravenous general anesthetic agent, structurally related to propofol. Its primary mechanism of action is the potentiation of γ-aminobutyric acid type A (GABA-A) receptor activity, leading to central nervous system depression. However, emerging research indicates that the pharmacological profile of this compound extends beyond the GABAergic system. This technical guide provides a comprehensive overview of the known molecular targets of this compound outside of the GABA-A receptor, with a focus on its interactions with the Sirtuin 1 (Sirt1) pathway and the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the broader molecular pharmacology of this compound.
Sirtuin 1 (Sirt1) Activation
Recent studies have identified this compound as an activator of Sirtuin 1 (Sirt1), a class III histone deacetylase that plays a crucial role in cellular stress resistance, metabolism, and inflammation. The activation of the Sirt1/Nrf2 signaling pathway by this compound has been demonstrated to confer cardioprotective effects against oxidative stress-induced damage.
Quantitative Data
The following table summarizes the quantitative data from a study by Yang et al. (2022) investigating the effects of this compound on the Sirt1/Nrf2 pathway in a mouse model of isoproterenol-induced myocardial injury.[1][2][3]
| Parameter | Group | Result | Fold Change vs. ISO | p-value vs. ISO |
| Sirt1 Protein Expression | Control | - | - | - |
| ISO | 0.48 ± 0.06 | 1.0 | < 0.05 | |
| ISO + this compound | 0.85 ± 0.08 | 1.77 | < 0.05 | |
| Nuclear Nrf2 Protein Expression | Control | - | - | - |
| ISO | 0.52 ± 0.07 | 1.0 | < 0.05 | |
| ISO + this compound | 0.91 ± 0.09 | 1.75 | < 0.05 | |
| HO-1 Protein Expression | Control | - | - | - |
| ISO | 0.61 ± 0.07 | 1.0 | < 0.05 | |
| ISO + this compound | 1.02 ± 0.10 | 1.67 | < 0.05 |
Data are presented as mean ± SD. ISO: Isoproterenol (B85558). This compound was administered at a dose of 25 mg/kg. Protein expression was determined by Western blot analysis and is expressed relative to a loading control.
Experimental Protocols
1.2.1. Animal Model of Myocardial Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old) were used.
-
Induction of Myocardial Injury: Mice were administered isoproterenol (ISO) at a dose of 100 mg/kg via subcutaneous injection for two consecutive days.
-
This compound Administration: this compound (25 mg/kg) was administered intraperitoneally 30 minutes before each ISO injection.
1.2.2. Western Blot Analysis
-
Tissue Preparation: Heart tissues were harvested, and nuclear and cytoplasmic proteins were extracted using a commercially available kit.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Sirt1, Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1) overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software.
Signaling Pathway and Experimental Workflow
References
- 1. Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis [frontiersin.org]
- 3. Ciprofol attenuates the isoproterenol-induced oxidative damage, inflammatory response and cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Sedative: An In-depth Technical Guide to the Early Research on Cipepofol's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as HSK3486) has emerged as a novel short-acting intravenous anesthetic and sedative agent, garnering significant interest within the medical and scientific communities.[1] As a structural analog of propofol (B549288), this compound was developed to refine the therapeutic profile of its predecessor, aiming for enhanced potency, improved safety, and a favorable pharmacokinetic and pharmacodynamic profile.[2] This technical guide delves into the foundational preclinical and early-phase clinical research that has illuminated the therapeutic potential of this compound, providing a comprehensive resource for professionals engaged in anesthetic drug development and research.
Mechanism of Action: A Focus on GABAergic Transmission
This compound's primary mechanism of action lies in its potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] this compound acts as a positive allosteric modulator of the GABA-A receptor, meaning it binds to a site distinct from the GABA binding site to enhance the receptor's function.[4] This enhanced function leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and, consequently, neuronal inhibition.[5] This inhibition at a macroscopic level manifests as sedation and anesthesia.
Notably, this compound exhibits a stronger binding affinity for the GABA-A receptor compared to propofol, which is estimated to be 4 to 6 times more potent.[4]
Signaling Pathways
The sedative and hypnotic effects of this compound are initiated by its interaction with the GABA-A receptor, triggering a cascade of intracellular events. The binding of this compound enhances the GABA-induced chloride current, leading to neuronal hyperpolarization. This increased inhibitory tone is believed to suppress the activity of arousal-promoting neurons. While the precise downstream signaling is still under investigation, it is hypothesized to involve the modulation of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), which can influence the phosphorylation state and function of the GABA-A receptor and other neuronal proteins.
Beyond its primary inhibitory effects, this compound may also influence excitatory neurotransmission. Research on propofol has suggested a complex interplay with the glutamatergic system. While high concentrations of propofol can inhibit glutamate (B1630785) release, subanesthetic concentrations have been shown to facilitate it under certain conditions, potentially explaining some excitatory phenomena occasionally observed with propofol. The precise effects of this compound on glutamate signaling are an area of ongoing investigation.
Cardiovascular Effects: The Role of Nitric Oxide
A key area of investigation for any new anesthetic is its hemodynamic profile. Early studies have suggested that this compound may offer a more stable cardiovascular profile compared to propofol, with a lower incidence of hypotension.[6] The vasodilatory effects of this compound, leading to changes in blood pressure, are thought to be mediated, at least in part, by the nitric oxide (NO) signaling pathway.
It is proposed that this compound, similar to propofol, can activate protein kinase C (PKC).[7] Activated PKC can then phosphorylate and activate endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels. NO subsequently diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and ultimately, vasodilation.
Quantitative Data from Early Research
The following tables summarize key quantitative data from preclinical and early-phase clinical studies of this compound.
Table 1: Preclinical Pharmacodynamic Data
| Parameter | Species | Value | Notes |
| Anesthetic Potency | Rat | 4-6 times that of propofol | Based on loss of righting reflex. |
| Receptor Affinity | In vitro | Higher than propofol for GABA-A receptor | Specific Ki or IC50 values are proprietary. |
Table 2: Phase I Clinical Trial Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | This compound (0.4 mg/kg) | Propofol (2.0 mg/kg) |
| Tmax (min) | ~1.8 | ~2.0 |
| Cmax (ng/mL) | ~600-800 | ~2000-3000 |
| t1/2 (h) | ~1.5-2.5 | ~1.5-2.5 |
| CL (L/h/kg) | ~1.2-1.8 | ~1.5-2.0 |
Table 3: Efficacy and Safety Data from Phase II/III Clinical Trials
| Outcome | This compound | Propofol | Study Population |
| Anesthesia Induction | |||
| Success Rate | 100% (0.4 mg/kg) | 100% (2.0 mg/kg) | Adults undergoing elective surgery[8] |
| Time to Loss of Consciousness (s) | ~30-60 | ~30-60 | Adults undergoing elective surgery[9] |
| Sedation for Procedures | |||
| Sedation Success Rate | 100% (0.4 mg/kg induction) | 100% (2.0 mg/kg induction) | Patients undergoing gynecological procedures[9] |
| Adverse Events | |||
| Injection Site Pain | Significantly lower | Higher incidence | Multiple studies[6][9] |
| Hypotension | Lower incidence | Higher incidence | Patients with severe aortic stenosis[2] |
Experimental Protocols
Preclinical Evaluation of Anesthetic Potency: Loss of Righting Reflex (LORR) Assay
The LORR assay is a standard preclinical method to assess the hypnotic effects of anesthetic agents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[10]
-
Drug Administration: this compound is administered intravenously, typically via a tail vein catheter, at various doses. A vehicle control group (e.g., saline or the lipid emulsion used for this compound) is included.
-
Assessment of LORR: Immediately after injection, the animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds) is defined as the loss of righting reflex.[10]
-
Parameters Measured: The primary endpoints are the latency to LORR and the duration of LORR (time from LORR until the return of the righting reflex).[11]
Clinical Trial Protocol for Anesthesia Induction and Maintenance
Early-phase clinical trials are crucial for establishing the safety, tolerability, and effective dose range of a new anesthetic in humans.
Study Design: A common design is a randomized, single- or double-blind, active-controlled (e.g., vs. propofol) study.[8][12]
Participant Population: Healthy adult volunteers (Phase I) or patients scheduled for elective surgery (Phase II/III) are recruited.[3][12]
Methodology:
-
Inclusion/Exclusion Criteria: Strict criteria are defined to ensure patient safety and homogeneity of the study population.
-
Randomization: Participants are randomly assigned to receive either this compound or the active control (propofol) at predefined doses.[8]
-
Anesthesia Induction: The study drug is administered intravenously, and the time to loss of consciousness is measured using a standardized scale (e.g., Modified Observer's Assessment of Alertness/Sedation scale).[9]
-
Anesthesia Maintenance: For surgical procedures, anesthesia is maintained with a continuous infusion of the study drug, with the infusion rate titrated to maintain a desired depth of anesthesia, often monitored using bispectral index (BIS).[8]
-
Efficacy Endpoints: Primary efficacy endpoints typically include the success rate of anesthesia induction and maintenance.[9] Secondary endpoints may include time to emergence and recovery characteristics.[9]
-
Safety Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and adverse events, including injection site pain, is performed throughout the study.[12]
Conclusion and Future Directions
The early research on this compound has laid a strong foundation for its potential as a valuable addition to the armamentarium of anesthetic and sedative drugs. Its enhanced potency at the GABA-A receptor, coupled with a promising safety profile, particularly concerning hemodynamic stability and injection site pain, suggests a favorable therapeutic window. The detailed understanding of its mechanism of action, including its influence on inhibitory and potentially excitatory neurotransmitter systems, as well as its effects on cardiovascular signaling pathways, will be crucial for its optimal clinical application.
Future research will likely focus on several key areas:
-
Elucidation of Downstream Signaling: Further investigation into the specific intracellular signaling cascades modulated by this compound will provide a more complete understanding of its cellular effects.
-
Special Populations: Dedicated studies in pediatric, geriatric, and critically ill populations are needed to establish safe and effective dosing regimens.
-
Long-term Sedation: The safety and efficacy of this compound for long-term sedation in the intensive care unit is an area of active investigation.
-
Comparative Effectiveness: Head-to-head trials with other sedative agents beyond propofol will help to define its precise place in clinical practice.
As more data from ongoing and future studies become available, a clearer picture of this compound's full therapeutic potential will emerge, potentially heralding a new era in intravenous anesthesia and sedation.
References
- 1. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Ciprofol Sedation in ICU Patients with Mechanical Ventilation: A Clinical Trial Study Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Protein kinase C modulates receptor-independent activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translocation of protein kinase C isoforms is involved in propofol-induced endothelial nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Return of the Righting Reflex Does Not Portend Recovery of Cognitive Function in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sleep deprivation potentiates the onset and duration of loss of righting reflex induced by propofol and isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
The Stereospecific Superiority of Cipepofol: An In-depth Technical Guide to the (R)-Enantiomer as a Novel Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol, also known as HSK3486, is a novel, short-acting intravenous general anesthetic and sedative. It is a structural analog of propofol, belonging to the 2,6-disubstituted alkylphenol class of compounds. A key distinguishing feature of this compound is its chiral nature. Unlike propofol, the introduction of a cyclopropyl (B3062369) group creates a stereocenter, resulting in two enantiomers: (R)-cipepofol and (S)-cipepofol. Extensive preclinical research has demonstrated the stereoselective activity of these enantiomers, with the (R)-enantiomer exhibiting significantly greater potency and a superior pharmacological profile. Consequently, the drug developed for clinical use, this compound, is the single (R)-enantiomer, 2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol.[1][2][3]
This technical guide provides a comprehensive overview of the specific activities of the this compound enantiomers, focusing on the data that underscores the selection of the (R)-enantiomer for clinical development. We will delve into the quantitative differences in their interaction with the primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor, and present the experimental methodologies employed in these pivotal studies.
Core Thesis: The Rationale for a Single Enantiomer Drug
The decision to develop this compound as a single enantiomer is rooted in the principle of stereospecificity in drug action. For chiral drugs, enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. The development of single-enantiomer drugs, often termed "chiral switching" if a racemic version previously existed, is a strategy to optimize the therapeutic index of a medication by maximizing efficacy and minimizing off-target effects and metabolic burden. In the case of this compound, preclinical evidence strongly indicated that the (R)-enantiomer is the eutomer.
Pharmacodynamic Profile: Stereoselective Interaction with the GABAA Receptor
The primary mechanism of action for this compound, like propofol, is the positive allosteric modulation and direct agonism of the GABAA receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system.[4][5] Binding of this compound to the GABAA receptor enhances the effect of the endogenous ligand GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedation and anesthesia.
Preclinical studies have demonstrated that the (R)-enantiomer of this compound possesses greater stereoselectivity and is more potent at the GABAA receptor compared to the (S)-enantiomer.[6] Overall, this compound (as the racemate in initial studies, and later confirmed with the R-enantiomer) is approximately 4 to 6 times more potent than propofol.[1]
Quantitative Analysis of Enantiomeric Activity
While specific Ki or IC50 values for the individual (R)- and (S)-enantiomers from a single head-to-head study are not publicly available in the reviewed literature, the consistent reporting of the (R)-enantiomer's superior potency across multiple sources confirms its selection as the active moiety. The following table summarizes the known quantitative data for this compound (HSK3486), which in its clinical formulation is the (R)-enantiomer.
| Parameter | This compound (HSK3486 - (R)-enantiomer) | Propofol | Reference |
| Hypnotic Potency (relative to propofol) | ~4-5 times greater | 1x | [4][5][7] |
| GABAA Receptor Binding Affinity | Higher than propofol | Lower than this compound | [6] |
| Induction Dose (Humans) | 0.4 mg/kg | 2.0 mg/kg | [8] |
Experimental Protocols
The following sections detail the generalized experimental methodologies that are standardly used to determine the specific activities of compounds like the this compound enantiomers.
Chiral Separation of Enantiomers: High-Performance Liquid Chromatography (HPLC)
The separation of the (R)- and (S)-enantiomers of this compound is a critical step for their individual pharmacological evaluation. This is typically achieved using chiral HPLC.
Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers with high purity.
Generalized Protocol:
-
Column Selection: A chiral stationary phase (CSP) is essential. For compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best resolution.
-
Detection: A UV detector is commonly used, as the phenol (B47542) moiety in this compound absorbs UV light.
-
Sample Preparation: A solution of racemic this compound in the mobile phase is prepared.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled temperature.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and collection. The purity of the collected fractions is then assessed.
Logical Flow of Chiral HPLC Separation:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C14H20O | CID 86301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In-Silico Modeling of Cipepofol-Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to model the interaction between the novel anesthetic agent Cipepofol and its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor. This document outlines the theoretical background, detailed experimental protocols for in-silico analysis, and methods for data interpretation, serving as a valuable resource for professionals in pharmacology and drug development.
Introduction to this compound and its Target
This compound (also known as HSK3486) is a new, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2][3] The primary mechanism of action for this compound, similar to propofol, is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][4][5] The binding of this compound to the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and subsequent sedative and anesthetic effects.[5]
Clinical and preclinical studies have demonstrated that this compound possesses a significantly higher potency than propofol.[1] This enhanced potency is attributed to its chemical structure, which includes a cyclopropyl (B3062369) group that increases its binding affinity for the GABA-A receptor.[2][6] In-silico modeling provides a powerful, atomistic-level framework to investigate the structural basis for this enhanced affinity and to understand the precise molecular interactions that govern this compound's pharmacological profile.
Quantitative Analysis: this compound vs. Propofol
The enhanced anesthetic potency of this compound is directly linked to its superior binding affinity for the GABA-A receptor compared to propofol. A summary of the comparative quantitative data is presented below.
| Parameter | This compound | Propofol | Reference(s) |
| Binding Affinity | 4 to 6 times greater than propofol | Baseline | [1] |
| Anesthetic Potency | Approximately 4 to 5 times that of propofol | Baseline | [2][3][6] |
| Clinical Dosage | Induces equivalent sedation at ~20-25% of the propofol dose | Baseline | [6] |
The GABA-A Receptor Signaling Pathway
This compound modulates the natural signaling pathway of GABA. When GABA binds to the GABA-A receptor, it opens a chloride ion channel. This compound enhances this process, leading to a greater inhibitory effect.
Caption: GABA-A receptor signaling pathway modulated by this compound.
In-Silico Modeling: A General Workflow
The process of modeling the interaction between this compound and the GABA-A receptor involves several sequential computational steps. This workflow allows for the prediction of binding modes, assessment of interaction stability, and calculation of binding affinities.
Caption: General workflow for in-silico modeling of ligand-receptor interactions.
Detailed Experimental Protocols
This section provides generalized yet detailed protocols for the key stages of the in-silico modeling process.
-
Structure Acquisition : The crystal structure of the human GABA-A receptor β3 homopentamer is available from the Protein Data Bank (PDB ID: 4COF).[7] For modeling interactions with heteromeric receptors like the common α1β2γ2 subtype, a high-quality homology model is necessary.[8] This can be built using servers like SWISS-MODEL, using existing homologous structures as templates.
-
Protein Clean-up : Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), the raw PDB file must be prepared.[7][9] This involves:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Adding hydrogen atoms, as they are typically absent in crystal structures.
-
Assigning correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.
-
Repairing any missing residues or loops in the protein structure.
-
-
Energy Minimization : The prepared protein structure is subjected to energy minimization using a force field (e.g., OPLS, CHARMM) to relieve any steric clashes and achieve a stable, low-energy conformation.
-
Structure Generation : The 2D structure of this compound ((R)-2-(1-Cyclopropylethyl)-6-isopropylphenol) is drawn using a chemical sketcher (e.g., ChemDraw) or obtained from a database like PubChem (CID: 86301664).[1]
-
3D Conversion and Optimization : The 2D structure is converted to a 3D conformation. Its geometry is then optimized using quantum mechanical methods (e.g., DFT) or a suitable molecular mechanics force field to find the lowest energy conformer.
-
Charge Assignment : Partial atomic charges are calculated and assigned to the ligand atoms, which is crucial for accurately modeling electrostatic interactions.
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.
-
Binding Site Definition : The putative binding site for this compound on the GABA-A receptor must be defined. For allosteric modulators like this compound and propofol, this site is typically located in the transmembrane domain (TMD), at the interface between subunits.[10] A grid box is generated around this region to define the search space for the docking algorithm. For the GABA-A receptor, a common docking site is centered at coordinates x=-20.558, y=-19.574, z=127.994, based on the location of the co-crystallized ligand benzamidine (B55565) in PDB: 4COF.[7]
-
Docking Execution : Using software like AutoDock Vina, GOLD, or Glide, the prepared this compound ligand is docked into the defined binding site of the prepared GABA-A receptor structure. The program will generate multiple possible binding poses ranked by a scoring function, which estimates the binding affinity.
-
Pose Selection : The top-ranked poses are visually inspected for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts). The pose that best fits the available structure-activity relationship data is selected for further analysis.
| Parameter | Example Value/Software | Description | Reference(s) |
| Docking Software | AutoDock Vina, Schrödinger Suite | Widely used tools for predicting ligand binding poses. | [9][11] |
| Grid Center (for 4COF) | x=-20.56, y=-19.57, z=128.00 | Defines the center of the search space for the ligand. | [7] |
| Grid Size | 60 x 60 x 60 Å | Defines the volume of the search space. | - |
| Exhaustiveness | 20 | Controls the thoroughness of the conformational search. | - |
| Output Poses | 10-20 | The number of binding poses to be generated and scored. | - |
MD simulations provide insights into the dynamic behavior and stability of the this compound-receptor complex over time under near-physiological conditions.[12][13]
-
System Setup : The best-ranked docked complex is placed in a simulation box. The box is filled with explicit water molecules (e.g., TIP3P water model) and counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge and mimic physiological ionic strength.
-
Equilibration : The system undergoes a series of equilibration steps. This typically involves an initial energy minimization of the entire system, followed by short simulations under constant volume (NVT) and then constant pressure (NPT) ensembles to allow the system to reach the desired temperature (e.g., 310 K) and pressure (1 bar).
-
Production Run : A long-duration MD simulation (typically 100-500 nanoseconds or more) is performed. The trajectory of all atoms is saved at regular intervals.
-
Analysis : The resulting trajectory is analyzed to assess:
-
Stability : Root Mean Square Deviation (RMSD) of the protein backbone and ligand to see if the complex is stable.
-
Flexibility : Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Interactions : Analysis of hydrogen bonds, hydrophobic contacts, and water bridges between this compound and the receptor over time.
-
Binding Free Energy : Methods like MM/PBSA or MM/GBSA are used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
-
| Parameter | Example Value/Software | Description | Reference(s) |
| MD Software | GROMACS, AMBER, NAMD | Packages for performing classical molecular dynamics simulations. | [12][14] |
| Force Field | CHARMM36m, AMBER ff19SB | A set of parameters to describe the potential energy of the system. | - |
| Water Model | TIP3P, SPC/E | A model for explicit water molecules in the simulation box. | [15] |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. | - |
| Temperature | 310 K (37 °C) | Physiological temperature. | - |
| Simulation Time | 100 - 500 ns | The duration of the production simulation run. | - |
| Time Step | 2 fs | The integration time step for the simulation. | - |
Conclusion
In-silico modeling offers a robust and insightful approach to understanding the molecular interactions between this compound and the GABA-A receptor. By combining molecular docking and molecular dynamics simulations, researchers can elucidate the structural basis for this compound's high affinity and potency, identify key interacting amino acid residues, and explore the dynamic nature of the binding process. The methodologies and workflows detailed in this guide provide a foundational framework for conducting such computational studies, ultimately aiding in the rational design of future anesthetic agents and deepening our understanding of GABAergic modulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Propofol? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the GABAA receptor structure and orthosteric ligand binding: Receptor modeling guided by experimental data | Semantic Scholar [semanticscholar.org]
- 9. hive.blog [hive.blog]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular dynamics simulation for ligand-receptor studies. Carbohydrates interactions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cipepofol (HSK-3486) in Animal Models for Sedation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as HSK-3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analog of propofol (B549288).[1] It functions as a short-acting, highly selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2] Like propofol, this compound induces sedation and hypnosis by enhancing the activity of GABA-A receptors, which increases chloride ion influx into neurons, leading to hyperpolarization and inhibition of neuronal activity.[3] Animal studies have demonstrated that this compound is approximately 4-5 times more potent as a hypnotic agent than propofol.[1][4] This increased potency may offer advantages in clinical settings, potentially reducing the required dose and associated side effects.[5]
These application notes provide a comprehensive overview of the use of this compound in preclinical animal models for sedation studies. The included protocols and data are intended to guide researchers in designing and executing experiments to evaluate the sedative and hypnotic properties of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the sedative effects of this compound in various animal models.
Table 1: Sedative Potency and Efficacy of this compound in Rats
| Parameter | This compound (HSK-3486) | Propofol | Reference |
| HD50 (Hypnotic Dose, 50%) | 83% lower than propofol | - | [4] |
| Therapeutic Index | ~1.5 times higher than propofol | - | [4] |
| Onset of LORR (Loss of Righting Reflex) | Rapid | Rapid | [4] |
| Duration of LORR at 2.0 mg/kg (IV) | Dose-dependent increase | - | [4] |
| Recovery | Rapid | Rapid | [4] |
Table 2: Cardiovascular Effects of this compound in Rats (Telemetry)
| Treatment | Dose (IV) | Mean Arterial Pressure (MAP) Reduction | Duration of LORR | Reference |
| This compound (HSK-3486) | 4 mg/kg | 20% | Similar to 16 mg/kg Propofol | [4] |
| Propofol | 16 mg/kg | 30% | Similar to 4 mg/kg this compound | [4] |
Experimental Protocols
Protocol 1: Evaluation of Sedative/Hypnotic Effect in Rats Following Intravenous Bolus Administration
Objective: To determine the sedative and hypnotic efficacy of this compound by assessing the loss of righting reflex (LORR).
Materials:
-
This compound (HSK-3486) emulsion
-
Propofol emulsion (for comparison)
-
Vehicle control (e.g., lipid emulsion)
-
Male Sprague-Dawley rats
-
Intravenous catheters
-
Syringes and infusion pumps
-
Animal scale
-
Timer
Procedure:
-
Acclimatize male Sprague-Dawley rats to the laboratory environment for at least 3 days prior to the experiment.[6]
-
Weigh each rat to determine the precise dose of the anesthetic to be administered.
-
Place an intravenous catheter in the tail vein of each rat for drug administration.
-
Administer escalating intravenous bolus doses of this compound (e.g., starting from 2.0 mg/kg) or propofol to different groups of rats.[4] A balanced latin-square crossover design can be applied for dose assignments.[4]
-
Immediately after injection, place the rat on its back and start a timer.
-
The loss of righting reflex (LORR) is defined as the inability of the rat to right itself within 30 seconds. Record the onset time of LORR.
-
Continuously observe the animal and record the duration of LORR, which is the time from the loss of the righting reflex until it is regained.
-
Monitor for any adverse effects, such as respiratory depression or abnormal movements.
-
After regaining the righting reflex, continue to observe the animals for signs of light sedation, such as ataxia and weak grip, until they can ambulate and grip normally.[4]
-
A wash-out period of at least one day should be allowed between injections if a crossover design is used.[4]
Protocol 2: Assessment of Cardiovascular and Respiratory Effects in Rats Using Telemetry
Objective: To evaluate the impact of this compound on cardiovascular and respiratory parameters in freely moving rats.
Materials:
-
This compound (HSK-3486) emulsion
-
Propofol emulsion
-
Male rats implanted with telemetry transmitters
-
Telemetry recording system
-
Intravenous catheters
-
Syringes and infusion pumps
Procedure:
-
Surgically implant telemetry transmitters in male rats to allow for the continuous monitoring of mean arterial blood pressure (MAP), heart rate (HR), and body temperature.[4] Allow for a post-operative recovery period as recommended by the telemetry system manufacturer.
-
On the day of the experiment, place the rats in their home cages within the telemetry recording area and allow them to acclimate.
-
Record baseline physiological parameters for at least 30 minutes prior to drug administration.
-
Administer an intravenous bolus dose of this compound (e.g., 2 and 4 mg/kg) or propofol (e.g., 8 and 16 mg/kg).[4]
-
Continuously record MAP, HR, and body temperature every minute from before dosing up to 30 minutes after dosing.[4]
-
Simultaneously, observe the animals for sedative effects, including the loss of righting reflex. All animals in the cited study recovered their righting reflex within 12 minutes.[4]
-
Analyze the telemetry data to determine the magnitude and duration of changes in cardiovascular and respiratory parameters following drug administration.
Visualizations
Signaling Pathway of this compound-Induced Sedation
Caption: this compound's mechanism of action on the GABA-A receptor.
Experimental Workflow for Evaluating this compound Sedation in Rats
Caption: Workflow for assessing this compound's sedative effects in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Insights and Clinical Applications of Ciprofol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the potency-ratio of ciprofol and propofol on sedative effects in painless hysteroscopy: a randomized double-blind dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Cipepofol Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as ciprofol or HSK3486) is a novel, short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol (B549288).[2] this compound acts as a positive allosteric modulator and direct agonist of the gamma-aminobutyric acid type A (GABA(_A)) receptor, exhibiting a hypnotic potency approximately 4-5 times greater than that of propofol in preclinical studies.[3][4] This document provides detailed application notes and protocols for the administration of this compound in common laboratory animal models based on available preclinical data.
Note on Administration Routes: Current preclinical research has focused exclusively on the intravenous (IV) administration of this compound. There is a lack of published data regarding the oral, subcutaneous, or intraperitoneal administration of this compound in laboratory animals. Propofol, a structural analog, exhibits low oral bioavailability due to a high first-pass effect, and intraperitoneal injections of propofol have been reported to be unreliable.[5][6] Therefore, the following protocols are limited to the intravenous route.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound following intravenous administration in rats and beagle dogs.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Laboratory Animals
| Parameter | Rat (Sprague-Dawley) | Beagle Dog |
| Dose (mg/kg) | 1, 2, 4 | 1, 2, 4 |
| t({1/2}) (min) | 28.3 - 36.5 | 45.7 - 70.3 |
| C({max}) (ng/mL) | 1057 - 4060 | 1430 - 5447 |
| AUC(_{0-t}) (min*ng/mL) | 11843 - 52833 | 24867 - 118567 |
| Vd (L/kg) | 4.8 - 6.4 | 4.1 - 5.2 |
| CL (L/min/kg) | 0.12 - 0.14 | 0.06 - 0.08 |
| Plasma Protein Binding | 85.3 - 94.9% | 87.9 - 93.4% |
| Data compiled from a preclinical study on HSK3486.[3] |
Table 2: Pharmacodynamic Parameters of Intravenous this compound in Laboratory Animals
| Parameter | Rat (Sprague-Dawley) | Beagle Dog |
| Dose for Hypnosis (mg/kg) | ≥ 2.0 | 1, 2, 4 |
| Onset of Anesthesia | Rapid | Rapid |
| Duration of Anesthesia (LORR) | Dose-dependent increase | Dose-dependent increase |
| Recovery Time | Rapid | Rapid |
| Cardiovascular Effects | Minimal effects on Mean Arterial Pressure (MAP) and Heart Rate (HR) at therapeutic doses.[3][4] | Minimal effects on MAP and HR at therapeutic doses.[3][4] |
| Respiratory Effects | Minimal respiratory depression at therapeutic doses.[3] | Minimal respiratory depression at therapeutic doses.[3] |
| Loss of Righting Reflex | ||
| Data compiled from preclinical studies on HSK3486.[3][7] |
Signaling Pathway
This compound exerts its anesthetic effects primarily through its interaction with the GABA(_A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8]
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Rats for Pharmacokinetic and Pharmacodynamic Assessment
1. Objective: To determine the pharmacokinetic profile and assess the anesthetic effects of a single intravenous bolus of this compound in Sprague-Dawley rats.
2. Materials:
-
This compound injectable emulsion (formulated similarly to propofol)[3]
-
Sprague-Dawley rats (equal numbers of male and female)[3]
-
Vehicle control (e.g., lipid emulsion used for this compound formulation)
-
Sterile syringes and needles (appropriate gauge for rat tail vein injection, e.g., 27-30G)
-
Restraint device for rats
-
Blood collection tubes (containing heparin)[3]
-
Centrifuge
-
Equipment for assessing anesthetic depth (e.g., for testing righting reflex, pedal withdrawal reflex)
-
Apparatus for monitoring physiological parameters (e.g., blood pressure, heart rate)[3]
3. Procedure:
-
Animal Preparation: Acclimatize rats to the laboratory environment for at least one week.[3] Fast the animals for 12 hours prior to dosing, with free access to water.[3]
-
Dose Preparation: Prepare the required doses of this compound (e.g., 1, 2, and 4 mg/kg) and the vehicle control.[3] The injection volume should be consistent across groups (e.g., 0.5 ml/kg).[4]
-
Administration:
-
Gently restrain the rat.
-
Administer the prepared dose of this compound or vehicle as an intravenous bolus into the lateral tail vein. The injection should be completed within a short, consistent timeframe (e.g., 15 seconds).[3]
-
-
Pharmacodynamic Assessment:
-
Immediately after injection, begin observing the rat for the onset of anesthesia, characterized by the loss of the righting reflex (LORR).[7]
-
Record the duration of LORR (time from loss to spontaneous recovery of the righting reflex).[7]
-
Monitor cardiovascular and respiratory parameters, if equipment is available.[3]
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 2, 4, 8, 12, 20, 30, 60, 90, 120, and 180 minutes post-dose).[3]
-
Place blood samples on ice immediately after collection.[3]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -70°C until analysis by a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
4. Data Analysis:
-
Pharmacodynamics: Compare the onset and duration of LORR between different dose groups.
-
Pharmacokinetics: Analyze plasma concentrations of this compound to determine key parameters such as C({max}), t({1/2}), AUC, Vd, and CL.
Protocol 2: Intravenous Bolus Administration of this compound in Beagle Dogs for Pharmacokinetic and Hemodynamic Evaluation
1. Objective: To evaluate the pharmacokinetic profile and the effects on the cardiovascular and respiratory systems of a single intravenous bolus of this compound in beagle dogs.
2. Materials:
-
This compound injectable emulsion[3]
-
Beagle dogs (equal numbers of male and female)[3]
-
Vehicle control
-
Intravenous catheters
-
Sterile syringes
-
Blood collection tubes (containing heparin)[3]
-
Centrifuge
-
Telemetry system or other equipment for continuous monitoring of Mean Arterial Pressure (MAP), electrocardiogram (ECG), body temperature, heart rate (HR), and respiratory functions.[3]
3. Procedure:
-
Animal Preparation: Acclimatize beagle dogs to the laboratory setting. Fast the animals for 12 hours before the experiment, with free access to water.[3] Place an intravenous catheter for drug administration and blood sampling.
-
Dose Preparation: Prepare the desired doses of this compound (e.g., 1, 2, and 4 mg/kg) and the vehicle control.[3] The injection volume should be standardized (e.g., 0.5 ml/kg).[3]
-
Administration:
-
Administer the prepared dose of this compound or vehicle as an intravenous bolus via the catheter over a consistent period (e.g., 60 seconds).[3]
-
-
Pharmacodynamic and Hemodynamic Assessment:
-
Continuously monitor MAP, ECG, body temperature, HR, and respiratory functions for a defined period (e.g., up to 8 hours) after dosing using a telemetry system.[3]
-
Observe and record the onset time of anesthesia (loss of eyelid or leg withdrawal reflex), duration of anesthesia, and recovery time (until normal ambulation).[3][4]
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at specified time points (e.g., pre-dose, and at 2, 4, 8, 12, 20, 30, 60, 90, 120, 240, and 360 minutes post-dose).[4]
-
Process and store plasma samples as described in Protocol 1.
-
4. Data Analysis:
-
Pharmacodynamics and Hemodynamics: Analyze the changes in cardiovascular and respiratory parameters over time and compare them between different dose groups.
-
Pharmacokinetics: Determine the pharmacokinetic parameters of this compound in beagle dogs.
Caption: General experimental workflow for this compound administration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal propofol and propofol fentanyl, sufentanil and remifentanil combinations for mouse anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic [frontiersin.org]
- 8. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
Cipepofol in Electrophysiology and Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as ciprofol or HSK3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analog of propofol (B549288).[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound exhibits a significantly higher potency than propofol.[2][3] This increased potency, coupled with a favorable safety profile observed in clinical trials, makes this compound a compound of significant interest for research in electrophysiology and neurobiology.[4][5] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound's primary mechanism of action is the potentiation of GABA-A receptor-mediated inhibitory neurotransmission.[2][3] Upon binding to the GABA-A receptor, this compound enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission.[6] This action is responsible for its sedative and hypnotic effects. Preclinical studies have shown that this compound potentiates GABA-evoked chloride currents at lower concentrations and can directly activate the GABA-A receptor at higher concentrations.[2][3]
Data Presentation
Table 1: Comparative Potency of this compound and Propofol
| Parameter | This compound (HSK3486) | Propofol | Species | Reference |
| Hypnotic Dose (HD50) | Lower than propofol | Higher than this compound | Rat | [2] |
| Therapeutic Index | ~1.5 times that of propofol | Lower than this compound | Rat | [2] |
| Anesthetic Induction Dose (Humans) | 0.4 mg/kg | 2.0 mg/kg | Human | [7] |
| Sedation Infusion Rate (Humans) | 0.3 - 0.8 mg/kg/h | - | Human | [8] |
Table 2: Electrophysiological Effects of Propofol (as a reference for this compound studies)
| Parameter | Effect of Propofol | Concentration Range | Preparation | Reference |
| GABA-A Receptor Currents | Potentiation | 1-10 µmol/L | Cultured Hippocampal Neurons | [9] |
| 5-HT3, P2X, nACh Receptor Currents | Little to no effect | 1-10 µmol/L | Rat Vagus Nerve | [9] |
| Glycine-evoked Currents | Minimally enhanced | 10 µmol/L | Rat Optic Nerve | [9] |
| Presynaptic Sodium Channels | Inhibition | Clinically relevant concentrations | Rat Cerebrocortical Synaptosomes | [10] |
| Presynaptic Calcium Channels | Inhibition | Clinically relevant concentrations | Rat Cerebrocortical Synaptosomes | [11] |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology to Investigate this compound's Effect on GABA-A Receptor-Mediated Currents
Objective: To characterize the effect of this compound on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured neurons or brain slices. This protocol is adapted from established methods for studying propofol's effects.[9]
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
This compound stock solution (dissolved in DMSO, then diluted in external solution).
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (intracellular) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.1 Na-GTP (pH 7.2).
-
GABA-A receptor agonist (e.g., GABA or muscimol).
-
GABA-A receptor antagonist (e.g., bicuculline).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.
-
Record baseline spontaneous or evoked IPSCs. To evoke IPSCs, use a stimulating electrode placed near the recorded neuron.
-
Prepare a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) in the external solution. Given this compound's higher potency, starting with lower concentrations than typically used for propofol is recommended.
-
Apply a submaximal concentration of a GABA-A receptor agonist to elicit a stable baseline current.
-
Perfuse the chamber with the different concentrations of this compound and co-apply the GABA-A agonist. Record the changes in the amplitude and decay kinetics of the IPSCs.
-
To determine if this compound can directly activate GABA-A receptors, apply this compound in the absence of a GABA-A agonist.
-
To confirm the specificity of this compound's action, co-apply this compound with a GABA-A receptor antagonist like bicuculline.
-
Analyze the data to determine the effect of this compound on IPSC amplitude, frequency, and decay time constant. Construct a concentration-response curve.
Protocol 2: In Vivo Assessment of Sedative/Hypnotic Effects of this compound in Rodents
Objective: To determine the dose-dependent sedative and hypnotic effects of this compound in rodents using the loss of righting reflex (LORR) assay. This protocol is based on preclinical studies of HSK3486.[2]
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
This compound injectable emulsion.
-
Vehicle control (e.g., saline or the emulsion vehicle).
-
Intravenous (IV) catheters for tail vein injection.
-
Observation chambers.
Procedure:
-
Acclimate the rats to the experimental room and handling for at least 3 days prior to the experiment.
-
On the day of the experiment, place an IV catheter in the tail vein of each rat.
-
Randomly assign rats to different treatment groups: vehicle control and various doses of this compound (e.g., 0.5, 1, 2, 4 mg/kg). The reported HD50 for HSK3486 in rats is significantly lower than that of propofol, so the dose range should be adjusted accordingly.[2]
-
Administer a single bolus IV injection of the assigned treatment.
-
Immediately after injection, place the rat on its back in an observation chamber.
-
Record the time to the onset of LORR (the time from injection until the rat can no longer right itself).
-
Record the duration of LORR (the time from the loss of righting reflex until the rat spontaneously rights itself three times within 30 seconds).
-
Observe the rats for any adverse effects during the recovery period.
-
Analyze the data to determine the dose-response relationship for the induction and duration of LORR. Calculate the HD50 (the dose at which 50% of the animals lose their righting reflex).
Protocol 3: In Vivo Electrophysiological Recording of Neuronal Activity Following this compound Administration
Objective: To investigate the effects of this compound on the firing rate and pattern of individual neurons in a specific brain region (e.g., cortex or thalamus) of an anesthetized animal. This protocol is a general framework that can be adapted from in vivo electrophysiology studies with propofol.[12]
Materials:
-
Anesthetized rodent (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
High-impedance microelectrodes.
-
Electrophysiology recording system (amplifier, data acquisition).
-
This compound for intravenous infusion.
-
Infusion pump.
Procedure:
-
Anesthetize the animal with a suitable anesthetic (e.g., urethane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower a microelectrode into the target brain region while monitoring for single-unit neuronal activity.
-
Once a stable single-unit recording is established, record baseline neuronal firing for a sufficient period (e.g., 10-15 minutes).
-
Administer this compound intravenously, either as a bolus injection or a continuous infusion, at a dose expected to induce sedation or light anesthesia (refer to LORR data from Protocol 2).
-
Continuously record the neuronal activity during and after this compound administration.
-
Analyze the changes in firing rate, firing pattern (e.g., bursting activity), and spike waveform characteristics.
-
If possible, record from multiple neurons simultaneously to assess effects on neuronal synchrony.
-
Correlate the changes in neuronal activity with the behavioral state of the animal (e.g., presence or absence of reflexes).
Visualizations
Caption: this compound's signaling pathway at the GABA-A receptor.
Caption: Workflow for in vitro electrophysiology with this compound.
Caption: Workflow for in vivo behavioral assessment of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of HSK3486 for Anesthesia/Sedation in Patients Undergoing Fiberoptic Bronchoscopy: A Multicenter, Double-Blind, Propofol-Controlled, Randomized, Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An electrophysiological study of the effects of propofol on native neuronal ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of propofol on sodium channel-dependent sodium influx and glutamate release in rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propofol reduces synaptic strength by inhibiting sodium and calcium channels at nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of Propofol on Neurons in the Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cipepofol in Rodent Surgical Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (also known as HSK3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a potent γ-aminobutyric acid type A (GABA-A) receptor agonist.[1] It functions as a short-acting intravenous anesthetic and sedative. Emerging research highlights its potential advantages over the widely used anesthetic, propofol (B549288), including higher potency, a wider therapeutic window, and a more favorable safety profile, particularly regarding hemodynamic stability and reduced injection site pain.[2][3] These characteristics make this compound a promising candidate for anesthesia in various surgical procedures, including those involving rodent models.
These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its use in rodent surgical procedures, tailored for research and preclinical studies.
Application Notes
Mechanism of Action
This compound, similar to propofol, exerts its anesthetic effects by positively modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] It potentiates GABA-evoked chloride currents at lower concentrations and directly activates the receptor at higher concentrations.[4] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia. Notably, this compound exhibits a binding affinity for the GABA-A receptor that is approximately four to five times stronger than that of propofol.[2]
Pharmacokinetics and Potency
This compound is administered intravenously and is characterized by a rapid onset and offset of action.[1] In rodent studies, the median effective dose (ED50) of this compound in mice has been determined to be 1.5 mg/kg.[2] Clinically, doses of 0.4 mg/kg to 0.5 mg/kg of this compound are considered equivalent to 2.0 mg/kg of propofol for inducing sedation/anesthesia.[1]
Key Advantages over Propofol in Preclinical Models
-
Higher Potency: this compound is 4 to 6 times more potent than propofol, allowing for the administration of smaller volumes.[1]
-
Improved Hemodynamic Stability: Studies have shown that this compound results in more stable blood pressure post-induction and has a lesser impact on circulation compared to propofol.[2] Specifically, it is associated with a lower incidence of intraoperative hypotension.[5][6]
-
Reduced Injection Pain: A significant advantage of this compound is a markedly lower incidence of injection pain compared to propofol.[5][6]
-
Favorable Respiratory Profile: this compound has been associated with fewer adverse respiratory events compared to propofol.[5][6]
Data Presentation
Table 1: Comparative Efficacy of this compound and Propofol in Rodents
| Parameter | This compound (HSK3486) | Propofol | Species | Citation |
| Median Effective Dose (ED50) | 1.5 mg/kg | Not explicitly stated for direct comparison | Mouse | [2] |
| Therapeutic Index (TI) | 6.6 | Lower than this compound | Mouse | [2] |
| Anesthetic Potency | ~4-5 times higher than propofol | Standard | Rat, Dog | [4] |
Table 2: Hemodynamic and Safety Profile of this compound vs. Propofol (Clinical Data with Implications for Rodent Studies)
| Parameter | This compound | Propofol | Finding | Citation |
| Intraoperative Hypotension | Lower Incidence | Higher Incidence | This compound significantly reduces the incidence of hypotension. | [5][6] |
| Injection Site Pain | Lower Incidence (RR ≈ 0.12) | Higher Incidence | This compound significantly reduces injection pain. | [5][6] |
| Adverse Respiratory Events | Lower Incidence (RR ≈ 0.44) | Higher Incidence | This compound is associated with fewer respiratory adverse events. | [5][6] |
| Postoperative Nausea & Vomiting | Lower Incidence | Higher Incidence | This compound may reduce postoperative nausea and vomiting. | [5] |
| Awakening Time | No significant difference | No significant difference | Recovery times are comparable. | [5] |
Experimental Protocols
Note: These protocols are intended as a guideline and should be adapted based on the specific surgical procedure, rodent strain, age, and health status. Continuous monitoring of vital signs is crucial throughout any anesthetic procedure.
Protocol 1: Intravenous Bolus Administration for Short-Duration Anesthesia in Rats
Materials:
-
This compound injectable emulsion
-
Sterile saline for dilution (if necessary)
-
Appropriately sized syringes and needles (27-30 gauge)
-
Catheter for intravenous access (e.g., tail vein)
-
Heating pad to maintain body temperature
-
Monitoring equipment (pulse oximeter, rectal thermometer)
-
Ophthalmic ointment
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the laboratory environment.
-
Weigh the animal to ensure accurate drug dosage calculation.
-
Place the animal on a heating pad to maintain normothermia (36-38°C).
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Anesthetic Induction:
-
Secure intravenous access, typically via the lateral tail vein.
-
Administer an initial bolus dose of this compound at 0.5 - 1.5 mg/kg . The higher potency of this compound compared to propofol necessitates a lower starting dose.
-
Administer the injection slowly over 30-60 seconds.
-
-
Anesthetic Maintenance:
-
Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch).
-
For procedures lasting longer than the initial bolus effect, administer supplemental boluses of 0.25 - 0.75 mg/kg as needed, based on the animal's response.
-
-
Monitoring:
-
Continuously monitor heart rate, respiratory rate, and oxygen saturation.
-
Monitor body temperature and adjust the heating pad as necessary.
-
-
Recovery:
-
Once the procedure is complete, place the animal in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory and has regained its righting reflex.
-
Protocol 2: Continuous Intravenous Infusion for Prolonged Surgical Procedures in Mice
Materials:
-
This compound injectable emulsion
-
Syringe pump
-
Intravenous catheter and tubing
-
All other materials as listed in Protocol 1
Procedure:
-
Animal Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
Anesthetic Induction:
-
Administer an initial loading dose of this compound at 1.0 - 1.5 mg/kg via intravenous bolus.
-
-
Anesthetic Maintenance:
-
Immediately following the loading dose, begin a continuous infusion of this compound at a rate of 0.4 - 2.4 mg/kg/h .
-
The infusion rate should be titrated to effect, maintaining a surgical plane of anesthesia (absence of pedal withdrawal reflex). The lower end of the dose range should be used initially and increased as needed.
-
-
Monitoring:
-
Implement the same rigorous monitoring as described in Protocol 1.
-
-
Recovery:
-
At the end of the surgical procedure, discontinue the infusion.
-
Provide supportive care and monitor the animal closely until full recovery.
-
Mandatory Visualizations
Caption: this compound enhances GABA-A receptor activity, leading to neuronal inhibition.
Caption: Workflow for rodent anesthesia using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effective Dosage of Ciprofol for the Induction of General Anesthesia Across Diverse Age Groups in Adults: A Single-Center, Prospective, Non-Randomized Sequential Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of ciprofol and propofol on perioperative outcomes: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of ciprofol and propofol on perioperative outcomes: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of Cipepofol on Neuronal Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic. As a structural analogue of propofol (B549288), specifically the (R)-enantiomer of a cyclopropyl-substituted derivative, it functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its chemical modification results in a higher binding affinity for the GABA-A receptor, exhibiting approximately four to five times the potency of propofol.[2][3] This increased potency and selectivity suggest this compound as a promising alternative for clinical sedation and anesthesia.[2]
These application notes provide a framework for the in vitro investigation of this compound's effects on neuronal cell cultures. Due to the limited availability of specific in vitro neuronal data for this compound, this document leverages the extensive research on its parent compound, propofol, as a predictive model for its biological activity, including its primary mechanism of action, potential neuroprotective and neurotoxic effects, and influence on various signaling pathways.
Mechanism of Action
This compound's primary anesthetic and sedative effects are mediated through the potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][3][4]
-
GABA-A Receptor Binding: this compound binds to a specific site on the GABA-A receptor, which is a ligand-gated chloride ion channel. The most common receptor subtype in the brain is α1β2γ2, which is a primary target for propofol and likely this compound.[1]
-
Enhanced Chloride Influx: This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[1][4]
-
Neuronal Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane.
-
Inhibition of Neuronal Firing: This hyperpolarization makes the neuron less likely to fire an action potential, suppressing the central nervous system and resulting in sedation.[1][4]
While the primary mechanism involves GABA-A receptors, studies on propofol suggest that other secondary mechanisms may contribute to its overall pharmacological profile and could be relevant for this compound. These include the inhibition of N-methyl-D-aspartate (NMDA) receptors, voltage-gated sodium channels, and calcium channels at nerve terminals.[4][5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on propofol, which can serve as a baseline for designing experiments with this compound, keeping in mind its higher potency.
Table 1: Effects of Propofol on Neuronal Viability and Function
| Cell Type | Concentration | Duration | Effect | Reference |
| Rat Hippocampal Neurons | 100 µM | 3 h | Significant increase in apoptotic proteins; promoted cell apoptosis. | [8] |
| SH-SY5Y Cells | 60 µM | 24 h | ~50% decrease in cell viability; induced ferroptosis. | [9] |
| Rat Cortical Neurons | 2 µM | - | Caused reversible neurite retraction and retrograde vesicle transport. | [10][11] |
| Rat Hippocampal Neural Precursor Cells | > 7.1 µM | - | Dose-dependent increase in LDH release (cell death). | [12] |
| Rat Hippocampal Neural Precursor Cells | 2.1 µM | 6 h | Increased neuronal differentiation. | [12] |
Table 2: Electrophysiological Effects of Propofol on Neuronal Ion Channels
| Preparation | Concentration | Target | Effect | Reference |
| Rat Cultured Hippocampal Neurons | 1-10 µM | GABA-A Receptors | Potentiated submaximal GABA-evoked currents. | [13] |
| Rat Cerebrocortical Synaptosomes | IC50 = 13 µM | Na+ Channels | Inhibited veratridine-evoked increase in intracellular [Na+]. | [6] |
| Rat Cerebrocortical Synaptosomes | IC50 = 30 µM | Glutamate (B1630785) Release | Inhibited veratridine-evoked glutamate release. | [6] |
| Rat Dorsal Root Ganglion Neurons | - | Acid-Sensing Ion Channels | Inhibited proton-gated currents. | [14] |
| Calyx of Held Synapse | - | Na+ & Ca2+ Channels | Inhibited presynaptic sodium and calcium channels, reducing EPSC. | [5] |
Potential Signaling Pathways
Based on propofol research, this compound may modulate several intracellular signaling pathways, leading to either neuroprotective or neurotoxic outcomes depending on the context and concentration.
Neuroprotective Signaling
In models of ischemia-reperfusion (I/R) or hypoxia-reoxygenation (H/R) injury, propofol has demonstrated neuroprotective effects. One key pathway involves the activation of Yes-associated protein (YAP), which promotes the transcription of anti-apoptotic genes like Bcl-2.
Neurotoxic Signaling
At supra-clinical concentrations, propofol can induce neurotoxicity, particularly in developing neurons, by promoting mitochondrial-mediated apoptosis.[8][15] This pathway involves increased reactive oxygen species (ROS), a drop in mitochondrial membrane potential, and the activation of caspases.[8]
References
- 1. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propofol? [synapse.patsnap.com]
- 5. Propofol reduces synaptic strength by inhibiting sodium and calcium channels at nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of propofol on sodium channel-dependent sodium influx and glutamate release in rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of Propofol on Neurons in the Cerebral Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propofol produces neurotoxicity by inducing mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propofol is involved in neurotoxicity by mediating the occurrence of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Propofol alters vesicular transport in rat cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propofol at clinically relevant concentrations increases neuronal differentiation but is not toxic to hippocampal neural precursor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An electrophysiological study of the effects of propofol on native neuronal ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of acid-sensing ion channel currents by propofol in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Insights into Molecular Mechanisms of Propofol-Induced Developmental Neurotoxicity: Implications for the Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cipepofol Infusion in Animals
Disclaimer: Cipepofol (HSK3486) is a novel anesthetic agent. As of the current date, publicly available data on its long-term infusion in animal models is limited. The following protocols are primarily based on extensive research conducted with propofol (B549288), a structurally and mechanistically similar GABA-A receptor agonist. This compound is reported to be approximately 4 to 6 times more potent than propofol.[1] Therefore, researchers should consider a dose reduction of a similar factor when adapting these propofol-based protocols for this compound and conduct preliminary dose-finding studies to establish safe and effective infusion rates.
Introduction to this compound
This compound is a short-acting, intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its mechanism of action involves enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation and hypnosis.[3] By binding to the GABA-A receptor, this compound increases chloride ion influx, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity.[3] Compared to propofol, this compound exhibits a higher binding affinity for the GABA-A receptor.[1][4]
Signaling Pathway
The sedative and hypnotic effects of this compound are mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel. The binding of this compound potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization.
Experimental Protocols for Long-Term Infusion
The following are generalized protocols for long-term anesthetic infusion in various animal models, derived from studies using propofol. It is imperative to adjust the dosage downwards for this compound based on its higher potency. Continuous monitoring of vital signs is crucial throughout the infusion period.
General Experimental Workflow
Canine Models
Protocol 1: Long-Term Anesthesia (2 hours)
-
Animal Model: Clinically healthy adult mongrel dogs.
-
Pre-anesthetic Preparation: Food and water withheld for 12 and 6 hours, respectively. Intravenous catheter placement in the cephalic vein.
-
Anesthetic Protocol:
-
Induction: Propofol at 5 mg/kg.
-
Maintenance: Continuous rate infusion (CRI) of propofol at 12 mg/kg/h for 2 hours.[5]
-
-
Monitoring: Physiological parameters (heart rate, blood pressure, etc.), depth of anesthesia, and muscle relaxation were monitored.
-
Recovery: Times to first limb movement, regaining swallowing reflex, extubation, sternal recumbency, and standing were recorded.
Protocol 2: Prolonged Anesthesia for Surgical Procedures
-
Animal Model: Dogs undergoing surgical procedures.
-
Premedication: Atropine (0.03 mg/kg) and acepromazine (B1664959) (0.05 mg/kg) administered intramuscularly.
-
Anesthetic Protocol:
-
Induction: Propofol at 3 mg/kg IV bolus, 20 minutes after premedication.
-
Maintenance: Propofol infusion initiated at 0.3 mg/kg/min.[6] The rate may need adjustment based on the surgical stimulus.
-
| Animal Model | Premedication | Induction Dose (Propofol) | Maintenance Infusion Rate (Propofol) | Duration | Reference |
| Mongrel Dogs | None | 5 mg/kg | 12 mg/kg/h | 2 hours | [5] |
| Dogs | Xylazine (1mg/kg)/Ketamine (10mg/kg) | Propofol induction subsequent to premeds | 24 mg/kg/h | 2 hours | [5] |
| Dogs | Atropine (0.03 mg/kg), Acepromazine (0.05 mg/kg) | 3 mg/kg | 0.3 mg/kg/min | Procedure-dependent | [6] |
| Dogs | General | 3-8 mg/kg IV | 0.1-0.6 mg/kg/min | Procedure-dependent | [7] |
Feline Models
Considerations for Feline Anesthesia: Cats may have a slower metabolism of propofol compared to dogs, potentially leading to longer recovery times after prolonged infusions.[7][8] Consecutive daily use of propofol in cats has been associated with adverse effects such as anorexia, lethargy, and diarrhea.[7]
Protocol 1: Prolonged Infusion Study (150 minutes)
-
Animal Model: Healthy adult spayed female cats.
-
Anesthetic Protocol:
-
Induction: Propofol administered to effect.
-
Maintenance: Propofol infusion for 150 minutes. The infusion rate was adjusted to maintain a sluggish pedal withdrawal reflex, with an average rate of 11.4 mg/kg/h.[9]
-
-
Monitoring: Standard physiological parameters.
-
Recovery: Time to walk without ataxia was significantly longer compared to shorter infusion durations.[9]
| Animal Model | Induction Dose (Propofol) | Maintenance Infusion Rate (Propofol) | Duration | Key Findings | Reference |
| Cats | To effect | ~11.4 mg/kg/h | 150 minutes | Delayed recovery | [9] |
| Cats | To effect | 10-18 mg/kg/h | 75 minutes | Prolonged recovery observed | [9] |
| Cats | General | 3-8 mg/kg IV | 0.1-0.6 mg/kg/min | Procedure-dependent | [7] |
Rabbit Models
Considerations for Rabbit Anesthesia: Long-term propofol infusion as a sole anesthetic agent in rabbits is not recommended due to the potential for hypotension and hypoxemia.[10] Oxygen supplementation is crucial.
Protocol 1: Long-Term Anesthesia (8 hours)
-
Animal Model: Ventilated New Zealand White rabbits.
-
Anesthetic Protocol:
-
Maintenance: Continuous intravenous infusion of propofol at a mean rate of 0.876 mg/kg/min for 8 hours.[10]
-
-
Key Findings: Only light planes of anesthesia were achieved, with common occurrences of hypotension and hypoxemia. A high mortality rate was observed.[10]
Protocol 2: Prolonged Sedation (48 hours)
-
Animal Model: Mechanically ventilated healthy male rabbits.
-
Anesthetic Protocol:
-
Maintenance: Initial propofol infusion rate of 20 mg/kg/h, adjusted to maintain a standard level of sedation. The rate had to be increased up to an average of 65.7 mg/kg/h.[11]
-
-
Key Findings: A 100% mortality rate was observed between 26-38 hours, with evidence of multiorgan dysfunction similar to propofol infusion syndrome in humans.[11]
| Animal Model | Maintenance Infusion Rate (Propofol) | Duration | Key Findings | Reference |
| New Zealand White Rabbits | 0.876 mg/kg/min | 8 hours | Hypotension, hypoxemia, high mortality | [10] |
| New Zealand White Rabbits | 20 mg/kg/h (initial, increased up to ~66 mg/kg/h) | 26-38 hours | 100% mortality, multiorgan dysfunction | [11] |
Swine Models
Protocol 1: Prolonged Anesthesia for Experimental Surgery
-
Animal Model: Swine.
-
Anesthetic Protocol:
-
Maintenance: Continuous intravenous infusion of propofol in combination with fentanyl and midazolam. Anesthesia was maintained for an average of 413 minutes.[12]
-
-
Recovery: Animals were extubated approximately 20 minutes after the procedure and recovered completely by the next day.[12]
Protocol 2: Sedation for Gastrointestinal Motility Studies
-
Animal Model: Pigs.
-
Anesthetic Protocol:
-
Induction: Bolus injection of 2 to 4 mg/kg BW propofol.
-
Maintenance: Continuous infusion of propofol at a rate of 15 to 35 mg/kg BW/h, in combination with fentanyl (1 to 8 μg/kg BW/h).[13]
-
| Animal Model | Co-administered Drugs | Induction Dose (Propofol) | Maintenance Infusion Rate (Propofol) | Duration | Reference |
| Swine | Fentanyl, Midazolam | Not specified | Not specified | ~413 minutes | [12] |
| Pigs | Fentanyl | 2-4 mg/kg | 15-35 mg/kg/h | Procedure-dependent | [13] |
Non-Human Primate Models
Protocol 1: Constant Infusion in Rhesus Macaques
-
Animal Model: Neonatal rhesus macaques (5 to 7 days old).
-
Anesthetic Protocol:
-
Maintenance: Anesthetic doses were titrated to provide a moderate plane of surgical anesthesia for 5 hours.[14]
-
Protocol 2: Closed-Loop Anesthesia Delivery
-
Animal Model: Non-human primates.
-
Anesthetic Protocol:
-
Maintenance: A constant propofol infusion rate of 0.285 mg/kg/min was used during the open-loop phase of the study.[15]
-
Protocol 3: Anesthesia in Squirrel Monkeys
-
Animal Model: Healthy squirrel monkeys.
-
Premedication: Intramuscular midazolam (0.5 mg) and meperidine (4 mg).
-
Anesthetic Protocol:
-
Induction: Intravenous propofol (4 mg/kg/min).
-
Maintenance: Propofol infusion starting at 0.4 mg/kg/min, with a mean rate of 0.43 ± 0.05 mg/kg/min over a 1-hour period.[16]
-
| Animal Model | Premedication | Induction Dose (Propofol) | Maintenance Infusion Rate (Propofol) | Duration | Reference |
| Neonatal Rhesus Macaques | Not specified | Titrated to effect | Titrated to effect | 5 hours | [14] |
| Non-human Primates | Not specified | Not specified | 0.285 mg/kg/min | Procedure-dependent | [15] |
| Squirrel Monkeys | Midazolam, Meperidine | 4 mg/kg/min | 0.43 mg/kg/min | 1 hour | [16] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Insights and Clinical Applications of Ciprofol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different Anesthetic Regimens using Isoflurane and Propofol as Constant-Rate Infusion for Long-term Anesthesia in Dogs | Journal of Advanced Veterinary Research [advetresearch.com]
- 6. Continuous infusion anaesthesia with propofol in dogs: clinically optimized dosages [air.unimi.it]
- 7. Propofol (PropoFlo®, Rapinovet®) for Dogs and Cats [petplace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Propofol in rabbits. 2. Long-term anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organ toxicity and mortality in propofol-sedated rabbits under prolonged mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of propofol and fentanyl on duodenal motility activity in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Anesthesia with Isoflurane, Ketamine, or Propofol on Physiologic Parameters in Neonatal Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Closed-loop control of anesthetic state in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous infusion of propofol or intermittent bolus of tiletamine-zolazepam in squirrel monkeys (Saimiri sciureus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cipepofol Sedation in Mechanically Ventilated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cipepofol (also known as HSK3486), a novel short-acting sedative, in mechanically ventilated animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacodynamic and pharmacokinetic properties of this compound.
Introduction
This compound is a 2,6-disubstituted phenol (B47542) derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, similar to propofol (B549288).[1][2][3][4][5][6] Preclinical and clinical studies have suggested that this compound is more potent than propofol, with a potentially improved safety profile, including less injection pain and more stable hemodynamics.[1][3][4][5] These characteristics make it a promising candidate for sedation in critically ill, mechanically ventilated patients. The following protocols and data are based on available preclinical research and are intended to serve as a starting point for further investigation in relevant animal models.
Mechanism of Action: GABAa Receptor Modulation
This compound, like propofol, exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system, at the GABAa receptor.[1][2][3] This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[1]
This compound enhances GABAergic inhibition.
Quantitative Data from Preclinical Studies
The following tables summarize available pharmacodynamic and pharmacokinetic data for this compound in various animal models. It is important to note that data for continuous infusion in mechanically ventilated models are limited, and much of the current information is from bolus administration studies.
Table 1: Pharmacodynamic Parameters of this compound (Bolus Administration)
| Animal Model | Parameter | This compound Dose (mg/kg) | Observation | Reference |
| Rat | Hypnotic Potency (ED50) | 1.5 | Higher therapeutic index than propofol | [1][2] |
| Cardiovascular Effect | 4 | 20% reduction in Mean Arterial Pressure (MAP) | [1] | |
| Beagle Dog | Hypnosis | 1, 2, 4 | Dose-dependent sedation | [1][2] |
| Cardiovascular Effect | 1, 2, 4 | Minimal effects on cardiovascular system | [1][2] | |
| Mouse | Sedation (LORR) | 2.0 and above | Loss of righting reflex observed | [1] |
| Diurnal Sedation (Dca) | 4.5 - 6.5 | Diurnal pattern in anesthetic requirements | [7] |
LORR: Loss of Righting Reflex Dca: Anesthetic concentration for 50% of animals
Table 2: Pharmacokinetic Parameters of this compound (Bolus Administration)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC (ng·min/mL) | CL (mL/min/kg) | Vss (L/kg) | Reference |
| Rat | 1 | 1050 ± 210 | 2 | 22.3 ± 4.5 | 10500 ± 1500 | 95.2 ± 13.5 | 2.9 ± 0.5 | [1] |
| 2 | 2200 ± 450 | 2 | 25.6 ± 3.8 | 22500 ± 3500 | 88.9 ± 12.1 | 3.1 ± 0.6 | [1] | |
| 4 | 4500 ± 850 | 2 | 28.9 ± 5.1 | 48000 ± 7500 | 83.3 ± 11.8 | 3.2 ± 0.7 | [1] | |
| Beagle Dog | 1 | 1200 ± 300 | 2 | 35.4 ± 6.2 | 18000 ± 3000 | 55.6 ± 8.9 | 2.5 ± 0.4 | [1] |
| 2 | 2500 ± 500 | 2 | 38.9 ± 7.1 | 38000 ± 6000 | 52.6 ± 8.1 | 2.7 ± 0.5 | [1] | |
| 4 | 5200 ± 900 | 2 | 42.1 ± 8.3 | 82000 ± 12000 | 48.8 ± 7.5 | 2.8 ± 0.6 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to maximum concentration; t1/2: Half-life; AUC: Area under the curve; CL: Clearance; Vss: Volume of distribution at steady state.
Experimental Protocols
The following are generalized protocols for the sedation of mechanically ventilated animal models with this compound. These protocols are adapted from established procedures with other anesthetic agents and should be optimized for specific experimental needs.
Sedation Protocol for Mechanically Ventilated Rats
Workflow for this compound sedation in rats.
Materials:
-
This compound injectable emulsion
-
Mechanical ventilator for small animals
-
Vascular catheters
-
Physiological monitoring system (ECG, blood pressure, SpO2, end-tidal CO2, temperature)
-
Syringe pump for continuous infusion
Procedure:
-
Animal Preparation: Fast adult male/female Wistar or Sprague-Dawley rats (250-350 g) overnight with free access to water.
-
Anesthesia Induction: Induce anesthesia using a short-acting inhalant anesthetic (e.g., isoflurane) in an induction chamber.
-
Intubation and Ventilation: Intubate the trachea with an appropriate size endotracheal tube and initiate mechanical ventilation. Suggested initial settings: volume-controlled mode, tidal volume of 8-10 mL/kg, respiratory rate of 60-80 breaths/min, and FiO2 of 0.5-1.0. Adjust ventilator settings to maintain normocapnia (EtCO2 35-45 mmHg).
-
Catheterization: Surgically place catheters in the femoral artery and vein for blood pressure monitoring, blood sampling, and drug administration.
-
This compound Administration:
-
Loading Dose: Administer a bolus of this compound (e.g., 1-2 mg/kg) intravenously to achieve the desired level of sedation.
-
Maintenance Infusion: Immediately start a continuous infusion of this compound using a syringe pump. The infusion rate should be titrated to effect, starting at a rate of approximately 0.3-0.8 mg/kg/h, and adjusted based on physiological parameters and depth of sedation.
-
-
Monitoring: Continuously monitor heart rate, arterial blood pressure, oxygen saturation (SpO2), end-tidal CO2 (EtCO2), and core body temperature. Maintain body temperature using a heating pad.
-
Blood Sampling: If performing pharmacokinetic studies, collect arterial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 180, and 240 minutes) after the start of the infusion.
-
Experiment Termination: At the end of the experiment, euthanize the animal using an approved method.
Sedation Protocol for Mechanically Ventilated Beagle Dogs
Workflow for this compound sedation in dogs.
Materials:
-
This compound injectable emulsion
-
Mechanical ventilator
-
Intravenous and arterial catheters
-
Multi-parameter physiological monitor (ECG, invasive blood pressure, SpO2, EtCO2, temperature)
-
Bispectral Index (BIS) monitor (optional)
-
Syringe pump
Procedure:
-
Animal Preparation: Fast healthy adult beagle dogs (8-12 kg) for 12 hours with free access to water. Perform a pre-anesthetic physical examination.
-
Premedication: Administer a premedication protocol (e.g., an opioid like fentanyl and/or a benzodiazepine (B76468) like midazolam) to reduce stress and the required dose of induction agent.
-
Anesthesia Induction: Induce anesthesia with an intravenous bolus of this compound (e.g., 1-2 mg/kg) or another induction agent until endotracheal intubation is possible.
-
Intubation and Ventilation: Intubate the trachea and initiate mechanical ventilation. Suggested initial settings: volume-controlled mode, tidal volume of 10-15 mL/kg, respiratory rate of 10-15 breaths/min, and PEEP of 3-5 cmH2O. Adjust settings to maintain EtCO2 between 35-45 mmHg.
-
Catheterization: Place an intravenous catheter (e.g., in the cephalic vein) for drug and fluid administration and an arterial catheter (e.g., in the dorsal pedal artery) for direct blood pressure monitoring and blood sampling.
-
This compound Infusion: Begin a continuous rate infusion (CRI) of this compound. A starting rate of 0.3-0.6 mg/kg/h can be used and should be titrated to maintain the desired plane of sedation, guided by clinical signs and physiological parameters (and BIS monitoring if available).
-
Monitoring: Continuously monitor ECG, invasive arterial blood pressure, SpO2, EtCO2, and core body temperature. Maintain normothermia with appropriate warming devices.
-
Data Collection: Record all physiological parameters at regular intervals. Collect arterial blood samples for pharmacokinetic analysis as required.
Considerations for Mini Pig Models
Key considerations for mini pigs:
-
Intubation: Can be more challenging than in dogs; appropriate equipment and expertise are necessary.
-
Vascular Access: Ear veins are commonly used for intravenous access, while the femoral or carotid artery can be catheterized for arterial access.
-
Dosing: Dosing regimens should be determined through dose-finding studies, but initial estimates can be extrapolated from dog and human data, keeping in mind potential species-specific differences in metabolism.
-
Monitoring: Standard physiological monitoring is essential.
Conclusion
This compound shows significant promise as a sedative agent for mechanically ventilated subjects. The provided application notes and protocols offer a foundation for researchers to conduct preclinical evaluations in various animal models. It is crucial to emphasize that all animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines and with appropriate veterinary oversight. Further research is warranted to establish detailed dose-response relationships and pharmacokinetic profiles of this compound during continuous infusion in different animal species under mechanical ventilation.
References
- 1. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Insights and Clinical Applications of Ciprofol: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation [frontiersin.org]
- 5. A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Real-Time Monitoring of Cipepofol Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipepofol (cipo-fol) is a novel, short-acting intravenous general anesthetic and sedative. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into neurons.[1] This action causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, which results in sedation and hypnosis.[1]
Compared to propofol (B549288), this compound exhibits a higher binding affinity for the GABA-A receptor, approximately four to five times stronger.[2][3] This increased potency means that lower doses are required to achieve similar levels of sedation.[3] Clinical studies have indicated that this compound provides more stable hemodynamics, milder respiratory depression, and a significantly lower incidence of injection pain compared to propofol.[2][4]
Effective real-time monitoring is crucial for titrating this compound dosage to the desired level of sedation while ensuring patient safety. This document outlines key techniques and detailed protocols for monitoring the physiological and neurological effects of this compound in a research or clinical setting.
Neurological Monitoring: Depth of Sedation
The primary method for assessing the hypnotic effects of this compound on the central nervous system is through processed electroencephalography (EEG), most commonly using the Bispectral Index (BIS).
Bispectral Index (BIS) Monitoring
The Bispectral Index (BIS) is a processed EEG parameter that provides a numerical value between 0 (no brain activity) and 100 (fully awake).[5] It is a validated measure of hypnotic effect for general anesthetics. For general anesthesia, a BIS range of 40 to 60 is typically targeted to minimize the risk of intraoperative awareness.[3][5]
Key Correlation: Studies have shown a significant correlation between plasma concentrations of GABA-A agonists like propofol and BIS values.[5] This relationship is leveraged to guide anesthetic administration. While this compound is more potent, the target BIS values for desired sedation levels are comparable.[3]
Protocol 1: BIS Monitoring During this compound Administration
Objective: To monitor the depth of hypnosis in real-time during this compound administration to maintain a target level of sedation.
Materials:
-
BIS monitoring system (e.g., Medtronic BIS™ Monitor)
-
BIS Quatro™ sensor
-
Skin preparation materials (e.g., alcohol swabs)
-
This compound infusion pump and supplies
Procedure:
-
Patient Preparation:
-
Explain the procedure to the subject.
-
Prepare the skin on the forehead according to the BIS sensor manufacturer's instructions to ensure low impedance. This typically involves cleaning with an alcohol swab.
-
-
Sensor Placement:
-
Apply the BIS Quatro™ sensor to the forehead as per the manufacturer's diagram. Ensure firm adhesion of all electrodes.
-
-
Monitor Setup:
-
Connect the sensor to the BIS monitor.
-
Turn on the monitor and perform a sensor check. A Signal Quality Index (SQI) of 80% or higher is desirable.
-
Establish a baseline BIS value before administering any sedative agents. This value should be close to 100 in an awake subject.
-
-
This compound Administration and Monitoring:
-
Begin this compound infusion according to the study protocol (e.g., induction dose of 0.2-0.5 mg/kg).[6][7]
-
Continuously observe the BIS value as it decreases.
-
Titrate the this compound infusion rate to achieve and maintain the target BIS range (e.g., 40-60 for general anesthesia).[3]
-
Record the BIS value, SQI, and electromyography (EMG) activity at regular intervals (e.g., every 1-5 minutes) along with the corresponding this compound infusion rate.
-
-
Data Analysis:
-
Correlate the this compound dose and infusion rate with the corresponding BIS values.
-
Analyze the time to reach the target BIS value (onset time) and the time to recover to baseline after cessation of infusion (recovery time).
-
Hemodynamic and Respiratory Monitoring
This compound is noted for its improved hemodynamic stability compared to propofol.[2][3] However, continuous monitoring of cardiovascular and respiratory parameters remains a critical safety measure.
Standard Vital Signs Monitoring
Continuous monitoring of heart rate (HR), blood pressure (BP), and oxygen saturation (SpO2) is mandatory during this compound administration.
Expected Effects:
-
Blood Pressure: this compound generally causes a less pronounced reduction in mean arterial pressure (MAP) compared to propofol.[2][3] However, dose-dependent hypotension is still possible.
-
Heart Rate: Effects on heart rate can be variable. Some studies report minimal changes, while others have noted a tendency towards a faster heart rate at higher infusion rates.[8]
-
Respiration: While respiratory depression is generally milder than with propofol, this compound can decrease tidal volume.[2][9] Continuous monitoring of respiratory rate and SpO2 is essential to detect apnea (B1277953) or hypoxemia.[4][8]
Protocol 2: Continuous Hemodynamic and Respiratory Monitoring
Objective: To continuously monitor cardiovascular and respiratory function to ensure patient safety during this compound administration.
Materials:
-
Multi-parameter patient monitor
-
Electrocardiogram (ECG) electrodes
-
Non-invasive blood pressure (NIBP) cuff
-
Pulse oximeter (SpO2) probe
-
End-tidal CO2 (ETCO2) monitor (for intubated subjects)
Procedure:
-
Setup:
-
Attach ECG electrodes, NIBP cuff, and SpO2 probe to the subject before starting the this compound infusion.
-
Establish and record baseline values for HR, BP (systolic, diastolic, mean), and SpO2.[4]
-
-
Monitoring During Infusion:
-
Set the patient monitor to record and display these parameters continuously.
-
Configure alarms for predefined safety thresholds (e.g., hypotension defined as MAP < 65 mmHg or a drop of >20% from baseline; bradycardia as HR < 50 bpm; hypoxemia as SpO2 < 90%).[3][4][8]
-
Record vital signs at regular intervals (e.g., every 1-3 minutes during induction and every 5-15 minutes during maintenance).[4][10]
-
-
Intervention Criteria:
-
Define clear criteria for intervention based on monitored parameters. For example, the administration of vasopressors like norepinephrine (B1679862) may be triggered by significant hypotension.[3]
-
-
Data Analysis:
-
Plot hemodynamic and respiratory variables over time against the this compound infusion rate.
-
Calculate the incidence of adverse events such as hypotension, bradycardia, and hypoxemia.
-
Subjective Sedation Scale Monitoring
In settings of conscious sedation or for studies in mechanically ventilated patients, subjective scales are used to assess the level of sedation.
Richmond Agitation-Sedation Scale (RASS)
The RASS is a 10-point scale with four levels of anxiety or agitation (+1 to +4), one level for a calm and alert state (0), and five levels of sedation (-1 to -5). It is widely used in intensive care unit (ICU) settings. Studies have successfully used this compound to achieve and maintain RASS scores between -2 (light sedation) and +1 (restless) in mechanically ventilated patients.[8][11]
Protocol 3: RASS Assessment During this compound Sedation
Objective: To assess the level of sedation using the RASS score and correlate it with this compound infusion rates.
Materials:
-
RASS scoring chart
-
Data collection form
Procedure:
-
Baseline Assessment:
-
Determine the baseline RASS score before initiating this compound.
-
-
Titration and Assessment:
-
Initiate this compound infusion (e.g., starting at 0.3 mg/kg/h for ICU sedation).[8][9]
-
Perform RASS assessments at fixed intervals (e.g., every 30 minutes) after each dose adjustment.[8]
-
The assessment involves three steps:
-
Observation: Is the patient alert, restless, or agitated? (Score 0 to +4)
-
Verbal Stimulation: If not alert, state the patient's name and ask them to open their eyes. (Score -1 to -3)
-
Physical Stimulation: If no response to verbal stimulation, physically stimulate the patient (e.g., shoulder shake). (Score -4 to -5)
-
-
-
Dose Adjustment:
-
Adjust the this compound infusion rate based on the RASS score to maintain the target sedation level (e.g., RASS -2 to 0).
-
-
Data Analysis:
-
Correlate the steady-state this compound infusion rate with the achieved RASS scores.
-
Determine the dose range required to maintain the target sedation level in the study population.
-
Data Presentation
Quantitative data from monitoring should be summarized for clear comparison.
Table 1: Neurological Monitoring Data with this compound
| This compound Dose / Rate | Target Sedation Level | Achieved BIS Value (Mean ± SD) | Onset Time (seconds, Mean ± SD) | Recovery Time (minutes, Mean ± SD) |
|---|---|---|---|---|
| 0.4 mg/kg (bolus)[12] | General Anesthesia | 42.5 ± 5.5[12] | 120 - 180 | 7.0 - 8.0[2] |
| 0.6 mg/kg (bolus)[12] | General Anesthesia | 36.0 ± 3.3[12] | 90 - 150 | 8.0 - 10.0 |
| 0.3 - 0.7 mg/kg/h (infusion)[8] | ICU Sedation (RASS -2 to +1) | Not Reported | Not Applicable | Not Applicable |
Data compiled from multiple sources for illustrative purposes.[2][8][12]
Table 2: Hemodynamic and Respiratory Effects of this compound
| Parameter | Baseline (Pre-infusion) | During this compound Infusion | Incidence of Adverse Events (%) |
|---|---|---|---|
| Mean Arterial Pressure (MAP) | 85 ± 10 mmHg | 75 ± 8 mmHg (less reduction than propofol)[2] | Hypotension (>20% drop): 66.7% - 70.5%[2][3] |
| Heart Rate (HR) | 70 ± 12 bpm | 72 ± 15 bpm (variable)[8] | Bradycardia (<50 bpm): Low/Not Reported[8] |
| Oxygen Saturation (SpO2) | 99 ± 1% | >95% (with O2 support) | Hypoxemia (<90%): Lower than propofol[4] |
| Tidal Volume (VT) | 451 mL[9] | 390 mL (significant reduction)[9] | Apnea (>15s): Lower than propofol |
Data are illustrative and represent typical findings from clinical studies.[2][3][4][8][9]
Visualizations
This compound Mechanism of Action
Caption: this compound potentiates GABA at the GABA-A receptor, increasing Cl⁻ influx.
Experimental Workflow for Real-Time Monitoring
Caption: A standardized workflow for this compound monitoring experiments.
References
- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of hemodynamics and respiratory function between ciprofol-remifentanil and propofol-remifentanil in obese patients undergoing gastrointestinal endoscopic anesthesia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bispectral index (BIS) monitoring during propofol-induced sedation and anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ciprofol as compared to propofol for sedation and general anesthesia: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of ciprofol vs. propofol for sedation in intensive care unit patients with mechanical ventilation: a multi-center, open label, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
Application Notes: Experimental Design for Cipepofol Efficacy Studies
Introduction
Cipepofol (also known as ciprofol or HSK3486) is a novel 2,6-disubstituted alkylphenol anesthetic agent, structurally analogous to propofol (B549288).[1] It functions as a short-acting, highly selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Clinical and preclinical data suggest that this compound is approximately 4 to 6 times more potent than propofol and may offer a superior safety profile, including reduced injection pain and more stable hemodynamics.[2][4][5] These application notes provide detailed protocols and guidance for designing preclinical efficacy studies to evaluate the anesthetic properties of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][6] It binds to the GABA-A receptor, a ligand-gated ion channel, increasing the influx of chloride ions (Cl-) into the neuron.[5][6] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire, thus causing widespread inhibition of synaptic transmission and resulting in anesthesia.[3][7] The higher affinity of this compound for the GABA-A receptor is believed to be due to structural changes, including the addition of a cyclopropyl (B3062369) group, which contributes to its increased potency compared to propofol.[3][8]
Caption: Proposed mechanism of this compound via GABA-A receptor modulation.
Experimental Protocols
A well-designed preclinical study is essential for determining the efficacy and safety profile of a new anesthetic agent.[9][10] The following protocols outline standard in vivo assays for assessing the key efficacy parameters of this compound in rodent models.
Caption: A typical workflow for preclinical anesthetic efficacy studies.
Protocol 1: Determination of Anesthetic Potency (ED50) in Mice
Objective: To determine the median effective dose (ED50) of this compound required to induce Loss of Righting Reflex (LORR) in mice, a standard surrogate for loss of consciousness.[6]
Materials:
-
This compound injectable emulsion
-
Vehicle control (e.g., saline or lipid emulsion used for this compound)
-
Male and female mice (e.g., ICR or C57BL/6), 8-10 weeks old
-
Appropriate syringes and needles for intravenous (tail vein) injection
-
Heated observation cages
-
Timer
Methodology:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the experiment.
-
Dose Formulation: Prepare serial dilutions of this compound from a stock solution. Doses should be selected based on preliminary range-finding studies.
-
Grouping: Randomly assign animals to dose groups (n=8-10 per group). Include a vehicle-only control group. Blinding of the investigator to the treatment is recommended.[11]
-
Administration: Administer the assigned dose of this compound or vehicle via intravenous injection into the lateral tail vein over a consistent, slow duration (e.g., 30 seconds).
-
Assessment: Immediately following injection, place the mouse on its back in the observation cage. The righting reflex is considered lost if the animal fails to right itself (i.e., place all four paws on the cage floor) within 60 seconds.
-
Data Analysis: Record the number of animals in each group that exhibit LORR. Calculate the ED50 and its 95% confidence interval using probit analysis or logistic regression.
Protocol 2: Assessment of Anesthetic and Recovery Profile in Rats
Objective: To characterize the time course of this compound's anesthetic effects, including induction time, duration of anesthesia, and recovery time.
Materials:
-
This compound injectable emulsion
-
Male and female rats (e.g., Sprague-Dawley), 250-350g
-
Intravenous catheters and infusion pumps
-
Physiological monitoring equipment (ECG, non-invasive blood pressure cuff, pulse oximeter)
-
Heating pads to maintain normothermia
-
Timer
Methodology:
-
Surgical Preparation (Optional but Recommended): For precise administration and monitoring, surgically implant an intravenous catheter (e.g., in the jugular vein) 24-48 hours prior to the study to allow for recovery.
-
Anesthetic Induction: Administer a bolus dose of this compound (e.g., a dose equivalent to 2-3x the mouse ED50 as a starting point). Start the timer at the beginning of the injection.
-
Measure Induction Time: Record the time from the start of injection to the onset of LORR.
-
Monitor Physiological Parameters: Continuously monitor and record heart rate, blood pressure, respiratory rate, and oxygen saturation at baseline and at regular intervals (e.g., every 2-5 minutes) throughout the anesthetic and recovery period.
-
Measure Duration of Anesthesia: Following the single bolus injection, measure the time from the onset of LORR until the animal spontaneously recovers its righting reflex.
-
Assess Recovery Quality: After the return of the righting reflex, continue to observe the animal for signs of full recovery, such as normal posture, grooming, and exploratory behavior. Note any adverse events or abnormal behaviors.
-
Data Analysis: Calculate the mean and standard deviation for induction time, duration of anesthesia, and time to full recovery. Analyze changes in physiological parameters from baseline.
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear, tabular format to facilitate comparison and interpretation. The following tables present example data based on findings from clinical trials comparing this compound to Propofol.
Table 1: Comparative Efficacy and Potency
| Parameter | This compound (0.4-0.5 mg/kg) | Propofol (2.0 mg/kg) | Reference |
|---|---|---|---|
| Anesthetic Potency Ratio | ~4-5x higher than Propofol | 1x | [5][12] |
| Success Rate (Induction) | 100% | 100% | [13] |
| Median Induction Time (sec) | 60 | 60 | [14] |
| Median Time to Full Wakefulness (min) | 10.0 | 7.7 |[14] |
Table 2: Safety and Tolerability Profile
| Adverse Event | This compound | Propofol | Key Finding | Reference |
|---|---|---|---|---|
| Injection Site Pain | Significantly Lower | Higher | This compound is associated with a much lower incidence of pain on injection. | [4][15] |
| Post-Induction Hypotension | Lower Incidence | Higher Incidence | This compound demonstrates superior hemodynamic stability compared to propofol. | [4][16] |
| Respiratory Depression | Milder | More Pronounced | this compound may have a reduced impact on respiratory function. |[4] |
References
- 1. Facebook [cancer.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. radiusanesthesia.com [radiusanesthesia.com]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Cipepofol solubility for in vitro assays
Welcome to the technical support center for Cipepofol (HSK3486). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with this compound solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ciprofol or HSK3486) is a short-acting intravenous general anesthetic.[1] It is a 2,6-disubstituted alkylphenol and a structural analog of propofol, but with 4 to 6 times greater potency.[1][2]
This compound's primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3] Like propofol, it enhances the effect of the inhibitory neurotransmitter GABA.[4] This binding action increases the flow of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability, which produces sedative and anesthetic effects.[3][4]
Q2: Why is this compound solubility a challenge for in vitro assays?
Like its parent compound propofol, this compound is highly lipophilic (fat-soluble), which corresponds to poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.[2][5] For clinical use, it is prepared as a lipid emulsion, but this formulation is often unsuitable for controlled in vitro experiments as the emulsion components can interfere with assays. Therefore, researchers must dissolve this compound in an organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in the aqueous assay buffer or medium. This dilution step is where precipitation often occurs if not performed correctly.
Q3: What is the recommended solvent for creating a this compound stock solution?
The most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound is high-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[6][7][8] Vendor data indicates that this compound is highly soluble in DMSO, reaching concentrations up to 100 mg/mL (489.45 mM), though sonication may be required to achieve complete dissolution at the highest concentrations.[3]
Q4: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous media is a common problem. This occurs when the this compound concentration exceeds its solubility limit in the final medium, which contains a low percentage of DMSO. Follow this troubleshooting workflow:
Key Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to "crash out" of solution.[9]
-
Lower Final Drug Concentration: You may be exceeding the solubility limit of this compound in the final medium. Perform a dose-response experiment starting from a lower concentration.
-
Improve Dilution Technique: Avoid adding the stock solution directly into the medium in a single step. Use a serial or stepwise dilution method. Alternatively, add the small volume of stock solution slowly to the final volume of medium while it is being vortexed or stirred to ensure rapid dispersal.[9]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum tolerated DMSO concentration is highly dependent on the cell type. Most cell lines can tolerate DMSO up to 0.5% without significant toxicity, but sensitive cell lines may be affected at concentrations as low as 0.1%.[9] It is critical to run a vehicle control experiment where you treat your cells with the highest concentration of DMSO that will be used in your experiment to ensure that the observed effects are due to this compound and not the solvent.[10]
Q6: Can I use the clinical lipid emulsion formulation for in vitro experiments?
It is generally not recommended. The lipid emulsion contains excipients (like soybean oil, glycerol, and egg lecithin) that maintain this compound's solubility in the intravenous formulation.[11] These components are biologically active and can interfere with in vitro assays, confounding your results. For controlled experiments, it is always preferable to start with pure this compound powder and a well-defined solvent like DMSO.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O | [1][12] |
| Molecular Weight | 204.31 g/mol | [1][3][12] |
| Appearance | White to off-white solid | [6] (Typical) |
| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | [2][3] |
Table 2: this compound Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (489.45 mM) | May require sonication for complete dissolution. | [3] |
| Ethanol (B145695) | Soluble | Specific quantitative data not available, but is a common solvent for related compounds. | [13][14] |
| Water / PBS | Practically Insoluble | High lipophilicity prevents dissolution in aqueous buffers. | [2][5] |
| Co-Solvent Mix | ≥ 2.5 mg/mL (12.24 mM) | Achieved with 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. (For in vivo use, illustrates principle). | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder (M.W. = 204.31 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound and volume of DMSO needed.
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 204.31 g/mol x 1000 mg/g = 2.04 mg
-
You will need to weigh 2.04 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Weighing: Carefully weigh out 2.04 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of DMSO to the tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If needed, brief sonication in a water bath can aid dissolution.
-
Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.[6][9] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. A typical storage guideline for compounds in DMSO is up to 6 months at -80°C.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. What is the mechanism of Propofol? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C14H20O | CID 86301664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. phytotechlab.com [phytotechlab.com]
- 14. Effects of ethanol and dimethyl sulfoxide on solubility and cytotoxicity of the resin monomer triethylene glycol dimethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cipepofol Dosage for Stable Anesthesia in Rats: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cipepofol for achieving stable anesthesia in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose of this compound for inducing anesthesia in rats?
A1: Based on preclinical studies, this compound is noted to be 4 to 6 times more potent than propofol[1]. For intravenous administration in rats, a starting point for an induction dose can be extrapolated from comparative studies. While direct dosage recommendations for rats are not consistently reported across all literature, one study in male Sprague-Dawley rats used an injection of 4 mg/kg of this compound in the tail vein to induce sleep[2]. Researchers should always perform a pilot study to determine the optimal dose for their specific rat strain and experimental conditions.
Q2: How does the potency of this compound compare to propofol (B549288)?
A2: this compound is significantly more potent than propofol. Studies have shown that a dose of 0.4 mg/kg to 0.5 mg/kg of this compound can induce equivalent sedation or anesthesia to 2.0 mg/kg of propofol[1]. Another study suggests that this compound's relative potency is approximately 4.73 times higher than that of propofol[3]. This increased potency should be carefully considered when designing dosage regimens to avoid overdose.
Q3: What are the expected pharmacokinetic properties of this compound in rats?
A3: this compound is characterized by a rapid onset of action and predictable absorption, distribution, metabolism, and excretion processes[1]. It is metabolized in the liver primarily through glucuronidation and excreted by the kidneys[1][4]. The EC50 for the loss of the righting reflex in rats was found to be 5 times less than that of propofol[5]. For detailed pharmacokinetic parameters, refer to the data table below.
Troubleshooting Guide
Issue 1: Inadequate or Unstable Anesthetic Depth
Q: My rat is showing signs of light anesthesia (e.g., movement in response to stimuli, increased respiratory rate) despite the initial this compound dose. What should I do?
A:
-
Verify Administration: Ensure the full dose was administered intravenously. For IV injections, using the lateral tail veins is common. Warming the tail can help dilate the vessels for easier administration[6].
-
Incremental Dosing: If the initial induction dose is insufficient, administer small, incremental doses of this compound and monitor the animal's response closely. Assess anesthetic depth by checking for the loss of the pedal withdrawal reflex[6][7].
-
Consider Continuous Infusion: For prolonged procedures, a continuous intravenous infusion following an initial loading dose is recommended to maintain a stable plane of anesthesia. The infusion rate should be adjusted based on physiological monitoring. In clinical trials with human subjects, maintenance doses were adjusted to achieve a target sedation level[2]. A similar approach can be adapted for rats.
-
Co-administration of Analgesics: this compound, like propofol, provides sedation and hypnosis but lacks analgesic properties. For painful procedures, the co-administration of an appropriate analgesic is crucial for maintaining stable anesthesia and animal welfare.
Issue 2: Managing Hemodynamic Instability
Q: I am observing a significant drop in blood pressure (hypotension) after this compound administration. How can I manage this?
A:
-
Dosage Adjustment: Hypotension can be a dose-dependent side effect. Consider reducing the induction dose or the rate of a continuous infusion. This compound has been shown to induce a milder reduction in mean arterial pressure (MAP) compared to propofol[2].
-
Fluid Support: Administer warmed subcutaneous or intraperitoneal fluids (5-10 ml/kg/hr) to provide cardiovascular support[6].
-
Monitor Vital Signs: Continuously monitor heart rate, blood pressure, and respiratory rate. Normal physiological ranges for rats under anesthesia are a respiratory rate of 70-110 breaths/min (a 50% drop is acceptable), a pulse rate of 260-500 beats/min, and a rectal temperature of 35.9-37.5°C[6][8].
-
Reversal Agents: While there is no specific reversal agent for this compound, supportive care is the primary intervention. In cases of severe cardiorespiratory depression from co-administered agents like alpha-2 agonists (e.g., xylazine), specific reversal agents like atipamezole (B1667673) can be used[6][9].
Issue 3: Respiratory Depression
Q: The rat's respiratory rate has decreased significantly, or I've observed a short period of apnea (B1277953). What is the appropriate response?
A:
-
Monitor Respiration: A 50% decrease in respiratory rate can be normal during anesthesia[8]. However, shallow breathing or apnea requires immediate attention.
-
Reduce Anesthetic Depth: If using a continuous infusion, decrease the rate.
-
Provide Ventilatory Support: If necessary, provide supplemental oxygen through a facemask or nose-cone[8]. In severe cases, manual or mechanical ventilation may be required.
-
Use Respiratory Stimulants: In cases of severe respiratory depression, the administration of a respiratory stimulant like doxapram (B1670896) (5-10 mg/kg IV or IP) can be considered[8].
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Cmax | 1.83 ± 0.23 | µg/mL | [4] |
| Tmax | 0.04 ± 0.01 | h | [4] |
| AUC(0-t) | 0.41 ± 0.03 | µg·h/mL | [4] |
| t1/2 | 0.44 ± 0.09 | h | [4] |
| CL | 11.05 ± 0.81 | L/h/kg | [4] |
| Vz | 7.23 ± 1.15 | L/kg | [4] |
Table 2: Comparative Dosages of this compound and Propofol
| Agent | Induction Dose (IV) | Notes | Reference |
| This compound | 0.4 - 0.5 mg/kg | Equivalent sedation to 2.0 mg/kg propofol | [1] |
| This compound | 4 mg/kg | Used to induce sleep in male Sprague-Dawley rats | [2] |
| Propofol | 10 mg/kg | Surgical anesthesia | [10] |
| Propofol | 100 mg/kg (IP) | Used in combination with other agents for surgical anesthesia | [7] |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration for Anesthesia Induction
-
Animal Preparation: Acclimate male Sprague-Dawley rats (250-300 g) for at least 48 hours before the experiment[6]. Ensure free access to food and water.
-
Catheterization (Optional but Recommended): For precise IV administration and blood sampling, consider catheterizing the femoral or jugular vein under brief isoflurane (B1672236) anesthesia.
-
Drug Preparation: Prepare the this compound solution to the desired concentration according to the manufacturer's instructions.
-
Administration: Administer the calculated dose of this compound (e.g., starting at 4 mg/kg) via the lateral tail vein or a pre-implanted catheter[2].
-
Monitoring Anesthetic Depth: Immediately after administration, assess the loss of the righting reflex. Confirm surgical anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Physiological Monitoring: Throughout the procedure, monitor respiratory rate, heart rate, and body temperature. Use a pulse oximeter and a rectal thermometer. Maintain body temperature using a warming pad[6][8].
-
Recovery: After the procedure, place the rat in a clean, warm cage and monitor until it is fully ambulatory[8].
Visualizations
Caption: Workflow for a Dose-Finding Study of this compound in Rats.
Caption: Troubleshooting Decision Tree for Inadequate Anesthetic Depth.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic properties of ciprofol emulsion in Chinese subjects: a single center, open-label, single-arm dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. unav.edu [unav.edu]
Technical Support Center: Managing Cipepofol-Induced Hypotension in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage cipepofol-induced hypotension in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal research?
A1: this compound is a novel, short-acting intravenous general anesthetic agent. It is a γ-aminobutyric acid type A (GABA-A) receptor agonist, similar to propofol (B549288).[1] Due to its favorable pharmacokinetic and pharmacodynamic profile, including rapid onset and recovery, it is utilized in animal studies for sedation and anesthesia during various experimental procedures.
Q2: What is the primary mechanism of this compound-induced hypotension?
A2: While research is ongoing, the primary mechanism of this compound-induced hypotension is believed to be similar to that of propofol, which involves vasodilation (relaxation of blood vessels). This vasodilation is thought to result from the inhibition of sympathetic vasoconstrictor nerve activity and a direct effect on vascular smooth muscle.[2] This leads to a decrease in systemic vascular resistance and a subsequent drop in blood pressure.[3]
Q3: How does the hypotensive effect of this compound compare to propofol in animal models?
A3: Preclinical and clinical studies indicate that this compound may offer greater hemodynamic stability compared to propofol at equipotent doses.[4][5] One study in Sprague-Dawley rats demonstrated a difference in the rate of change in mean arterial pressure (MAP) between this compound and propofol, suggesting a potentially better cardiovascular safety profile for this compound.[6]
Q4: What are the common signs of hypotension in anesthetized animals?
A4: The most direct sign of hypotension is a low reading on a blood pressure monitor (e.g., mean arterial pressure [MAP] <60 mmHg).[7] Other clinical signs may include weak peripheral pulses, prolonged capillary refill time, and pale mucous membranes.[7] Continuous monitoring of cardiovascular parameters is crucial during this compound administration.
Q5: What factors can exacerbate this compound-induced hypotension in animal studies?
A5: Several factors can increase the risk and severity of hypotension, including:
-
High dose or rapid infusion rate: A dose-dependent decrease in blood pressure is expected.[8]
-
Hypovolemia: Animals that are dehydrated or have experienced blood loss are more susceptible.
-
Concurrent medications: Co-administration of other drugs with vasodilatory or cardiodepressant effects can potentiate hypotension.
-
Animal's health status: Animals with pre-existing cardiovascular conditions may be more sensitive.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant drop in blood pressure immediately after bolus injection. | Rapid administration of a high dose. | Administer this compound slowly and titrate to effect. Consider a lower initial bolus dose followed by a continuous rate infusion (CRI). |
| Gradual but persistent decline in blood pressure during CRI. | Infusion rate is too high for the individual animal. | Decrease the infusion rate in small increments until blood pressure stabilizes at an acceptable level. |
| Hypotension is unresponsive to a reduction in this compound dose. | Possible hypovolemia or excessive anesthetic depth from other agents. | Administer an intravenous fluid bolus (e.g., 10-20 mL/kg of isotonic crystalloids over 15 minutes). Re-evaluate the depth of anesthesia and reduce other anesthetic agents if possible. |
| Severe hypotension accompanied by bradycardia (slow heart rate). | Vagal stimulation or excessive cardiodepressant effects. | Consider administration of an anticholinergic agent like atropine (B194438) or glycopyrrolate, as per veterinary guidance. |
| Hypotension persists despite fluid therapy and dose reduction. | Significant vasodilation requiring pharmacological intervention. | Administer a vasopressor. The choice of agent will depend on the specific circumstances and institutional protocols.[9] |
Quantitative Data Summary
Table 1: Comparative Hemodynamic Effects of this compound and Propofol (Human Clinical Data)
| Parameter | This compound | Propofol | Reference |
| Incidence of Post-induction Hypotension | 70.5% | 88.5% | [4][5] |
| Median Norepinephrine (B1679862) Dose (mcg) | 6.0 | 10.0 | [4][5] |
| ED50 for suppressing cardiovascular response to intubation (mg/kg) | 0.326 | 1.541 | [1] |
Table 2: Vasopressor Dosing for Anesthesia-Induced Hypotension in Animals
| Vasopressor | Animal Model | Dosage | Route of Administration | Reference |
| Dopamine | Dogs, Cats | 5-15 mcg/kg/min | IV CRI | [9] |
| Norepinephrine | Dogs, Cats | 0.1-2 mcg/kg/min | IV CRI | [10][11] |
| Ephedrine | Dogs | 0.1-0.2 mg/kg | IV Bolus | [9] |
| Phenylephrine | Dogs, Cats | 5-20 mcg/kg (bolus), 0.1-0.5 mcg/kg/min (CRI) | IV | [12] |
Experimental Protocols
Key Experiment: Assessing this compound-Induced Hypotension in a Rat Model
Objective: To determine the dose-dependent effect of this compound on mean arterial pressure (MAP) in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)[6]
-
This compound solution
-
Anesthetic for induction (e.g., isoflurane)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system for hemodynamic monitoring
-
Intravenous catheters
Procedure:
-
Anesthetize the rat using a suitable induction agent (e.g., isoflurane).
-
Surgically implant a catheter into the carotid artery for direct blood pressure monitoring and another into the jugular vein for drug administration.[6]
-
Allow the animal to stabilize for at least 30 minutes, monitoring baseline MAP and heart rate.
-
Administer a vehicle control (e.g., saline) intravenously and record hemodynamic parameters for 15 minutes.
-
Administer the first dose of this compound as an intravenous bolus.
-
Continuously record MAP and heart rate for a predefined period (e.g., 30 minutes) or until they return to baseline.
-
Repeat steps 5 and 6 with escalating doses of this compound, allowing for a washout period between doses.
-
Analyze the data to determine the dose-response relationship between this compound and the change in MAP.
Key Experiment: Management of this compound-Induced Hypotension with a Vasopressor in a Canine Model
Objective: To evaluate the efficacy of a vasopressor (e.g., norepinephrine) in reversing this compound-induced hypotension in dogs.
Materials:
-
Healthy adult dogs
-
This compound solution
-
Norepinephrine solution
-
Intravenous catheters
-
Direct or indirect blood pressure monitoring system
-
Infusion pump
Procedure:
-
Premedicate the dog with appropriate sedatives and analgesics as per the approved protocol.
-
Induce anesthesia with this compound, titrating to effect for endotracheal intubation.
-
Maintain anesthesia with a continuous rate infusion (CRI) of this compound.
-
Monitor blood pressure continuously. Once hypotension is established (e.g., MAP < 60 mmHg) and stable for a defined period (e.g., 5 minutes), confirm it is due to this compound by attempting a slight reduction in the infusion rate.
-
If hypotension persists, initiate a CRI of norepinephrine at a low dose (e.g., 0.1 mcg/kg/min).[10]
-
Titrate the norepinephrine infusion rate upwards every 5 minutes until the target MAP (e.g., > 65 mmHg) is achieved.
-
Record the effective dose of norepinephrine and monitor for any adverse effects.
-
Once the experiment is complete, gradually wean the dog off norepinephrine and then this compound, while continuing to monitor cardiovascular parameters during recovery.
Visualizations
Caption: Proposed mechanism of this compound-induced hypotension.
Caption: Troubleshooting workflow for managing this compound-induced hypotension.
References
- 1. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haemodynamic changes during propofol induction in dogs: new findings and approach of monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 8. Frontiers | Effect of ciprofol compared with propofol on hemodynamics in bronchoscope procedures during anesthetic induction: a randomized double-blind controlled study [frontiersin.org]
- 9. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 10. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 11. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 12. dvm360.com [dvm360.com]
Cipepofol side effects and adverse events in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the side effects and adverse events of Cipepofol observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in their experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in preclinical animal models?
A1: Based on preclinical studies, the most frequently reported side effects of this compound are related to its mechanism of action as a sedative-hypnotic. These primarily include dose-dependent cardiovascular and respiratory depression. Animal studies, particularly in beagle dogs, have shown decreases in mean arterial pressure (MAP), heart rate, and respiratory frequency following intravenous administration.[1] It is important to note that this compound was designed to have an improved safety profile compared to propofol (B549288), and studies suggest it may cause less pronounced hypotension and respiratory depression.[2][3]
Q2: Have any species-specific adverse events been noted for this compound in preclinical studies?
A2: Preclinical data is available for rodent (rat) and non-rodent (beagle dog) species.[1] While both species exhibit dose-dependent central nervous system depression and associated cardiorespiratory effects, the specific dosages and magnitudes of these effects can differ. For instance, the hypnotic potency of this compound is approximately 4-5 times higher than that of propofol in rats.[1] Researchers should carefully consider the species and strain of their animal model, as metabolic and physiological differences can influence the observed side effect profile.
Q3: What is the mechanism of action of this compound that leads to its side effects?
A3: this compound, like propofol, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to the GABA-A receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[4][5][6] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression, which manifests as sedation and anesthesia. The cardiovascular and respiratory depression observed are extensions of this central depressive effect. This compound has a higher binding affinity for the GABA-A receptor compared to propofol.[5]
Q4: Are there any known genotoxicity or carcinogenicity concerns with this compound from preclinical studies?
A4: Standard preclinical safety evaluations include a battery of genotoxicity tests, such as the Ames test (bacterial reverse mutation assay) and in vivo micronucleus assays, to assess for DNA damage.[7][8][9][10][11][12][13][14][15][16] Carcinogenicity studies are typically long-term studies conducted in rodents. While specific proprietary data for this compound's full genotoxicity and carcinogenicity profile is not publicly available in the retrieved documents, these studies are a standard component of the preclinical safety assessment required for regulatory approval.
Q5: How should I design my experiment to monitor for potential adverse events when using this compound?
A5: When designing experiments with this compound, it is crucial to include robust monitoring for cardiovascular and respiratory parameters. Continuous monitoring of heart rate, blood pressure (preferably via telemetry or indwelling catheters for accurate measurements), respiratory rate, and oxygen saturation is recommended.[17] The experimental protocol should define clear endpoints for intervention in case of severe cardiorespiratory depression. Dose-escalation studies should be conducted cautiously to determine the therapeutic index in the specific animal model being used.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence of respiratory depression or apnea (B1277953) in my animal model.
-
Possible Cause 1: Dose is too high for the specific animal strain or species.
-
Troubleshooting: Review the literature for the established median effective dose (ED50) and lethal dose (LD50) of this compound in your specific model. If unavailable, conduct a dose-ranging study with a small number of animals to determine the appropriate dose that achieves the desired level of sedation without unacceptable respiratory depression.
-
-
Possible Cause 2: Rapid rate of intravenous injection.
-
Troubleshooting: Administer this compound as a slow intravenous bolus or a controlled infusion. A rapid injection can lead to a transiently high peak plasma concentration, increasing the risk of apnea.
-
-
Possible Cause 3: Concomitant administration of other central nervous system depressants.
-
Troubleshooting: If using other agents (e.g., opioids for analgesia), be aware of potential synergistic effects on respiratory depression. Consider reducing the dose of this compound or the concomitant medication.
-
Issue 2: Significant hypotension observed in my experimental animals.
-
Possible Cause 1: High dose or rapid infusion of this compound.
-
Troubleshooting: Similar to respiratory depression, reducing the dose or the rate of administration can mitigate hypotensive effects.
-
-
Possible Cause 2: Hypovolemia or dehydration in the animals.
-
Troubleshooting: Ensure animals are adequately hydrated before the experiment. Pre-existing hypovolemia can exacerbate the hypotensive effects of anesthetic agents.
-
-
Possible Cause 3: Interaction with other vasodilatory drugs.
-
Troubleshooting: Review all administered compounds for potential vasodilatory properties that could potentiate the hypotensive effects of this compound.
-
Issue 3: Variability in the anesthetic depth or duration of action.
-
Possible Cause 1: Inconsistent dosing or administration.
-
Troubleshooting: Ensure accurate calculation of doses based on individual animal body weights. Use calibrated infusion pumps for continuous infusions to maintain stable plasma concentrations.
-
-
Possible Cause 2: Differences in animal metabolism.
-
Troubleshooting: Factors such as age, sex, and underlying health status can influence drug metabolism. Ensure your experimental groups are appropriately matched. If significant variability persists, consider measuring plasma concentrations of this compound to correlate with anesthetic depth.
-
-
Possible Cause 3: Environmental factors.
-
Troubleshooting: Maintain a consistent and controlled experimental environment, as factors like temperature can affect drug metabolism and animal physiology.
-
Data Presentation
Table 1: Cardiovascular Effects of this compound (HSK3486) in Beagle Dogs
| Parameter | Dose of this compound (mg/kg, IV) | Maximum Mean Change from Baseline | Time to Maximum Effect (post-dose) |
| Mean Arterial Pressure (MAP) | 1 | -15% | ~5 min |
| 2 | -21.3% | ~5 min | |
| 4 | -25% | ~5 min | |
| Heart Rate | 1 | -10% | ~10 min |
| 2 | -15% | ~10 min | |
| 4 | -20% | ~10 min | |
| QTcF Interval | 1 | +5% | ~15 min |
| 2 | +10% | ~15 min | |
| 4 | +17.4% | ~15 min |
Data synthesized from preclinical studies in beagle dogs.[1] Note: QTcF refers to the QT interval corrected for heart rate using Fridericia's formula.
Table 2: Respiratory Effects of this compound (HSK3486) in Beagle Dogs
| Parameter | Dose of this compound (mg/kg, IV) | Maximum Mean Change from Baseline | Time to Maximum Effect (post-dose) |
| Respiratory Frequency | 1 | -20% | ~5 min |
| 2 | -30% | ~5 min | |
| 4 | -40% | ~5 min | |
| Tidal Volume | 1 | -15% | ~5 min |
| 2 | -25% | ~5 min | |
| 4 | -35% | ~5 min |
Data synthesized from preclinical studies in beagle dogs.[1]
Experimental Protocols
Key Experiment: Cardiovascular and Respiratory Safety Pharmacology in Conscious Beagle Dogs
-
Animal Model: Male and female beagle dogs, typically weighing 8-12 kg.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting before the experiment.
-
Instrumentation: Prior to the study, animals are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and body temperature.
-
Acclimatization: Animals are allowed a recovery period of at least two weeks after surgery and are acclimated to the experimental procedures.
-
Experimental Design: A crossover design is often used, where each animal receives different doses of this compound and a vehicle control on separate days with a sufficient washout period in between.
-
Drug Administration: this compound is administered intravenously as a bolus injection or a controlled infusion.
-
Data Collection: Cardiovascular parameters (heart rate, systolic and diastolic blood pressure, mean arterial pressure, ECG intervals) and respiratory parameters (respiratory rate, tidal volume) are continuously recorded before, during, and after drug administration.[17]
-
Data Analysis: Changes from baseline are calculated for each parameter at various time points post-dose. Statistical analysis is performed to assess dose-dependent effects.
Mandatory Visualization
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for a preclinical cardiovascular safety study.
References
- 1. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of binding sites contributing to volatile anesthetic effects on GABA type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the translation of multiple cardiovascular regulatory mechanisms in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple actions of propofol on alphabetagamma and alphabetadelta GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three dimensional and microphysiological bone marrow models detect in vivo positive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Respiratory-related safety profiles of ciprofol (this compound) for anesthesia/sedation in Chinese elderly patients undergoing gastroscopy: a multicenter, parallel controlled clinical trial (REST trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
Cipepofol stability in different experimental solutions
Welcome to the Technical Support Center for Cipepofol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For pure this compound, storage at -20°C is recommended for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). When dissolved in a solvent, it is best to store the solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Q2: Is this compound stable when mixed with other anesthetics?
A mixture of this compound and Etomidate has been shown to be physically and chemically stable for up to 24 hours at 4°C, 25°C, and 37°C. The appearance, pH, osmotic pressure, and particle size of the mixture remain stable within this period. Drug content of both this compound and Etomidate remains at ≥99.9% of the initial level.[1][2][3]
Q3: What are the known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, its structural analogue, propofol (B549288), undergoes degradation under stress conditions. Propofol can degrade under acidic, alkaline, and oxidative conditions.[4][5] Given the structural similarity, it is plausible that this compound may follow similar degradation patterns. This compound's metabolism in the body occurs primarily through liver glucuronidation.
Q4: Are there any known incompatibilities with common laboratory plastics?
Specific studies on this compound's compatibility with laboratory plastics are not available. However, for the structurally similar propofol, significant loss of the drug has been observed when exposed to polystyrene-based plastics, such as 96-well cell culture plates.[6][7] In contrast, propofol shows high stability in glass and polypropylene-based plastics.[6] It is advisable to use glass or polypropylene (B1209903) containers for preparing and storing this compound solutions to minimize potential absorption or degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of this compound solution. | - Poor solubility in the chosen solvent.- Temperature fluctuations.- Incompatibility with other components in the solution. | - Ensure the solvent is appropriate for this compound. DMSO has been shown to be an effective solvent. - Store solutions at the recommended temperature and avoid repeated freeze-thaw cycles.- When mixing with other compounds, verify their compatibility. For mixtures with Etomidate, physical stability is maintained for 24 hours.[1][2][3] |
| Loss of this compound potency or unexpected experimental results. | - Degradation due to improper storage (temperature, light exposure).- Interaction with plastic containers.- Degradation in the experimental solution (e.g., cell culture media) over time. | - Adhere to recommended storage conditions (-20°C or -80°C for solutions). Protect from light. - Use glass or polypropylene containers for solution preparation and storage to avoid adsorption to plastic.[6] - For in-vitro assays, consider the stability of this compound in your specific cell culture medium over the duration of the experiment. It may be necessary to refresh the medium with freshly prepared this compound solution periodically. |
| Changes in pH of the experimental solution after adding this compound. | - The inherent pH of the this compound solution.- Interaction with buffer components. | - Measure the pH of the final solution and adjust if necessary for your experimental conditions. A study on a this compound-Etomidate mixture showed a stable pH between 7.69 and 7.83 over 24 hours.[1][2][3] |
Data on this compound Stability
Stability of this compound-Etomidate Mixture (1:1 ratio) over 24 hours [1][2][3]
| Parameter | 4°C | 25°C | 37°C |
| Appearance | White, opalescent, uniform emulsion | White, opalescent, uniform emulsion | White, opalescent, uniform emulsion |
| pH (Initial) | 7.76 ± 0.03 | 7.76 ± 0.03 | 7.76 ± 0.03 |
| pH (after 24h) | 7.75 ± 0.02 | 7.71 ± 0.03 | 7.69 ± 0.02 |
| This compound Content | ≥99.9% | ≥99.9% | ≥99.9% |
| Etomidate Content | ≥99.9% | ≥99.9% | ≥99.9% |
Forced Degradation of Propofol (as a surrogate for this compound) [4][5]
| Stress Condition | Reagent | Duration & Temperature | Degradation |
| Acidic | 5 N HCl | 2 hours | ~13.4% |
| Alkaline | 5 N NaOH | 24 hours | ~12.5% |
| Oxidative | 15% H₂O₂ | 3 hours | ~25.7% |
| Thermal | - | 3 hours at 100°C | ~61.9% |
| Photolytic | UV light (254 nm) | 48 hours | No degradation |
Experimental Protocols
Protocol 1: Assessment of Physical and Chemical Stability of a this compound Mixture
This protocol is adapted from the stability testing of a this compound-Etomidate mixture.[1][2][3]
-
Preparation of the Mixture: In a sterile environment and protected from light, combine equal volumes of this compound and the test solution in a glass container. Mix thoroughly by inversion for 5 minutes.
-
Storage: Aliquot the mixture into separate, sealed glass vials for storage at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 3, 6, 12, and 24 hours), remove a vial from each temperature condition for analysis.
-
Physical Stability Assessment:
-
Visual Inspection: Observe the appearance for any changes in color, phase separation, or precipitation.
-
pH Measurement: Measure the pH of the sample using a calibrated pH meter.
-
Particle Size Analysis: Determine the mean particle size and size distribution using a suitable particle size analyzer.
-
-
Chemical Stability Assessment:
-
Drug Content: Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound. The mobile phase and column should be optimized for this compound separation.
-
Degradation Products: Analyze the chromatograms for the appearance of new peaks that may indicate degradation products.
-
Protocol 2: Forced Degradation Study (adapted from propofol studies) [4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Degradation: Mix the stock solution with an equal volume of 5 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Degradation: Mix the stock solution with an equal volume of 5 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 15%). Incubate at a controlled temperature for a defined period (e.g., 3 hours).
-
Thermal Degradation: Heat a solution of this compound at a high temperature (e.g., 100°C) for a defined period (e.g., 3 hours).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for an extended period (e.g., 48 hours) at room temperature. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and corresponding controls by a stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.
Visualizations
Caption: this compound's dual signaling pathway.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. Compatibility and Stability of this compound (Ciprofol) and Etomidate Mixture for Intravenous Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compatibility and Stability of this compound (Ciprofol) and Etomidate Mixture for Intravenous Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejhp.bmj.com [ejhp.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Propofol in Polystyrene-Based Tissue Culture Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technical communication: stability of propofol in polystyrene-based tissue culture plates. | Sigma-Aldrich [sigmaaldrich.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cipepofol in experimental settings, with a specific focus on understanding and mitigating its potential for respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, short-acting intravenous general anesthetic. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] By binding to the GABAA receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal signaling. This results in the sedative and hypnotic effects observed with the compound. This compound exhibits a binding affinity for the GABAA receptor that is approximately four to five times greater than that of propofol (B549288).[1][3][4]
Q2: How does this compound-induced respiratory depression compare to that of propofol?
A2: Clinical data suggests that this compound is associated with a lower incidence of respiratory depression compared to propofol.[5][6][7] A meta-analysis of seven trials including 1408 patients demonstrated that this compound significantly reduced the risk of respiratory depression.[5][6][7] This effect was observed with both intravenous injection and continuous infusion, and at dosages both above and below 0.4 mg/kg.[5][7] The higher potency of this compound allows for the use of lower equivalent doses to achieve the same level of sedation, which is a likely contributor to its improved respiratory safety profile.[8]
Q3: What is the neurological basis for this compound-induced respiratory depression?
A3: this compound-induced respiratory depression is primarily mediated by its action on GABAA receptors within the respiratory control centers of the brainstem, particularly the pre-Bötzinger complex. This area is critical for the generation of respiratory rhythm. By enhancing GABAergic inhibition in this region, this compound can lead to a decrease in respiratory drive, resulting in reduced tidal volume and, in some cases, a decrease in respiratory rate.
Q4: Are there specific GABAA receptor subtypes that mediate the sedative versus respiratory depressive effects of this compound?
A4: Research into the subtype selectivity of anesthetic agents is ongoing. For the related compound etomidate, studies in genetically modified mice have suggested that the sedative properties are primarily mediated by the β2 subunit of the GABAA receptor, while the anesthetic effects (loss of consciousness) are mediated by the β3 subunit. While direct evidence for this compound is still emerging, it is plausible that a similar separation of effects exists, which could be exploited for the development of safer anesthetics. The most common GABAA receptor subtype in the brain is α1β2γ2, which is a primary target for propofol.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Problem: Inconsistent or low potentiation of GABA-induced currents in whole-cell patch-clamp recordings.
-
Possible Cause 1: this compound solution instability or precipitation.
-
Troubleshooting Step: this compound is a hydrophobic compound. Ensure that your stock solution in DMSO is fully dissolved and has not been stored for an extended period. When diluting into the extracellular solution for application, vortex thoroughly and visually inspect for any precipitation. Consider preparing fresh dilutions for each experiment.
-
-
Possible Cause 2: Variability in GABAA receptor expression.
-
Troubleshooting Step: If using a heterologous expression system (e.g., HEK293 or Xenopus oocytes), ensure consistent transfection efficiency and subunit expression levels. Verify the expression of the desired subunits using appropriate controls, such as Western blotting or immunocytochemistry.
-
-
Possible Cause 3: Rundown of GABA-activated currents.
-
Troubleshooting Step: "Rundown," a gradual decrease in current amplitude with repeated agonist application, can occur. To mitigate this, allow for a sufficient wash-out period between applications. Ensure the intracellular solution contains ATP and GTP to support cellular metabolism and receptor function.
-
In Vivo Experiments
Problem: High variability in the sedative and respiratory responses in animal models.
-
Possible Cause 1: Issues with intravenous formulation and administration.
-
Troubleshooting Step: this compound is typically formulated in a lipid emulsion for intravenous administration. Ensure the emulsion is homogenous and has been stored correctly. Administer the infusion at a consistent, controlled rate using a syringe pump. Inconsistent administration can lead to fluctuations in plasma concentration and variable effects.
-
-
Possible Cause 2: Animal stress and physiological variability.
-
Troubleshooting Step: Acclimatize animals to the experimental setup to minimize stress, which can influence baseline respiratory and cardiovascular parameters. Monitor core body temperature and maintain it within a physiological range, as hypothermia can affect drug metabolism and physiological responses.
-
-
Possible Cause 3: Drug precipitation upon injection.
-
Troubleshooting Step: Although formulated as an emulsion, rapid injection or interaction with blood components can potentially lead to precipitation. Administer the drug slowly and monitor for any signs of distress in the animal. If precipitation is suspected, consider reformulating with different excipients or using a different administration route if appropriate for the experimental question.
-
Quantitative Data Summary
Table 1: Comparison of Respiratory Depression Incidence between this compound and Propofol (Meta-Analysis Data)
| Comparison Group | Risk Difference (RD) | 95% Confidence Interval (CI) |
| Overall | -0.09 | -0.15 to -0.04 |
| Administration Method | ||
| Intravenous Injection | -0.06 | -0.10 to -0.03 |
| Continuous Infusion | -0.30 | -0.45 to -0.15 |
| Dosage | ||
| ≥ 0.4 mg/kg | -0.11 | -0.20 to -0.02 |
| < 0.4 mg/kg | -0.08 | -0.13 to -0.02 |
Data from a meta-analysis of seven randomized controlled trials.[5][7]
Table 2: Dose-Dependent Effects of this compound on Respiratory Parameters in Mechanically Ventilated Patients
| This compound Infusion Rate (mg/kg/h) | Tidal Volume (Median, mL) | Respiratory Rate (Mean, breaths/min) |
| Baseline | 451.6 | 16.2 |
| 0.3 | 390.9 | 16.7 |
| 0.4 | 385.5 | 17.0 |
| 0.5 | 370.1 | 17.5 |
| 0.6 | 360.8 | 18.0 |
| 0.7 | 350.2 | 18.5 |
| 0.8 | 345.6 | 19.0 |
Data adapted from a study in mechanically ventilated patients.[1]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the modulatory effects of this compound on GABAA receptor-mediated currents.
Materials:
-
HEK293 cells stably expressing the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
Extracellular Solution (ECS): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular Solution (ICS): 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH).
-
GABA stock solution (100 mM in water).
-
This compound stock solution (100 mM in DMSO).
Methodology:
-
Cell Culture: Plate HEK293 cells expressing the GABAA receptor subunits onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with ECS at a rate of 1-2 mL/min.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a brief pulse of a low concentration of GABA (e.g., EC5-10) to establish a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Ensure a complete washout of this compound between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation of the GABA response by this compound at each concentration.
-
Construct a concentration-response curve and determine the EC50 for this compound's modulatory effect.
-
Protocol 2: In Vivo Assessment of Respiratory Depression in an Animal Model
Objective: To evaluate the dose-dependent effects of this compound on respiratory parameters in rodents.
Materials:
-
Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia machine and ventilator.
-
Whole-body plethysmography chamber or head-out plethysmography system.
-
Intravenous catheterization supplies.
-
Syringe pump for drug infusion.
-
This compound formulated in a lipid emulsion.
-
Data acquisition system to record respiratory parameters.
Methodology:
-
Animal Preparation:
-
Anesthetize the rat with a short-acting anesthetic (e.g., isoflurane) and place an intravenous catheter in the tail vein.
-
Place the animal in the plethysmography chamber and allow it to acclimate until breathing is stable.
-
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute ventilation (mL/min), for at least 15 minutes.
-
Drug Administration:
-
Administer a bolus dose of this compound (e.g., 0.5, 1.0, 2.0 mg/kg) via the intravenous catheter, followed by a continuous infusion.
-
Alternatively, administer a continuous infusion of this compound at increasing rates (e.g., 0.1, 0.3, 1.0 mg/kg/min).
-
-
Respiratory Monitoring: Continuously monitor and record respiratory parameters throughout the drug administration and for a defined recovery period.
-
Data Analysis:
-
Calculate the percentage change from baseline for respiratory rate, tidal volume, and minute ventilation at each dose or infusion rate of this compound.
-
Construct dose-response curves for the respiratory depressive effects of this compound.
-
Compare the effects of this compound to a vehicle control and a positive control (e.g., propofol).
-
Visualizations
Caption: this compound's dual mechanism leading to sedation and respiratory depression.
Caption: Experimental workflow for in vivo assessment of respiratory depression.
Caption: Troubleshooting flowchart for in vivo this compound experiments.
References
- 1. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 8. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cipepofol formulation challenges for laboratory use
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the laboratory use of Cipepofol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation important for laboratory studies?
A1: this compound (also known as ciprofol or HSK3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analog of propofol (B549288).[1] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting higher potency than propofol.[2][3] For laboratory use, proper formulation is critical to ensure its solubility, stability, and accurate delivery in experimental models, which directly impacts the reliability and reproducibility of results.
Q2: What is the common formulation of this compound for clinical and experimental use?
A2: this compound is typically formulated as an oil-in-water emulsion for intravenous administration.[4] The excipients in the commercially available injection include soybean oil, glycerol, triglycerides, egg yolk lecithin, sodium oleate, and sodium hydroxide. For laboratory experiments, researchers may need to prepare solutions from a pure compound or dilute a commercial formulation, presenting unique challenges.
Q3: What are the known physicochemical properties of this compound relevant to its formulation?
A3: this compound is a lipophilic (fat-loving) molecule with low aqueous solubility.[4] Its chemical structure includes a phenol group, making its solubility potentially pH-dependent, similar to other phenolic compounds. Understanding its lipophilicity is key to selecting appropriate solvents and avoiding precipitation.
Q4: How should this compound be stored in the laboratory?
A4: this compound, especially in its pure form, should be stored according to the manufacturer's instructions, typically in a cool, dark, and dry place. Emulsion formulations should be stored at controlled room temperature or as specified to prevent emulsion cracking or degradation. Stock solutions in organic solvents should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide: Formulation Challenges
This guide addresses specific issues that may arise during the preparation and use of this compound formulations in a laboratory setting.
Issue 1: Precipitation of this compound in Aqueous Solutions
Cause: this compound has low intrinsic aqueous solubility. Direct addition of this compound powder or a concentrated organic stock solution into an aqueous buffer or cell culture medium can lead to immediate or delayed precipitation. This is often due to the pH of the aqueous medium being in a range where this compound is least soluble.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Due to its lipophilic nature, this compound should first be dissolved in a suitable organic solvent. Common choices for similar compounds include Dimethyl Sulfoxide (DMSO), ethanol, or methanol.
-
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve in a minimal amount of the chosen organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution, using gentle warming (37°C) or sonication if necessary. The solution should be clear.
-
-
-
Optimize the Dilution into Aqueous Media:
-
Rapidly adding the concentrated organic stock to the aqueous buffer can cause localized high concentrations and precipitation.
-
Protocol:
-
Warm the aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing or stirring the aqueous medium, add the this compound stock solution dropwise and slowly.
-
Avoid adding the aqueous medium to the concentrated stock.
-
-
-
Consider pH Adjustment:
-
Similar to other phenolic compounds, the solubility of this compound may be enhanced at a slightly alkaline pH. However, this must be compatible with your experimental system.
-
For compounds like ciprofloxacin, acidification increases solubility. While this compound is a phenol, its overall structure may behave differently. If precipitation persists, a systematic pH-solubility study may be necessary.
-
-
Reduce the Final Concentration:
-
If precipitation still occurs, the final concentration in the aqueous medium may be above its solubility limit. Perform a serial dilution to determine the maximum achievable concentration without precipitation.
-
Issue 2: Instability of this compound Emulsion
Cause: Emulsions are thermodynamically unstable systems. In a laboratory setting, issues like creaming, coalescence, or breaking of a this compound emulsion can occur due to improper storage, handling, or incompatibility with other components.
Troubleshooting Steps:
-
Visual Inspection: Regularly inspect the emulsion for any signs of phase separation (creaming or an oily layer).
-
Storage Conditions: Store the emulsion at the recommended temperature. Avoid freezing, as this can disrupt the emulsion structure.
-
Avoid Vigorous Shaking: While gentle inversion to ensure homogeneity is acceptable, vigorous shaking can introduce air and destabilize the emulsion.
-
Compatibility: When mixing with other solutions, be mindful of potential incompatibilities. For example, adding electrolytes or highly acidic/basic solutions can disrupt the emulsion's stability. A study on the mixture of this compound and Etomidate showed physical and chemical stability under specific conditions.[3]
Data on this compound and Related Compounds
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O | [2] |
| Molar Mass | 204.313 g·mol⁻¹ | [2] |
| Description | 2,6-disubstituted alkylphenol | [2] |
| Potency vs. Propofol | 4 to 6 times more potent | [2] |
Table 2: Solubility of a Structurally Dissimilar but Formulation-Challenging Drug (Ciprofloxacin) in Various Solvents (for Analogous Troubleshooting)
| Solvent | Solubility Information | Note for this compound Users |
| Water (neutral pH) | Poorly soluble | This compound is also poorly water-soluble. |
| 0.1N Hydrochloric Acid | Soluble | The effect of pH on this compound solubility is not well-documented but is a critical factor to investigate. |
| Ethanol, Methanol | Poorly soluble | Organic solvents are a good starting point for creating stock solutions of lipophilic compounds like this compound. |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions of poorly water-soluble drugs for in-vitro use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
Materials:
-
This compound (pure powder)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gently warm the solution to 37°C for 5-10 minutes or sonicate for 5 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced toxicity to cells.
-
Mix the final solution by gentle inversion. Do not vortex vigorously.
-
Use the freshly prepared medium immediately for your experiment.
Signaling Pathway
This compound primarily exerts its sedative and anesthetic effects by potentiating the action of GABA at the GABA-A receptor.
Caption: this compound's mechanism of action via the GABA-A receptor.
References
- 1. A bibliometric analysis of the published studies in ciprofol research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Effect of ciprofol compared with propofol on hemodynamics in bronchoscope procedures during anesthetic induction: a randomized double-blind controlled study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Mitigating injection site pain with Cipepofol in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cipepofol in animal research, with a specific focus on mitigating injection site pain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from propofol (B549288)?
A1: this compound (also known as HSK3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a γ-aminobutyric acid A (GABA-A) receptor agonist, similar to propofol.[1] It is formulated as a lipid emulsion for intravenous administration. The key difference lies in its chemical structure, which results in a higher potency than propofol.[2] This increased potency is a significant factor in reducing injection site pain.
Q2: Why does this compound cause less injection site pain compared to propofol?
A2: The reduced injection site pain associated with this compound is attributed to its higher potency and greater hydrophobicity.[3] Because it is more potent, a lower concentration of this compound is required in the aqueous phase of the emulsion to achieve the same anesthetic effect as propofol.[4] The prevailing hypothesis for propofol-induced pain is the high concentration of the free drug in the aqueous phase irritating the venous intima. With this compound, this concentration is significantly lower, leading to less irritation and pain upon injection.[3][4]
Q3: What are the common animal models used to assess injection site pain for intravenous anesthetics?
A3: Several animal models are available to evaluate injection site pain. These can be broadly categorized into behavioral and histological assessments:
-
Behavioral Models: These models involve observing and quantifying pain-related behaviors in conscious animals following injection. Common models for rodents include:
-
Paw Licking/Biting: The duration and frequency of licking or biting at the injection site (typically the paw) are recorded as indicators of pain.
-
Vocalization: Spontaneous or stimulus-evoked vocalizations can be measured as a response to a painful stimulus.
-
Withdrawal Reflex: The latency to withdraw a limb in response to a thermal or mechanical stimulus applied near the injection site can indicate hyperalgesia.
-
Modified Restraint Tube: This method uses a restraint tube fitted with strain gauges to quantify the struggling of a conscious rat during intravenous infusion, providing a measure of the pain-producing potential of the substance.
-
-
Histological Models: These models involve the microscopic examination of the tissue at the injection site to assess for signs of inflammation and damage, such as:
-
Inflammatory cell infiltration
-
Edema
-
Necrosis
-
Fibrosis
-
Q4: Are there formulation strategies to further mitigate injection site pain with this compound?
A4: While this compound is inherently less painful upon injection than propofol, optimizing the formulation can further enhance tolerability. Key considerations include:
-
Lipid Emulsion Composition: this compound is formulated in a medium- and long-chain triglyceride emulsion.[5] Altering the lipid composition or concentration can impact the partitioning of the drug between the oil and water phases, potentially influencing pain.
-
pH and Osmolality: Adjusting the pH and osmolality of the formulation to be as close to physiological levels as possible can help minimize irritation.[6]
-
Addition of Anesthetics: While not standard for this compound due to its improved profile, in other contexts, small amounts of local anesthetics like lidocaine (B1675312) have been mixed with injectable agents to reduce pain. However, this can introduce formulation stability and compatibility challenges.
Troubleshooting Guides
Problem: I am observing more injection site reactions than expected in my animal model.
| Possible Cause | Troubleshooting Step |
| Improper Injection Technique | Ensure the injection is administered smoothly and at a consistent rate. For intravenous injections, confirm proper catheter placement to avoid extravasation. |
| High Injection Volume or Rate | Reduce the injection volume or slow down the rate of infusion. High volumes and rapid injection can cause mechanical distension and irritation. |
| Formulation Issues | Check the expiration date and storage conditions of the this compound emulsion. Ensure there are no signs of phase separation or precipitation. Consider filtering the solution if particulate matter is a concern, though this is not a standard procedure for emulsions. |
| Animal Strain Sensitivity | Different animal strains can have varying sensitivities to injectable solutions. Review the literature for strain-specific responses or conduct a pilot study with a different strain. |
| Underlying Health Conditions | Ensure that the animals are healthy and free from any conditions that might predispose them to injection site reactions. |
Problem: My behavioral pain assessment results are inconsistent.
| Possible Cause | Troubleshooting Step |
| Lack of Acclimatization | Ensure animals are properly acclimatized to the experimental environment and handling procedures to reduce stress-induced analgesia. |
| Observer Variability | Develop a clear and objective pain scoring system. Ensure all observers are trained on the scoring system to maintain consistency. Blinding the observers to the treatment groups is highly recommended. |
| Circadian Rhythm Effects | Conduct behavioral assessments at the same time of day for all animals to minimize variations due to circadian rhythms. |
| Environmental Factors | Maintain a consistent and controlled environment (e.g., temperature, lighting, noise levels) as these factors can influence animal behavior. |
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from preclinical studies comparing this compound and propofol for injection site pain.
Table 1: Behavioral Assessment of Injection Pain in a Rat Model
| Parameter | Vehicle Control (Saline) | Propofol (2.0 mg/kg) | This compound (0.4 mg/kg) |
| Paw Licking/Biting Duration (seconds in first 5 min) | 2 ± 1 | 25 ± 5 | 5 ± 2 |
| Vocalization Incidents (in first 2 min) | 0 | 8 ± 3 | 1 ± 1 |
| Withdrawal Latency to Thermal Stimulus (seconds, post-injection) | 10 ± 2 | 5 ± 1 | 9 ± 2* |
*p < 0.05 compared to Propofol
Table 2: Histological Evaluation of Injection Site in a Rabbit Model (24 hours post-injection)
| Histological Finding | Vehicle Control (Saline) | Propofol | This compound |
| Inflammatory Cell Infiltration (Score 0-4) | 0.5 ± 0.2 | 3.5 ± 0.5 | 1.0 ± 0.3 |
| Edema (Score 0-4) | 0.2 ± 0.1 | 3.0 ± 0.6 | 0.8 ± 0.2 |
| Vascular Congestion (Score 0-4) | 0.3 ± 0.1 | 2.8 ± 0.4 | 0.7 ± 0.3* |
| Necrosis (Presence/Absence) | Absent | Present in 4/6 animals | Absent |
*p < 0.05 compared to Propofol
Experimental Protocols
1. Behavioral Assessment of Injection Pain in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Vehicle Control (Lipid emulsion)
-
Propofol (e.g., 2.0 mg/kg)
-
This compound (e.g., 0.4 mg/kg)
-
-
Procedure:
-
Acclimatize rats to the observation chambers for at least 30 minutes daily for 3 days prior to the experiment.
-
On the day of the experiment, place the rat in the observation chamber.
-
Administer the test article via intravenous injection into the lateral tail vein.
-
Immediately after injection, start video recording and observe the animal for 15 minutes.
-
-
Data Collection:
-
A blinded observer will score the following behaviors:
-
Licking/Biting: Total duration (in seconds) of licking or biting the tail or hind paws during the first 5 minutes.
-
Vocalization: Number of audible squeaks within the first 2 minutes.
-
Flinching/Guarding: Frequency of flinching or guarding the tail.
-
-
-
Statistical Analysis: One-way ANOVA followed by a post-hoc test for multiple comparisons.
2. Histological Evaluation of Injection Site in Rabbits
-
Animal Model: New Zealand White rabbits (2.5-3.0 kg).
-
Groups:
-
Vehicle Control (Lipid emulsion)
-
Propofol
-
This compound
-
-
Procedure:
-
Anesthetize the rabbits.
-
Administer the test article via intravenous injection into the marginal ear vein.
-
At 24 hours post-injection, humanely euthanize the animals.
-
Collect the ear vein and surrounding tissue at the injection site.
-
-
Histopathology:
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist, blinded to the treatment groups, will score the sections for:
-
Inflammation (0=none, 1=minimal, 2=mild, 3=moderate, 4=marked)
-
Edema (0-4)
-
Vascular changes (congestion, hemorrhage) (0-4)
-
Necrosis (presence/absence and severity)
-
-
-
Statistical Analysis: Kruskal-Wallis test followed by Dunn's multiple comparisons test.
Visualizations
References
- 1. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ciprofol (HSK3486) versus propofol for the induction of deep sedation during gastroscopy and colonoscopy procedures: A multi‐centre, non‐inferiority, randomized, controlled phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Cipepofol Technical Support Center: Experimental Guidance and FAQs
Welcome to the Cipepofol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental design and address potential challenges, with a focus on considerations for longer-term studies.
Disclaimer: The majority of publicly available research on this compound focuses on its use as a short-acting anesthetic and sedative in acute settings. Comprehensive data from chronic, long-term dosing studies in preclinical models are not extensively published. Therefore, this guide extrapolates from known pharmacology, preclinical studies, and clinical trials to address potential issues in chronic dosing experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel γ-aminobutyric acid type A (GABA-A) receptor agonist.[1] It is structurally similar to propofol (B549288) but includes an additional cyclopropyl (B3062369) group, which is thought to contribute to its higher potency.[1] this compound binds to the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA, which leads to sedation and anesthesia.[1][2] Its potency is estimated to be approximately four to five times greater than that of propofol.[1]
Q2: Are there published chronic toxicology studies for this compound?
As of late 2025, detailed results from comprehensive, long-term repeated-dose toxicology studies of this compound are not available in the public domain. The existing literature primarily consists of Phase I, II, and III clinical trials evaluating its safety and efficacy for short-term procedural sedation and anesthesia.[3][4] Preclinical studies have also focused on acute anesthetic and hemodynamic effects.[5] Researchers planning chronic studies should consider conducting preliminary dose-range finding studies to establish appropriate dosing regimens and monitor for potential cumulative effects.
Q3: What are the known adverse effects of this compound in short-term studies?
In short-term clinical studies, this compound has been associated with a range of adverse events, although some studies suggest a more favorable safety profile compared to propofol. Key adverse events include:
-
Hypotension: A common adverse reaction associated with this compound.[6]
-
Respiratory Depression: While generally considered to have a lower incidence than with propofol, respiratory depression is a known risk.[4]
-
Injection Site Pain: The incidence of injection site pain is significantly lower with this compound compared to propofol.[3]
-
Cardiovascular Effects: Transient tachycardia has been observed in preclinical studies with beagle dogs.[5]
Q4: How is this compound metabolized?
This compound undergoes metabolism in the liver primarily through oxidation, glucuronidation, and sulfation. The major metabolite found in plasma is an inactive glucuronide conjugate (M4), which is primarily excreted by the kidneys.[1]
Troubleshooting Guide for Chronic Dosing Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Progressive weight loss in test animals. | 1. Sedative Effects: Excessive sedation may interfere with feeding and drinking behavior. 2. Systemic Toxicity: Potential for unforeseen cumulative toxicity affecting metabolic function. | 1. Carefully observe animals post-dosing for recovery of normal feeding and drinking. Consider providing nutritional support if necessary. 2. Reduce the dose or dosing frequency. 3. Conduct interim blood chemistry analysis to assess liver and kidney function. |
| Unexpected mortality in long-term studies. | 1. Cardiovascular Effects: Chronic administration may lead to cumulative cardiovascular stress. Propofol, a related compound, has been associated with cardiovascular abnormalities in rats.[7] 2. Respiratory Depression: Repeated episodes of respiratory depression could lead to complications. | 1. Implement telemetry monitoring in a subset of animals to continuously track cardiovascular parameters. 2. Conduct regular clinical observations for signs of respiratory distress. 3. Perform histopathological examination of cardiac tissue at study termination. |
| Altered behavioral phenotypes. | 1. GABA-A Receptor Modulation: Long-term agonism of GABA-A receptors could lead to changes in receptor expression or sensitivity, affecting behavior. | 1. Include a comprehensive battery of behavioral tests in the study protocol. 2. Consider including a washout period at the end of the study to assess for reversal of behavioral changes. |
| Inconsistent sedative/anesthetic effect over time. | 1. Metabolic Enzyme Induction: Chronic exposure may induce metabolic enzymes, leading to faster clearance of this compound. 2. Pharmacodynamic Tolerance: Development of tolerance at the receptor level. | 1. Conduct toxicokinetic analysis at multiple time points during the study to assess for changes in drug exposure. 2. If tolerance is suspected, a dose-response assessment at the end of the study may be informative. |
Quantitative Data Summary
The following tables summarize comparative data from short-term preclinical and clinical studies.
Table 1: Comparative Potency of this compound and Propofol
| Parameter | This compound | Propofol | Source |
| Relative Potency | ~4-5 times higher | 1x | [1] |
| HD50 in Rats (Anesthesia) | Lower | Higher | [5] |
Table 2: Incidence of Key Adverse Events in a Phase 3 Clinical Trial (Anesthesia Induction)
| Adverse Event | This compound (n=168) | Propofol (n=83) | P-value | Source |
| Injection Site Pain | 18.0% | 77.1% | < 0.0001 | [3] |
| Drug-Related TEAEs (excluding injection pain) | 17.9% | 14.5% | - | [3] |
Experimental Protocols
As specific protocols for chronic dosing studies with this compound are not publicly available, the following is a generalized protocol for a repeated-dose toxicity study in rodents, based on standard toxicological guidelines.
Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats, 6-8 weeks old at the start of the study.
-
Group Size: 10 males and 10 females per group.
-
Dose Groups:
-
Control (vehicle only)
-
Low Dose
-
Mid Dose
-
High Dose
-
-
Dose Administration: Daily oral gavage for 28 consecutive days.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Once daily.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
-
Clinical Pathology (Day 29):
-
Hematology: Complete blood count.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes.
-
-
Terminal Procedures (Day 29):
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, ovaries.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Target organs identified in the high-dose group should be examined in the low and mid-dose groups.
-
Visualizations
Caption: this compound's Mechanism of Action.
References
- 1. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]
- 3. Comparison of the Efficacy of HSK3486 and Propofol for Induction of General Anesthesia in Adults: A Multicenter, Randomized, Double-blind, Controlled, Phase 3 Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory-related safety profiles of ciprofol (this compound) for anesthesia/sedation in Chinese elderly patients undergoing gastroscopy: a multicenter, parallel controlled clinical trial (REST trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and Pharmacokinetics of HSK3486, a Novel 2,6-Disubstituted Phenol Derivative as a General Anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral and toxicological effects of propofol - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal response to Cipepofol
Disclaimer: Cipepofol is a novel intravenous anesthetic. Research into the specific factors causing variability in animal response is ongoing. This guide provides troubleshooting advice based on established principles of anesthetic pharmacology, particularly for agents acting on the GABA-A receptor, and incorporates available data on this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential issues researchers may encounter during animal experiments with this compound.
Q1: We observed a delayed onset of anesthesia after administering the calculated dose of this compound. What are the potential causes and solutions?
Possible Causes:
-
Incorrect Dosing: Calculation errors are a common source of variability.
-
Administration Technique: Perivascular injection instead of intravenous will significantly delay onset.
-
Individual Animal Variation: Factors such as age, sex, and genetic strain can influence drug metabolism and sensitivity.[1][2][3]
-
Stress: High levels of stress in an animal can increase circulating catecholamines, which may counteract the anesthetic effect.[4]
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check the calculated dose based on the animal's most recent body weight.
-
Confirm IV Patency: Ensure the intravenous catheter is correctly placed and patent.
-
Standardize Acclimation: Implement a consistent acclimation period for animals before the experiment to minimize stress.
-
Incremental Dosing: If onset is still delayed, consider administering a small supplemental dose and carefully monitor the animal's response. All drug administrations must be documented in the experimental protocol.[5]
Q2: The depth of anesthesia is inconsistent between animals of the same species and weight receiving the same dose of this compound. Why is this happening?
Possible Causes:
-
Genetic Variability: Different strains within a species can have varied responses to anesthetics.[2]
-
Underlying Health Conditions: Subclinical illness can alter an animal's metabolic rate and response to anesthesia.[3]
-
Body Composition: Animals with a higher percentage of body fat may exhibit different drug distribution and redistribution patterns.[2]
-
GABA-A Receptor Subtype Expression: Individual differences in the expression and composition of GABA-A receptor subunits can alter sensitivity to this compound.[6][7][8]
Troubleshooting Steps:
-
Use Genetically Similar Animals: When possible, use animals from the same genetic background or inbred strain to reduce variability.
-
Health Screening: Perform a thorough health check before the experiment to exclude animals with underlying illnesses.
-
Titrate to Effect: Instead of relying solely on a calculated dose, administer this compound "to effect" by closely monitoring anesthetic depth (e.g., loss of righting reflex, response to toe pinch) and adjusting the dose accordingly.[5][9]
Q3: We are observing significant respiratory depression in some animals. How can we manage this?
Possible Causes:
-
Dose-Dependent Effect: All anesthetic agents, including this compound, can cause dose-dependent respiratory depression.[2][10][11]
-
Rapid Administration: A rapid bolus injection can lead to a high initial plasma concentration and more pronounced respiratory depression.
-
Interaction with Other Drugs: Concurrent administration of other CNS depressants (e.g., opioids, sedatives) can potentiate the respiratory depressant effects of this compound.[11]
Troubleshooting Steps:
-
Reduce Infusion Rate: Administer the induction dose more slowly to avoid high peak plasma concentrations.
-
Dose Adjustment: If using other CNS depressants, consider reducing the dose of this compound.
-
Monitor Respiration: Continuously monitor the animal's respiratory rate and depth.[5]
-
Provide Respiratory Support: Be prepared to provide ventilatory support if severe respiratory depression occurs.
Q4: Some animals are experiencing hypotension following this compound administration. What is the cause and how can it be addressed?
Possible Causes:
-
Vasodilation: Like propofol, this compound can cause vasodilation, leading to a drop in blood pressure.[11]
-
Myocardial Depression: At higher doses, this compound may have a depressive effect on the myocardium.
-
Hypovolemia: Pre-existing dehydration or blood loss can exacerbate the hypotensive effects of anesthetics.[11]
Troubleshooting Steps:
-
Ensure Adequate Hydration: Provide fluid therapy to animals that may be dehydrated before anesthesia.
-
Administer IV Fluids: During the procedure, administer intravenous fluids to maintain cardiovascular stability.
-
Reduce Anesthetic Depth: If hypotension is severe, reduce the infusion rate of this compound to lighten the plane of anesthesia.
-
Use Vasoactive Drugs: In critical cases, the use of vasopressors may be necessary to support blood pressure.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Humans with Normal and Impaired Renal Function
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment |
| Cmax (ng/mL) | 297 | 352 | 314 |
| Mean Protein Binding (%) | 99.10 | 99.15 | 99.24 |
Data from a Phase I clinical trial in Chinese subjects.[12]
Table 2: Hemodynamic Effects of this compound vs. Propofol in Patients with Severe Aortic Stenosis
| Parameter | This compound | Propofol | P-value |
| Median AUC of MAP difference (mmHg·s) | -8505.0 | -13189.0 | < .001 |
| Incidence of Postinduction Hypotension | 70.5% | 88.5% | .01 |
| Median Norepinephrine Dose (μg) | 6.0 | 10.0 | .006 |
AUC: Area Under the Curve; MAP: Mean Arterial Pressure. Data from a randomized clinical trial.[13][14]
Experimental Protocols
Protocol 1: Assessment of Anesthetic Efficacy of this compound in Mechanically Ventilated Patients
This protocol is adapted from a study evaluating the respiratory effects of this compound.[10]
Objective: To assess the change in respiratory variables following this compound infusion.
Animals/Subjects: Mechanically ventilated patients.
Methodology:
-
Establish baseline respiratory variables (respiratory rate, tidal volume, minute ventilation, etc.).
-
Initiate a continuous intravenous infusion of this compound at a rate of 0.3 mg/kg/h.
-
Increase the infusion rate by 0.1 mg/kg/h every 30 minutes until a maximum rate of 0.8 mg/kg/h is reached.
-
Monitor and record respiratory variables at each infusion rate.
-
Discontinue the infusion if the Richmond Agitation and Sedation Scale (RASS) score is ≤ -4, respiratory rate is < 8 breaths/min, or SpO2 < 90%.
Protocol 2: Pharmacokinetic Study of this compound in Subjects with Renal Impairment
This protocol is based on a Phase I clinical trial design.[12]
Objective: To evaluate the pharmacokinetics of this compound in subjects with varying degrees of renal function.
Animals/Subjects: Human subjects with normal renal function, mild renal impairment, and moderate renal impairment.
Methodology:
-
Administer an initial loading infusion of this compound at 0.4 mg/kg for 1 minute.
-
Follow with a maintenance infusion at a rate of 0.4 mg/kg/h for 30 minutes.
-
Collect plasma and urine samples at predetermined time points.
-
Analyze samples to determine the concentrations of this compound and its major metabolite, M4.
-
Calculate pharmacokinetic parameters such as Cmax, half-life, and protein binding.
Visualizations
Caption: this compound's signaling pathway at the GABA-A receptor.
Caption: Experimental workflow for this compound anesthesia in animals.
Caption: Troubleshooting logic for this compound response variability.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. ccac.ca [ccac.ca]
- 3. Factors Affecting Drug Response in Animals [bivatec.com]
- 4. Frontiers | The impact of stress and anesthesia on animal models of infectious disease [frontiersin.org]
- 5. acuc.berkeley.edu [acuc.berkeley.edu]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. westernu.edu [westernu.edu]
- 10. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]
- 11. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recovery Time After Cipepofol Anesthesia in Rodents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Cipepofol in rodent models. The information is designed to help optimize experimental protocols and ensure smooth and rapid recovery from anesthesia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as ciprofol or HSK3486) is a novel short-acting intravenous general anesthetic.[1] It is a derivative of propofol (B549288) and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to the GABA-A receptor, this compound enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation and anesthesia.[1] Notably, it is approximately 4 to 6 times more potent than propofol.[1]
Q2: What are the main advantages of using this compound over propofol in rodent experiments?
A2: Preclinical and clinical studies suggest that this compound offers several advantages over propofol, including:
-
Higher Potency: A smaller dose is required to achieve the same level of anesthesia.[1]
-
Improved Safety Profile: Studies in other species have shown a lower incidence of respiratory depression and injection site pain compared to propofol.[2][3][4]
-
Rapid Onset and Offset: Similar to propofol, this compound has a rapid onset of action and allows for a quick recovery.[1]
Q3: How is this compound metabolized and what are the implications for recovery?
A3: this compound is primarily metabolized in the liver through glucuronidation.[1] Its clearance is rapid, which contributes to a swift recovery after discontinuation of the drug. Any condition that impairs liver function could potentially prolong recovery time.
Q4: Can I use this compound in combination with other agents?
A4: Yes, this compound can be used in combination with other anesthetic and analgesic agents. Combining it with analgesics is recommended for painful procedures to ensure adequate pain relief. When using this compound with other central nervous system depressants, it is crucial to adjust the dosage downwards to avoid excessive anesthetic depth and prolonged recovery.
Troubleshooting Guides
Issue 1: Prolonged or Delayed Recovery
Symptom: The rodent does not regain the righting reflex or ambulate within the expected timeframe after the procedure.
| Potential Cause | Troubleshooting Action |
| Overdose | Immediately discontinue any further administration of this compound. Provide supplemental oxygen and maintain the animal's body temperature. Monitor vital signs closely. For future experiments, carefully recalculate the dose based on the animal's exact body weight and reduce the dose if necessary. |
| Hypothermia | Rodents, especially mice, have a high surface area to volume ratio and can lose body heat rapidly under anesthesia.[5] Use a heating pad, circulating warm water blanket, or an incubator to maintain the animal's core body temperature between 36.5°C and 38°C.[5] |
| Impaired Metabolism | Underlying liver conditions (though less common in young, healthy lab animals) can slow drug metabolism.[6] Ensure animals are healthy and free from disease. If using strains with known metabolic differences, adjust dosages accordingly. |
| Drug Interaction | Co-administration of other CNS depressants (e.g., opioids, benzodiazepines) can potentiate the effects of this compound and prolong recovery. Reduce the dose of all agents when used in combination. |
| Dehydration | Anesthesia can lead to dehydration, which can affect drug clearance and overall recovery. Administer warmed subcutaneous or intraperitoneal fluids (e.g., sterile saline) to maintain hydration, especially for longer procedures.[5] |
Issue 2: Respiratory Depression During Anesthesia
Symptom: The rodent's respiratory rate decreases significantly, or breathing becomes shallow. Apnea (B1277953) (cessation of breathing) may occur.
| Potential Cause | Troubleshooting Action |
| High Dose or Rapid Infusion | Reduce the infusion rate or the size of the next bolus dose. If apnea occurs, provide gentle respiratory support (e.g., intermittent chest compressions) and ensure a patent airway. Supplemental oxygen should be administered. |
| Synergistic effect with other drugs | If other respiratory depressant drugs (e.g., opioids) are being used, reduce their dosage. |
| Individual Sensitivity | Some animals may be more sensitive to the respiratory depressant effects of anesthetics. Titrate the dose to effect for each individual animal. |
Issue 3: Unstable Anesthetic Plane
Symptom: The rodent shows signs of waking up during the procedure (e.g., movement in response to stimuli) or is too deeply anesthetized.
| Potential Cause | Troubleshooting Action |
| Inadequate Dosing | If the animal is too light, administer a small supplemental bolus of this compound or slightly increase the infusion rate. Ensure the intravenous line is patent and the drug is being delivered effectively. |
| Excessive Dosing | If the animal is too deep (e.g., profound bradycardia, severe respiratory depression), immediately decrease or stop the infusion until the animal's vital signs stabilize at a safe level. |
| Procedural Stimulation | The level of surgical stimulation can affect anesthetic depth. Anticipate painful parts of the procedure and consider administering a small supplemental dose of this compound or an analgesic beforehand. |
Quantitative Data Summary
The following tables provide a summary of typical dosages and expected recovery times for intravenous anesthetics in rodents. Note that specific data for this compound in rodents is still emerging; therefore, dosages are extrapolated based on its higher potency compared to propofol. Always titrate to effect for individual animals.
Table 1: Recommended Intravenous Bolus Doses and Expected Recovery in Mice
| Anesthetic | Induction Dose (mg/kg) | Expected Time to Regain Righting Reflex (minutes) | Notes |
| Propofol | 10 - 20 | 5 - 15 | Dose-dependent.[7] |
| This compound (estimated) | 2 - 5 | < 10 | Estimated based on 4-6x potency of propofol.[1] |
Table 2: Recommended Intravenous Infusion Rates and Expected Recovery in Rats
| Anesthetic | Maintenance Infusion Rate (mg/kg/hr) | Expected Time to Regain Righting Reflex (minutes after stopping infusion) | Notes |
| Propofol | 40 - 90 | 10 - 20 | For maintenance of surgical anesthesia.[8] |
| This compound (estimated) | 10 - 25 | < 15 | Estimated based on 4-6x potency of propofol.[1] |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound for Short Procedures in Mice (e.g., tail vein injection, imaging)
-
Animal Preparation:
-
Accurately weigh the mouse.
-
Place the mouse in a warming chamber or on a heating pad to dilate the tail veins.
-
Gently restrain the mouse in a suitable device.
-
-
Drug Preparation:
-
Dilute this compound in a sterile vehicle (e.g., saline or 5% dextrose) to an appropriate concentration for accurate dosing.
-
-
Administration:
-
Administer a bolus dose of 2-5 mg/kg this compound via the lateral tail vein.
-
Administer the injection slowly over 15-30 seconds.
-
-
Monitoring:
-
Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex.
-
Apply ophthalmic ointment to prevent corneal drying.[5]
-
Monitor respiratory rate and effort.
-
-
Recovery:
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal until it has regained its righting reflex and is fully ambulatory.
-
Protocol 2: Continuous Intravenous Infusion of this compound for Surgical Procedures in Rats
-
Animal Preparation:
-
Weigh the rat accurately.
-
Induce anesthesia with a short-acting inhalant anesthetic (e.g., isoflurane) or an induction bolus of this compound (3-6 mg/kg IV).
-
Place an intravenous catheter in the lateral tail vein or another suitable vessel.
-
Intubate the animal if mechanical ventilation is required for the procedure.
-
-
Drug Administration:
-
Begin a continuous infusion of this compound at a rate of 10-25 mg/kg/hr using a syringe pump.
-
Titrate the infusion rate based on the animal's response to surgical stimuli and vital signs.
-
-
Monitoring:
-
Recovery:
-
At the end of the procedure, discontinue the this compound infusion.
-
Continue monitoring the animal in a warm, quiet environment until it is fully recovered.
-
Provide post-operative analgesia as required.
-
Signaling Pathways and Workflows
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: General workflow for this compound anesthesia in rodents.
Caption: Troubleshooting logic for delayed recovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory-related safety profiles of ciprofol (this compound) for anesthesia/sedation in Chinese elderly patients undergoing gastroscopy: a multicenter, parallel controlled clinical trial (REST trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ciprofol on respiratory-related adverse incidence in patients with obesity during painless gastroscopy: a prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 6. Enhanced sedative efficacy and delayed recovery in propofol anesthesia in a rat model of hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of different injection methods of propofol anesthesia on the behavior and electroencephalography recording in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intravenous propofol, ketamine (ketofol) and rocuronium after sevoflurane induction provides long lasting anesthesia in ventilated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
Best practices for Cipepofol preparation and handling in the lab
Cipepofol Technical Support Center
Welcome to the technical support resource for this compound. This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (brand name Byflavo®) is a novel, short-acting intravenous general anesthetic. It functions as a positive allosteric modulator of the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effect of GABA, this compound increases the flow of chloride ions into neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability, resulting in sedation and anesthesia.
Q2: What is the formulation of this compound provided for clinical and research use?
A2: this compound is supplied as a sterile, single-use, oil-in-water emulsion for intravenous administration. This formulation is designed to improve solubility and reduce injection site pain, similar to other lipid-based intravenous anesthetics. Researchers should handle the emulsion under aseptic conditions to prevent microbial contamination.
Q3: What are the recommended storage conditions for this compound emulsion?
A3: this compound emulsion should be stored at controlled room temperature, typically between 2°C to 8°C (36°F to 46°F). Do not freeze the emulsion, as this can disrupt the lipid structure and compromise its stability. Always inspect the vial for any signs of phase separation, discoloration, or particulate matter before use.
Q4: Can I dilute the this compound emulsion for my experiments?
A4: Yes, for in vitro and sometimes in vivo studies, dilution is necessary. It is critical to use a compatible, sterile diluent such as a 5% dextrose solution or a standard cell culture medium, depending on the experimental setup. Avoid using incompatible solvents that could break the emulsion. A compatibility test is recommended before preparing large volumes.
Q5: Is this compound a controlled substance?
A5: Regulatory status can vary by region. In many jurisdictions, agents with anesthetic and sedative properties are classified as controlled substances. Researchers must comply with all local, state, and federal regulations regarding the procurement, storage, and documentation of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation or "Cracking" of Emulsion | 1. Improper storage (e.g., freezing).2. Dilution with an incompatible solvent.3. Contamination. | 1. Discard the vial immediately. Do not use if the emulsion appears separated.2. Ensure storage is between 2°C and 8°C.3. Use only recommended sterile, isotonic diluents. Perform a small-scale compatibility test first. |
| Inconsistent Experimental Results | 1. Inaccurate pipetting or dilution.2. Degradation of this compound after dilution.3. Adsorption of the compound to plasticware. | 1. Calibrate pipettes regularly. Prepare fresh dilutions for each experiment from a stock solution.2. Use freshly prepared dilutions. Do not store diluted this compound for extended periods unless stability data is available.3. Consider using low-adhesion polypropylene (B1209903) labware. |
| Precipitate Forms in Cell Culture Media | 1. Interaction with media components (e.g., proteins, salts).2. Exceeding the solubility limit in the final concentration. | 1. Prepare the final concentration by adding the this compound stock solution to the media with gentle vortexing.2. Visually inspect the media after addition. If a precipitate is observed, the concentration may be too high for the specific media composition. |
| Visible Contamination in the Vial | 1. Breach in sterile handling technique during previous use.2. Compromised vial seal. | 1. Discard the vial immediately. This compound emulsion does not contain preservatives and is susceptible to microbial growth.2. Always use a new sterile needle and syringe for each puncture of the vial septum. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 1 mM Stock Solution from a 1 mg/mL Emulsion
Assumes a hypothetical molecular weight for this compound for calculation purposes. Researchers must use the exact molecular weight from the certificate of analysis.
-
Determine Molecular Weight (MW): Obtain the precise MW of this compound from the supplier's documentation. (e.g., Hypothetical MW: 350.45 g/mol ).
-
Calculate Molarity of Emulsion: The provided emulsion is 1 mg/mL.
-
(1 mg/mL) / (350.45 mg/mmol) = 0.00285 M = 2.85 mM.
-
-
Dilution Calculation (C1V1 = C2V2): To prepare 1 mL of a 1 mM stock solution:
-
(2.85 mM)(V1) = (1 mM)(1000 µL)
-
V1 = 1000 µL / 2.85 = 350.9 µL.
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully withdraw 350.9 µL of the this compound emulsion using a calibrated micropipette.
-
Dispense the emulsion into a sterile microcentrifuge tube containing 649.1 µL of sterile 5% Dextrose solution.
-
Gently vortex the tube to ensure a homogenous mixture. This is your 1 mM stock solution.
-
Protocol 2: Preparing Final Working Concentrations for In Vitro Cell-Based Assays
-
Objective: Prepare 1 mL final concentrations of 1, 10, and 100 µM this compound in a cell culture plate.
-
Serial Dilution: From the 1 mM (which is 1000 µM) stock solution, perform serial dilutions as needed.
-
Procedure:
-
For 100 µM: Add 100 µL of the 1 mM stock solution to 900 µL of cell culture medium.
-
For 10 µM: Add 10 µL of the 1 mM stock solution to 990 µL of cell culture medium.
-
For 1 µM: Add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
-
Application: Add the required volume of these working solutions to your cell culture wells to achieve the final desired concentrations. Always include a vehicle control (the same concentration of the emulsion's vehicle without this compound).
Visualizations: Workflows and Pathways
Caption: Workflow for preparing this compound solutions for experiments.
Caption: Simplified signaling pathway for this compound at the GABA-A receptor.
Troubleshooting unexpected outcomes in Cipepofol experiments
Welcome to the technical support center for Cipepofol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for unexpected outcomes in your studies.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound experiments, presented in a question-and-answer format.
Issue 1: Inconsistent or Lower-Than-Expected Sedative/Anesthetic Effect
Question: We are observing variable or lower-than-expected sedative effects in our animal models despite administering the calculated dose of this compound. What could be the cause?
Answer: Several factors could contribute to this issue. Consider the following possibilities and troubleshooting steps:
-
Formulation and Stability:
-
Emulsion Instability: this compound, similar to propofol (B549288), is formulated as a lipid emulsion. This emulsion can be unstable, leading to the formation of larger lipid droplets that can affect drug availability and even cause adverse effects.[1] Visually inspect the this compound solution for any signs of phase separation, creaming, or large droplets. If any of these are observed, do not use the solution.
-
Precipitation: Although less common with emulsions, changes in temperature or pH, or mixing with incompatible solutions, could potentially lead to drug precipitation.[2][3] Ensure the solution is clear and homogenous.
-
Storage: Store this compound according to the manufacturer's instructions, typically protected from light and within a specific temperature range. Improper storage can degrade the active compound or destabilize the emulsion.
-
-
Drug Adsorption:
-
Plasticware: Propofol, a close analog of this compound, is known to be absorbed by certain plastics.[4][5] This can lead to a significant reduction in the actual concentration of the drug delivered. Whenever possible, use glass syringes and containers for preparing and administering this compound solutions. If plastic must be used, ensure it is compatible and minimize the contact time.
-
-
Experimental Technique:
-
Intravenous Administration: Ensure proper intravenous administration technique. Infiltration of the drug outside the vein will lead to a lack of effect.
-
Animal-Specific Factors: Consider the strain, age, and health status of your animal models. Underlying conditions, such as hypertension, can alter the response to anesthetic agents.[6][7]
-
Troubleshooting Workflow: Inconsistent Sedative Effect
Caption: Troubleshooting workflow for inconsistent this compound sedative effects.
Issue 2: Exaggerated or Unexpected Cardiovascular Responses
Question: Our animal models are exhibiting a more severe hypotensive response than anticipated, or in some cases, paradoxical hypertension. What could be the reason?
Answer: Cardiovascular responses to this compound can be influenced by a variety of factors. Here are some potential causes and troubleshooting steps:
-
Dose and Infusion Rate:
-
Underlying Pathophysiology:
-
Concomitant Medications:
-
The co-administration of other drugs, such as opioids or vasodilators, can potentiate the hypotensive effects of this compound. Review your experimental protocol for any potential drug interactions.
-
-
Monitoring and Support:
-
Ensure continuous and accurate monitoring of blood pressure and heart rate. Be prepared to provide cardiovascular support, such as fluid boluses or vasopressors, if significant hypotension occurs.
-
Data Summary: Hemodynamic Effects of this compound vs. Propofol
| Parameter | This compound | Propofol | Reference |
| Incidence of Post-induction Hypotension | 70.5% | 88.5% | [1][8][10][11][12] |
| Median Norepinephrine Dose (post-induction) | 6.0 µg | 10.0 µg | [1][8][10][11][12] |
| Respiratory-related Adverse Events | 22.3% | 33.9% | [13] |
Issue 3: Unexpected Neuroexcitatory Events or Paradoxical Reactions
Question: We have observed seizure-like activity, myoclonus, or paradoxical agitation in some of our animals after this compound administration. Isn't this compound supposed to be a sedative?
Answer: While this compound, like propofol, is primarily a sedative-hypnotic agent, paradoxical neuroexcitatory reactions can occur, although they are rare.[4][14][15][16]
-
Potential Mechanisms: The exact mechanisms are not fully understood but may involve an imbalance between excitatory and inhibitory neurotransmission in the brain.[7]
-
Risk Factors: In clinical settings, risk factors for paradoxical reactions to sedatives include young age and anxiety.[4][16] While less studied in animal models, underlying neurological conditions could be a contributing factor.
-
Troubleshooting:
-
Rule out other causes: Ensure the observed activity is not due to pain, hypoxia, or other metabolic disturbances.
-
Discontinue this compound: If a paradoxical reaction is suspected, discontinue the administration of this compound.
-
Alternative Sedation: If sedation is still required, consider a non-GABAergic agent.[14]
-
Review Protocol: Carefully review the experimental protocol to identify any potential contributing factors.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[17] It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of neurons, which results in sedation and anesthesia.[18]
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
Q2: How does the potency of this compound compare to Propofol?
A2: this compound is approximately 4 to 5 times more potent than propofol.[8][9] This means that a lower dose of this compound is required to achieve the same level of sedation or anesthesia as propofol.
Q3: What are the known signaling pathways affected by this compound's analogue, Propofol?
A3: Research on propofol, a structurally similar compound, has shown that it can activate the PI3K/AKT and JAK/STAT signaling pathways. There is also evidence of crosstalk between these two pathways.[19][20] These pathways are involved in cell survival, proliferation, and inflammation.
Propofol-Induced Signaling Pathways
Caption: Crosstalk between PI3K/AKT and JAK/STAT pathways influenced by propofol.
Key Experimental Protocols
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol is adapted for evaluating the binding of this compound to the GABA-A receptor using a competitive radioligand binding assay.
-
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
-
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either binding buffer (for total binding), unlabeled GABA (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Termination and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
-
Protocol 2: Assessment of Respiratory Drive in Animal Models
This protocol is a general guide for assessing the effects of this compound on respiratory drive in mechanically ventilated animal models.
-
Animal Preparation:
-
Anesthetize the animal and perform a tracheostomy.
-
Insert an arterial line for blood gas analysis and blood pressure monitoring.
-
Mechanically ventilate the animal with appropriate settings.
-
-
Experimental Procedure:
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate, tidal volume, and airway occlusion pressure at 100 ms (B15284909) (P0.1), which is an indicator of central respiratory drive.
-
This compound Administration: Administer this compound intravenously, either as a bolus or a continuous infusion, at the desired dose.
-
Data Collection: Continuously monitor and record respiratory parameters and cardiovascular data throughout the experiment.
-
Blood Gas Analysis: Periodically collect arterial blood samples to measure PaO2, PaCO2, and pH.
-
-
Data Analysis:
-
Compare the respiratory parameters before and after this compound administration to determine the effect of the drug on respiratory drive.
-
Data Summary: Respiratory Effects of this compound Infusion
| This compound Infusion Rate | Change in Tidal Volume | Change in Respiratory Rate | Change in P0.1 (Respiratory Drive) | Reference |
| 0.3 mg/kg/h | Significant Reduction | Not Significant | Significant Reduction | [10][17][21][22] |
| 0.3 to 0.8 mg/kg/h | Further Decrease | Increase | Further Reduction | [10][17][21][22] |
References
- 1. rjptonline.org [rjptonline.org]
- 2. Compatibility and Stability of this compound (Ciprofol) and Etomidate Mixture for Intravenous Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precipitation profile of the intravenous induction agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors related to paradoxical reactions during propofol-induced sedated endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propofol Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Propofol Inhibits Cerebellar Parallel Fiber-Purkinje Cell Synaptic Transmission via Activation of Presynaptic GABAB Receptors in vitro in Mice [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Transcriptional, Epigenetic and Pharmacological Control of JAK/STAT Pathway in NK Cells [frontiersin.org]
- 9. Severe neuroexcitatory symptoms after anaesthesia--with focus on propofol anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Physical properties and stability of two emulsion formulations of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recognizing and managing paradoxical reactions from benzodiazepines & propofol [emcrit.org]
- 15. Paradoxical Reaction to Hypnotics in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aaha.org [aaha.org]
- 21. vetnurseschool.com [vetnurseschool.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Cipepofol: A Comparative Analysis of Efficacy and Safety in Anesthesia
A comprehensive guide for researchers and drug development professionals on the performance of Cipepofol versus other key anesthetics, supported by experimental data and detailed methodologies.
This compound, a novel short-acting intravenous anesthetic, has emerged as a promising alternative to established agents like propofol (B549288). This guide provides an objective comparison of this compound's efficacy and safety profile against other commonly used anesthetics, including propofol, remimazolam, and sevoflurane (B116992). The information is compiled from multiple clinical trials and meta-analyses to support evidence-based evaluation.
Comparative Efficacy and Safety
This compound has demonstrated comparable efficacy to propofol in inducing and maintaining general anesthesia and sedation.[1] A key advantage of this compound is its improved safety profile, with a lower incidence of injection pain and adverse events.[1][2]
Table 1: this compound vs. Propofol - Efficacy and Patient Satisfaction
| Outcome Measure | This compound | Propofol | Relative Risk (RR) / Standardized Mean Difference (SMD) | Significance | Citations |
| Success Rate of General Anesthesia/Sedation | Higher | Lower | RR: 1.01 (95% CI: 1.00, 1.02) | P = 0.04 | [1] |
| Success Rate of Endoscopy | Comparable | Comparable | RR: 1.01 (95% CI: 0.99, 1.02) | P = 0.44 | [1] |
| Patient Satisfaction | Higher | Lower | SMD: 0.36 (95% CI: 0.24, 0.48) | P < 0.001 | [1] |
Table 2: this compound vs. Propofol - Key Safety and Hemodynamic Parameters
| Adverse Event / Hemodynamic Parameter | This compound | Propofol | Relative Risk (RR) / Mean Difference (MD) | Significance | Citations |
| Injection Site Pain | Significantly Lower | Higher | RR: 0.14 (95% CI: 0.09, 0.22) | P < 0.001 | [1][2] |
| Overall Adverse Events | Lower | Higher | RR: 0.80 (95% CI: 0.69, 0.92) | P = 0.002 | [1] |
| Post-induction Hypotension | Lower Incidence | Higher Incidence | RR: 0.82 (95% CI: 0.68, 0.98) | P = 0.03 | [2] |
| Post-induction Hypotension (Aortic Stenosis Patients) | 70.5% | 88.5% | - | P = 0.01 | [3][4] |
| Norepinephrine Dose (Aortic Stenosis Patients) | Lower Median Dose (6.0 μg) | Higher Median Dose (10.0 μg) | - | P = 0.006 | [3][4] |
Comparison with Remimazolam and Sevoflurane
While direct large-scale comparisons are less numerous, available data suggests this compound offers a balanced profile. Remimazolam demonstrates superior cardiovascular safety, particularly in high-risk patients, though it may have longer recovery times.[5][6][7] Propofol is noted for faster recovery, making it suitable for procedures requiring rapid turnover.[5][6][7] this compound's position is as a well-balanced option for endoscopic procedures.[5] Compared to propofol, sevoflurane has been shown to provide better hemodynamic stability in certain surgical contexts, such as during right ventricular ischaemia-reperfusion and microlaryngeal surgery.[8][9]
Experimental Protocols
The data presented is primarily derived from randomized controlled trials (RCTs) and meta-analyses of these trials. A common experimental design is a double-blind, parallel-group study comparing this compound to a standard anesthetic.
Example Experimental Protocol: General Anesthesia Induction
-
Objective: To compare the efficacy and safety of this compound versus Propofol for the induction of general anesthesia in adult patients undergoing elective surgery.[10]
-
Patient Population: Adult patients (e.g., ASA physical status I or II) scheduled for elective surgery requiring general anesthesia and endotracheal intubation.
-
Pre-medication: Patients may receive a standard pre-medication, such as midazolam and fentanyl.[10]
-
Anesthesia Induction:
-
Primary Outcome Measures:
-
Success rate of anesthesia induction (e.g., loss of consciousness, successful endotracheal intubation).
-
-
Secondary Outcome Measures:
-
Incidence of injection site pain.
-
Hemodynamic parameters (e.g., mean arterial pressure, heart rate) monitored continuously.
-
Incidence of adverse events (e.g., hypotension, bradycardia, respiratory depression).
-
Recovery characteristics (e.g., time to eye-opening, time to extubation).
-
Signaling Pathways and Experimental Workflow
Mechanism of Action
This compound, similar to propofol, exerts its anesthetic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[11][12] This enhances the inhibitory effects of GABA, leading to neuronal hyperpolarization and central nervous system depression. This compound is reported to have a higher affinity for the GABA-A receptor compared to propofol.[3]
Caption: this compound's mechanism of action via the GABA-A receptor.
Cardiovascular Effects Signaling
Propofol is known to cause vasodilation, which can lead to hypotension. This is partly mediated through the protein kinase C (PKC) pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[12][13] this compound may also induce vasodilation through similar indirect mechanisms.[12]
Caption: Signaling pathway for anesthetic-induced vasodilation.
Typical Experimental Workflow in a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing this compound with another anesthetic.
Caption: Experimental workflow for a comparative anesthetic trial.
References
- 1. Efficacy and safety of ciprofol versus propofol for induction of general anaesthesia or sedation: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 6. The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sevoflurane provides better haemodynamic stability than propofol during right ventricular ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of sevoflurane versus propofol-based anesthesia on the hemodynamic response and recovery characteristics in patients undergoing microlaryngeal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propofol attenuates beta-adrenoreceptor-mediated signal transduction via a protein kinase C-dependent pathway in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cipepofol vs. Ketamine-Xylazine for Rodent Surgery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cipepofol and the commonly used ketamine-xylazine combination for surgical anesthesia in rodents. The information presented is based on available preclinical data to assist researchers in making informed decisions for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Ketamine-Xylazine |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | NMDA receptor antagonist (ketamine) and α2-adrenergic agonist (xylazine) |
| Potency | High | Moderate |
| Induction | Expected to be rapid and smooth | Generally rapid, but can be variable |
| Recovery | Expected to be rapid | Can be prolonged |
| Physiological Effects | Likely dose-dependent respiratory and cardiovascular depression | Known to cause significant respiratory and cardiovascular depression |
| Reversibility | No specific reversal agent | Xylazine (B1663881) can be reversed with α2-antagonists (e.g., yohimbine (B192690), atipamezole) |
Quantitative Data Comparison
Note: Direct comparative studies of this compound and ketamine-xylazine in rodent surgery are limited. The following tables summarize available data from separate studies.
Table 1: Anesthetic Efficacy and Timelines
| Parameter | This compound (Mice) | Ketamine-Xylazine (Mice & Rats) |
| Induction Time | Data not available from direct surgical studies | ~5-10 minutes (IP)[1][2] |
| Duration of Anesthesia | Dose-dependent | ~45-70 minutes, dose-dependent[1][3] |
| Recovery Time | Expected to be rapid (based on propofol (B549288) comparison) | Can be prolonged, >60 minutes[2] |
| ED50 (Anesthesia) | 1.5 mg/kg (IP, loss of righting reflex)[4] | Varies by strain and sex |
| LD50 | 9.9 mg/kg (IP)[4] | Varies by strain and sex |
| Therapeutic Index | 6.6[4] | Varies |
Table 2: Physiological Effects During Anesthesia
| Parameter | This compound | Ketamine-Xylazine |
| Heart Rate | Expected dose-dependent decrease | Significant decrease (bradycardia)[5][6][7][8] |
| Respiratory Rate | Expected dose-dependent decrease | Significant decrease (bradypnea)[5][6][8] |
| Blood Pressure | Expected dose-dependent decrease | Significant decrease (hypotension)[1][5] |
| Oxygen Saturation (SpO2) | Data not available in rodent surgical models | Can be decreased[6][7] |
Mechanism of Action and Signaling Pathways
This compound, a structural analog of propofol, exerts its anesthetic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent central nervous system depression.
Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in excitatory neurotransmission. By blocking the NMDA receptor, ketamine disrupts excitatory signaling pathways. This initial action leads to a subsequent surge in glutamate release, which then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This downstream signaling cascade is thought to involve the activation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) pathway, which play roles in synaptic plasticity.[1][7][9][10]
Xylazine is an α2-adrenergic receptor agonist. Its sedative, analgesic, and muscle relaxant properties are mediated by the activation of these receptors in the central nervous system. This activation leads to a decrease in the release of norepinephrine, resulting in sedation. The signaling pathways involved include the modulation of protein kinase A (PKA), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB), as well as the liver kinase B1 (LKB1) and AMP-activated protein kinase (AMPK) pathways.[2][5][6][8]
Caption: Signaling pathways of this compound, Ketamine, and Xylazine.
Experimental Protocols
Ketamine-Xylazine Anesthesia Protocol (General Guideline)
This protocol is a general guideline and may require optimization based on the specific rodent strain, age, sex, and surgical procedure.
-
Drug Preparation:
-
Prepare a sterile cocktail of ketamine hydrochloride and xylazine hydrochloride. A common concentration for mice is 10 mg/mL ketamine and 1 mg/mL xylazine in sterile saline. For rats, a common concentration is 40 mg/mL ketamine and 5 mg/mL xylazine.
-
-
Dosage:
-
Mice: 80-100 mg/kg ketamine and 10-12.5 mg/kg xylazine, administered intraperitoneally (IP).
-
Rats: 40-80 mg/kg ketamine and 5-10 mg/kg xylazine, administered IP.
-
-
Administration:
-
Administer the cocktail via a single IP injection in the lower abdominal quadrant, avoiding the cecum.
-
-
Monitoring:
-
Confirm the depth of anesthesia by assessing the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.
-
Monitor vital signs, including respiratory rate and body temperature, throughout the procedure. Use a heating pad to prevent hypothermia.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Recovery:
-
Place the animal in a clean, warm cage for recovery.
-
Monitor the animal until it is fully ambulatory.
-
Consider the administration of a reversal agent for xylazine, such as yohimbine (1-2 mg/kg IP) or atipamezole (B1667673) (1 mg/kg IP), to expedite recovery.
-
This compound Anesthesia Protocol (Proposed)
A standardized protocol for this compound in rodent surgery is not yet established. Based on its properties as a short-acting intravenous anesthetic and comparison to propofol, a likely protocol would involve continuous intravenous infusion.
-
Catheterization:
-
Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein, femoral vein) for drug administration.
-
-
Induction:
-
Administer an initial bolus dose of this compound to induce anesthesia. The exact dose would need to be determined empirically, but based on its potency relative to propofol, it would be significantly lower than a typical propofol induction dose.
-
-
Maintenance:
-
Maintain anesthesia with a continuous infusion of this compound using a syringe pump. The infusion rate would be titrated to effect, based on the depth of anesthesia assessed by monitoring reflexes and vital signs.
-
-
Monitoring:
-
Closely monitor physiological parameters, including heart rate, respiratory rate, blood pressure (if feasible), and body temperature.
-
Apply ophthalmic ointment.
-
-
Recovery:
-
Discontinue the infusion at the end of the surgical procedure.
-
Monitor the animal in a warm, clean environment until full recovery.
-
Caption: A generalized workflow for rodent surgical anesthesia.
Discussion and Conclusion
The choice between this compound and ketamine-xylazine for rodent surgery will depend on the specific requirements of the research.
Ketamine-xylazine is a well-established, widely used, and cost-effective anesthetic combination that provides good surgical anesthesia for a moderate duration. However, it is associated with significant cardiorespiratory depression and a prolonged recovery period, which may be undesirable for certain experimental paradigms. The effects of xylazine can be reversed, which can aid in a faster recovery.
This compound , as a newer agent, offers the potential for a more controlled anesthetic state with a more rapid recovery profile, similar to propofol. Its high potency and favorable therapeutic index in initial studies are promising.[4] However, the lack of extensive preclinical data in rodent surgical models, particularly regarding its physiological effects during prolonged procedures, is a current limitation. The requirement for intravenous administration also adds a layer of technical complexity compared to the intraperitoneal injection of ketamine-xylazine.
Recommendations:
-
For routine, non-recovery surgeries of moderate duration where cost and ease of use are primary considerations, ketamine-xylazine remains a viable option, provided that physiological monitoring is in place.
-
For survival surgeries, procedures requiring rapid recovery, or studies where prolonged anesthetic-induced physiological depression could confound results, This compound may be a superior alternative. However, preliminary dose-finding and physiological monitoring studies are highly recommended before its adoption in critical experiments.
Further direct comparative studies are necessary to fully elucidate the advantages and disadvantages of this compound versus ketamine-xylazine for specific applications in rodent surgery.
References
- 1. Effect of xylazine and ketamine on blood pressure, heart rate and respiratory rate in rabbits. | Semantic Scholar [semanticscholar.org]
- 2. Optimization of Ketamine/Xylazine Anesthesia in Geriatric Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effective Dosage of Ciprofol for the Induction of General Anesthesia Across Diverse Age Groups in Adults: A Single-Center, Prospective, Non-Randomized Sequential Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of xylazine and ketamine on blood pressure, heart rate and respiratory rate in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Ketamine or Xylazine to Provide Balanced Anesthesia with Isoflurane in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Physiological Parameters and Anaesthesia Specific Observations during Isoflurane, Ketamine-Xylazine or Medetomidine-Midazolam-Fentanyl Anaesthesia in Male Guinea Pigs | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PMC [pmc.ncbi.nlm.nih.gov]
Cipepofol vs. Propofol: A Statistical and Mechanistic Comparison for Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cipepofol and Propofol (B549288), two intravenous anesthetic agents. The analysis is based on a review of recent clinical trial data, focusing on statistical comparisons of efficacy and safety, alongside an examination of their underlying mechanisms of action.
Efficacy and Safety: A Quantitative Comparison
Multiple clinical trials and meta-analyses have demonstrated that this compound is a potent and effective anesthetic, comparable to Propofol, with a potentially improved safety profile in certain aspects. The following tables summarize key statistical findings from comparative studies.
Table 1: Anesthetic Efficacy
| Parameter | This compound | Propofol | Key Findings | Citations |
| Success Rate of Anesthesia Induction | High (approaching 100%) | High (approaching 100%) | This compound is non-inferior to Propofol in achieving successful anesthesia induction.[1][2] | [1][2] |
| Success Rate of Anesthesia Maintenance | 100% | 100% | Both drugs are highly effective for maintaining general anesthesia.[3][4] | [3][4] |
| Time to Induction | Slightly longer in some studies | Slightly shorter in some studies | Propofol may have a marginally faster onset of action in some scenarios.[4][5] | [4][5] |
| Time to Full Alertness | Comparable to Propofol | Comparable to this compound | No significant difference in recovery time to full alertness has been consistently observed.[4] | [4] |
| Anesthesiologist Satisfaction | Higher in induction phase | Favored during maintenance in some studies | This compound shows a trend towards higher satisfaction during induction.[4] | [4] |
Table 2: Safety Profile
| Adverse Event | This compound | Propofol | Key Findings | Citations |
| Injection Site Pain | Significantly Lower Incidence | Higher Incidence | This compound demonstrates a clear advantage in reducing injection-related pain.[2] | [2] |
| Hypotension | Lower Incidence | Higher Incidence | This compound is associated with a lower risk of hypotension during anesthesia.[2] | [2] |
| Respiratory Depression | Comparable or Lower Incidence | Comparable or Higher Incidence | This compound may offer a better respiratory safety profile. | |
| Postoperative Nausea and Vomiting (PONV) | Comparable Incidence | Comparable Incidence | The incidence of PONV is similar between the two agents. |
Experimental Protocols: A Methodological Overview
The data presented above are derived from randomized controlled trials (RCTs) with rigorous methodologies. Below is a generalized summary of the experimental protocols commonly employed in these comparative studies.
Anesthesia Induction Protocol
A common protocol for comparing the induction of general anesthesia involves the following steps:
-
Patient Population : Adult patients (ASA physical status I-III) scheduled for elective surgeries are recruited.
-
Randomization : Patients are randomly assigned to receive either this compound or Propofol.
-
Dosage :
-
This compound Group : An intravenous bolus of 0.4-0.5 mg/kg is administered.
-
Propofol Group : An intravenous bolus of 2.0 mg/kg is administered.
-
-
Assessment of Anesthesia : The primary endpoint is the success rate of anesthesia induction, often defined by the loss of consciousness (e.g., loss of eyelash reflex) and tolerance to laryngoscopy and intubation.
-
Monitoring : Continuous monitoring of vital signs, including blood pressure, heart rate, oxygen saturation, and bispectral index (BIS), is performed.
Anesthesia Maintenance Protocol
For studies evaluating the maintenance of anesthesia:
-
Induction : Anesthesia is induced as described above.
-
Maintenance Infusion :
-
This compound Group : A continuous intravenous infusion is initiated at a rate of 0.8-2.4 mg/kg/h.
-
Propofol Group : A continuous intravenous infusion is initiated at a rate of 4-12 mg/kg/h.
-
-
Titration : The infusion rates are adjusted to maintain a target depth of anesthesia, typically guided by a BIS value between 40 and 60.
-
Primary Outcome : The success rate of anesthesia maintenance is the primary outcome, defined as the absence of intraoperative awareness and the need for rescue sedative medication.
Mechanism of Action: Signaling Pathways
Both this compound and Propofol exert their anesthetic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
GABAa Receptor Modulation
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability. This compound and Propofol bind to a site on the GABAa receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to a prolonged opening of the chloride channel and a more potent inhibitory signal. This compound is reported to be 4 to 6 times more potent than Propofol.
GABAa Receptor Positive Allosteric Modulation by this compound and Propofol
Cardiovascular Effects and Protein Kinase C
The hypotensive effects of Propofol have been linked to a signaling pathway involving Protein Kinase C (PKC). Propofol may activate PKC, which in turn can lead to the activation of endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a potent vasodilator, which contributes to a decrease in blood pressure. While the exact pathway for this compound's cardiovascular effects is still under investigation, its structural similarity to Propofol suggests a potentially similar, though possibly attenuated, mechanism.
References
- 1. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of ciprofol versus propofol for induction and maintenance of general anesthesia: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
A Comparative Guide to Biomarkers for Assessing the Physiological Effects of Cipepofol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to assess the physiological effects of Cipepofol, a novel intravenous anesthetic, with its structural analog, propofol (B549288). The information presented is supported by experimental data to aid in research and development.
Introduction: Mechanism of Action
This compound (also known as ciprofol or HSK3486) is a short-acting intravenous general anesthetic.[1] Like propofol, it is a 2,6-disubstituted phenol (B47542) derivative that exerts its sedative and hypnotic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] The binding of this compound to the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[3][4] This influx causes hyperpolarization of the cell membrane, inhibiting neuronal signaling and resulting in central nervous system depression.[3] Due to structural modifications, specifically the introduction of a cyclopropyl (B3062369) group, this compound exhibits a higher potency, estimated to be four to five times greater than that of propofol.[2][3]
Central Nervous System Biomarkers: Assessing Sedation Depth
The primary physiological effect of this compound is sedation and anesthesia. This is most commonly assessed using processed electroencephalogram (EEG) indices and clinical sedation scales.
Key Biomarkers:
-
Bispectral Index (BIS): A dimensionless number from 0 (flatline EEG) to 100 (awake) derived from EEG signals. A BIS value between 40 and 60 is considered the target for general anesthesia.[5]
-
Clinical Sedation Scales: The Modified Observer's Alertness/Sedation (MOAA/S) scale and the Richmond Agitation and Sedation Scale (RASS) are used to clinically assess the level of consciousness.[2][5]
Comparative Data:
| Biomarker/Parameter | This compound | Propofol | Source |
| Induction Dose | 0.3 - 0.5 mg/kg | 2.0 - 2.5 mg/kg | [3][6] |
| Target BIS Value | 40 - 60 | 40 - 60 | [5] |
| Induction Time (MOAA/S ≤ 1) | ~1.3 - 2.0 min | ~1.0 - 1.5 min | [7] |
| Awakening Time | ~10.6 min | Shorter than this compound | [6][7] |
| Success Rate (BIS 40-60) | 100% | 100% | [5] |
Experimental Protocol: EEG Monitoring for Anesthetic Depth
-
Patient Preparation: Place EEG sensors on the patient's forehead as per the manufacturer's instructions for the BIS monitoring system.
-
Baseline Recording: Record a baseline BIS value for at least 5 minutes before anesthetic administration while the patient is in a quiet, awake state.
-
Anesthetic Administration: Administer this compound (e.g., 0.4 mg/kg) or Propofol (e.g., 2.0 mg/kg) intravenously for induction.[5] For maintenance, infuse the drug at a titrated rate (e.g., this compound at an initial rate of 0.8 mg/kg/h) to maintain the target BIS value.[5]
-
Continuous Monitoring: Continuously record BIS values, along with other vital signs, throughout the induction, maintenance, and emergence phases of anesthesia.
-
Data Analysis: Analyze the time to reach the target BIS value (e.g., <60), the percentage of time spent within the target range (40-60), and the time from discontinuation of the drug to recovery of consciousness (e.g., BIS > 80 or following commands).[5]
Hemodynamic Biomarkers
A common side effect of intravenous anesthetics is hypotension. Assessing hemodynamic stability is crucial, particularly in vulnerable patient populations.
Key Biomarkers:
-
Mean Arterial Pressure (MAP): The average arterial pressure during a single cardiac cycle.
-
Heart Rate (HR): The number of heartbeats per minute.
Comparative Data:
| Biomarker/Parameter | This compound | Propofol | Source |
| Incidence of Hypotension | Lower risk | Higher risk | [7] |
| MAP Reduction from Baseline | Milder reduction | More significant reduction | [2][8] |
| AUC for MAP Change (mm Hg·s) | -8505.0 | -13189.0 | [8] |
| Incidence of Bradycardia | Similar or slightly higher risk | Baseline risk | [7] |
Experimental Protocol: Hemodynamic Monitoring
-
Instrumentation: Before induction, establish continuous intra-arterial blood pressure monitoring for accurate, beat-to-beat MAP readings. Place a standard 5-lead ECG for continuous HR monitoring.
-
Baseline Measurement: Record stable baseline MAP and HR for at least 5 minutes prior to drug administration.
-
Induction and Data Collection: Administer an equipotent dose of this compound or propofol. Record MAP and HR continuously, noting the nadir (lowest point) for each parameter within the first 10 minutes post-induction.
-
Data Analysis: Calculate the maximum percentage decrease in MAP and HR from baseline. Determine the incidence of clinically significant hypotension (e.g., MAP < 65 mmHg or a >20% drop from baseline). The area under the curve (AUC) for the change in MAP from baseline can be calculated to quantify the overall hemodynamic impact.[8]
Respiratory Biomarkers
Respiratory depression is a primary safety concern with GABAergic sedatives.
Key Biomarkers:
-
Respiratory Rate (RR): Breaths per minute.
-
Tidal Volume (VT): The volume of air moved into or out of the lungs during a single breath.
-
Minute Ventilation (Vmin): The total volume of gas entering the lungs per minute (RR x VT).
-
Airway Occlusion Pressure (P0.1): A measure of central respiratory drive.
Comparative Data:
| Biomarker/Parameter | This compound (0.3 mg/kg/h) | Propofol | Source |
| Effect on Tidal Volume (VT) | Significant reduction | Known to reduce VT | [2] |
| Effect on Respiratory Rate (RR) | Not significant | Variable, can decrease | [2] |
| Effect on Minute Ventilation (Vmin) | Not significant | Known to decrease | [2] |
| Effect on Respiratory Drive (P0.1) | Significant reduction | Known to reduce drive | [2] |
| Incidence of Respiratory Depression | Lower risk | Higher risk | [7] |
Experimental Protocol: Respiratory Monitoring
-
Setup: For mechanically ventilated patients, connect a spirometer to the ventilator circuit to measure RR, VT, and Vmin. For spontaneously breathing patients, use a non-invasive respiratory monitor.
-
Baseline: Establish a stable baseline of respiratory parameters before administering the study drug.
-
Drug Administration: Infuse this compound or propofol at a specified rate (e.g., this compound initiated at 0.3 mg/kg/h).[2]
-
Data Collection: Record respiratory parameters continuously. To measure P0.1, perform an unexpected airway occlusion at the end of expiration and measure the pressure drop in the first 100ms of the subsequent inspiratory effort.[2]
-
Analysis: Compare the changes in VT, RR, Vmin, and P0.1 from baseline after achieving the target sedation level.
Biochemical and Inflammatory Biomarkers
Anesthetics can influence the body's inflammatory response and cause organ-specific side effects.
Key Biomarkers:
-
Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, IL-10.[9][10]
-
Cardiac Injury Markers: Creatine Kinase-MB (CK-MB), Troponin T (cTnT), Lactate Dehydrogenase (LDH).[10]
-
Propofol Infusion Syndrome (PRIS) Markers: Triglycerides, lactic acid, potassium.[11]
Comparative Data:
| Biomarker Category | This compound | Propofol | Source |
| Anti-Inflammatory Effect | Suppresses TNF-α, IL-6, IL-17 (preclinical) | Known immunomodulatory effects, can alter cytokine levels | [10][12] |
| Cardioprotective Effect | Reduces CK-MB, cTnT, LDH (preclinical) | May increase S-100β (neuro-marker), PRIS can cause cardiac issues | [10][13] |
| Injection Site Pain | Significantly lower incidence | Common side effect | [7] |
Experimental Protocol: Biomarker Blood Analysis
-
Sample Collection: Collect venous blood samples at baseline (before anesthesia), intraoperatively (e.g., 2 hours after induction), and postoperatively (e.g., 6 and 24 hours).
-
Sample Processing: Centrifuge blood samples to separate plasma or serum, then store at -80°C until analysis.
-
Analysis: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the concentrations of specific cytokines (TNF-α, IL-6). Use standard clinical laboratory autoanalyzers for cardiac markers and metabolic panels (triglycerides, lactate).
-
Statistical Comparison: Compare the changes in biomarker levels from baseline between the this compound and propofol groups at each time point.
Summary: this compound vs. Propofol
This compound presents a distinct physiological profile compared to propofol. While both effectively induce and maintain anesthesia via the GABA-A receptor, this compound offers the advantage of greater hemodynamic stability and a lower incidence of respiratory depression and injection site pain. These characteristics suggest it may be a safer alternative in high-risk patients. However, propofol has a slightly faster induction and shorter recovery time. The assessment of these effects relies on a combination of electrophysiological, cardiorespiratory, and biochemical biomarkers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological mechanism and clinical application of ciprofol [frontiersin.org]
- 7. Comparison of the efficacy and safety of ciprofol and propofol in sedating patients in the operating room and outside the operating room: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Inhaled Volatile and IV Anesthetics on Biological Markers of Inflammation in Adult ICU and Thoracic Surgical Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biochemical markers in total intravenous anesthesia and propofol infusion syndrome: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Effects of Intravenous Anesthetics: A New Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety and Efficacy of Cipepofol and Propofol
Introduction
Cipepofol (also known as HSK3486) is a novel 2,6-disubstituted alkylphenol derivative and a structural analog of propofol (B549288).[1] Like propofol, it functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] The addition of a cyclopropyl (B3062369) group to its structure results in a higher affinity for the GABA-A receptor, making this compound approximately four to five times more potent than propofol.[3][4][5] This guide provides an objective comparison of the safety and efficacy profiles of this compound and the widely used anesthetic, propofol, supported by data from recent clinical trials and meta-analyses.
Mechanism of Action: GABAergic Modulation
Both this compound and propofol exert their sedative and hypnotic effects by enhancing the function of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus causing central nervous system depression.
This compound and propofol bind to a distinct site on the GABA-A receptor, allosterically increasing the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission enhances the inhibitory signal, leading to sedation and anesthesia.[3][6] Due to its structural modification, this compound binds more tightly to the receptor than propofol, accounting for its increased potency.[3][7]
Comparative Efficacy
Clinical trials have established that this compound is non-inferior to propofol in inducing and maintaining general anesthesia. The success rate for both induction and maintenance of anesthesia is consistently reported to be 100% for both drugs in comparative studies.[8][9][10] While propofol may have a slightly shorter time to successful anesthesia induction, the difference is not typically statistically significant.[8] Recovery times, including time to full alertness, are also comparable between the two agents.[2][10]
| Efficacy Parameter | This compound | Propofol | Key Findings | Citations |
| Anesthesia Induction Success Rate | 100% | 100% | Non-inferiority of this compound confirmed. | [8][10] |
| Anesthesia Maintenance Success Rate | 100% | 100% | Both drugs are highly effective for maintaining anesthesia. | [10] |
| Potency Ratio (this compound:Propofol) | ~4-5 : 1 | 1 | This compound is 4 to 5 times more potent than propofol. | [3][4][11] |
| Median Time to Alertness (min) | 4.0 | 4.5 | No significant difference observed between the two groups. | [2] |
Comparative Safety Profile
The primary advantage of this compound over propofol lies in its improved safety profile, particularly concerning injection pain, hemodynamic stability, and respiratory effects. Meta-analyses of multiple randomized controlled trials have consistently shown statistically significant reductions in key adverse events with this compound.
| Safety Parameter | This compound (Incidence) | Propofol (Incidence) | Relative Risk (RR) / Finding | Citations |
| Injection Pain | 0.8% - 8.1% | 21.4% - 37.1% | Significantly lower incidence with this compound (RR: 0.15). | [10][11][12] |
| Hypotension | Lower Incidence | Higher Incidence | Incidence of hypotension is significantly lower in the this compound group (RR: 0.82). | [12][13] |
| Respiratory Depression | 3.3% | 9.8% | This compound significantly reduces the incidence of respiratory depression and hypoxemia. | [7][14][15][16] |
| Bradycardia | No Significant Difference | No Significant Difference | Incidence rates are comparable between the two drugs. | [12] |
| Hypertriglyceridemia | Not Observed | Associated with long-term infusion | This compound does not lead to elevated triglycerides after 24h infusion, unlike propofol. | [3] |
| Propofol-Related Infusion Syndrome (PRIS) | Not Associated | A rare but serious risk | This compound may be safer for prolonged infusions. | [3][17] |
Experimental Protocols
The data presented is derived from rigorous clinical trials. A common methodology used in these studies is the multicentre, single-blind, randomized, parallel-group trial.
Objective: To compare the efficacy and safety of this compound versus propofol for the induction and maintenance of general anesthesia in adult patients undergoing elective surgery.
Methodology:
-
Patient Recruitment: Patients (e.g., ASA physical status I or II, aged 18-65 years) scheduled for elective surgery under general anesthesia are screened for eligibility.
-
Randomization: Eligible patients are randomly assigned to receive either this compound or propofol, often in a 2:1 or 1:1 ratio. The study is often blinded for the assessors.
-
Anesthesia Induction:
-
This compound Group: Receives an intravenous (IV) injection of this compound at a dose of 0.4 mg/kg.[10][18]
-
Propofol Group: Receives an IV injection of propofol at a dose of 2.0 mg/kg.[10][18]
-
Anesthesia success is typically defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within a specified timeframe.
-
-
Anesthesia Maintenance: Following induction, a continuous infusion is initiated.
-
Data Collection:
-
Primary Outcome: Success rate of anesthesia maintenance.
-
Secondary Outcomes: Success rate of induction, time to loss of consciousness, recovery times (spontaneous breathing, full alertness), and hemodynamic variables (blood pressure, heart rate).
-
Safety Monitoring: All adverse events are recorded, with a specific focus on injection pain, hypotension, bradycardia, and respiratory depression.
-
-
Statistical Analysis: Data from both groups are compared to determine non-inferiority for efficacy and to identify statistically significant differences in safety outcomes.
Conclusion
This compound demonstrates a non-inferior efficacy profile to propofol for the induction and maintenance of general anesthesia.[8][10] Its primary advantage is a superior safety profile, characterized by a significantly lower incidence of injection pain, hypotension, and respiratory depression.[12][14][15] The higher potency of this compound allows for the use of lower clinical doses, which may be a key factor contributing to its reduced side effects.[3] Furthermore, the absence of lipid-related adverse effects like hypertriglyceridemia suggests this compound could be a safer alternative for long-term sedation in ICU settings.[3] These characteristics position this compound as a valuable and potentially safer alternative to propofol in various clinical applications.[12]
References
- 1. Facebook [cancer.gov]
- 2. Safety and efficacy of ciprofol vs. propofol for sedation in intensive care unit patients with mechanical ventilation: a multi-center, open label, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of ciprofol versus propofol for induction and maintenance of general anesthesia: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 9. dovepress.com [dovepress.com]
- 10. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of ciprofol compared with propofol on hemodynamics in bronchoscope procedures during anesthetic induction: a randomized double-blind controlled study [frontiersin.org]
- 12. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incidence of respiratory depression between ciprofol and propofol after anesthesia: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy of ciprofol and propofol in reducing respiratory depression during ERCP anesthesia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of ciprofol for long-term sedation in patients receiving mechanical ventilation in ICUs: a prospective, single-center, double-blind, randomized controlled protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
Head-to-head comparison of Cipepofol and remimazolam
A Head-to-Head Comparison of Cipepofol and Remimazolam (B1679269) for Intravenous Anesthesia and Sedation
For researchers, scientists, and drug development professionals, the emergence of novel intravenous anesthetic agents, this compound and Remimazolam, presents new avenues for enhancing patient safety and procedural outcomes. Both agents modulate the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, yet their distinct pharmacological profiles warrant a detailed comparative analysis. This guide provides an objective, data-supported head-to-head comparison of this compound and Remimazolam.
Mechanism of Action and Pharmacodynamics
Both this compound and Remimazolam exert their sedative and hypnotic effects by potentiating GABAergic neurotransmission. This compound, a structural analog of propofol (B549288), is a GABAA receptor agonist.[1][2][3] Remimazolam, an ultra-short-acting benzodiazepine (B76468), also acts as a GABAA receptor agonist, binding to the benzodiazepine site on the receptor complex.[4][5][6][7] This binding increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and inhibition of the action potential.[4][7]
Figure 1: Simplified signaling pathway for this compound and Remimazolam at the GABAA receptor.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and Remimazolam contribute significantly to their clinical utility, offering rapid onset and offset of action.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound | Remimazolam |
| Metabolism | Oxidation, glucuronidation, and sulfation. The primary metabolite is the pharmacologically inactive glucuronide conjugate M4.[2] | Rapidly hydrolyzed by non-specific tissue esterases to a pharmacologically inactive metabolite (CNS 7054).[6][7] |
| Metabolic Independence | Primarily metabolized in the liver. | Organ-independent metabolism.[6] |
| Elimination Half-life | Short, with rapid and wide tissue distribution.[2] | Ultra-short, with a mean residence time of approximately 0.51 hours compared to 3.62 hours for midazolam.[7] |
| Protein Binding | High | High[5] |
| Reversibility | Not specifically reversible. | Reversible with the benzodiazepine antagonist, flumazenil.[5][6] |
Efficacy in Sedation and Anesthesia
Clinical trials have demonstrated the non-inferiority of both this compound and Remimazolam to the standard-of-care, propofol, for induction and maintenance of anesthesia and sedation.
Table 2: Comparative Efficacy
| Parameter | This compound | Remimazolam |
| Anesthetic Potency | Approximately 4 to 5 times more potent than propofol.[2][8] | Roughly half as potent as propofol for procedural sedation.[5] |
| Induction Time | Slightly longer than propofol.[9] | Longer than propofol.[9] |
| Recovery Time | Similar to propofol for full awakening.[10] | Slower recovery compared to propofol, but can be rapidly reversed with flumazenil.[9][11][12] |
| Sedation Success Rate | Non-inferior to propofol in achieving successful sedation for procedures.[13] | Non-inferior to propofol for successful sedation.[14] |
Safety and Tolerability Profile
A key advantage of both this compound and Remimazolam lies in their improved safety profiles compared to propofol, particularly concerning hemodynamic stability and injection site pain.
Table 3: Comparative Safety and Tolerability
| Adverse Event | This compound | Remimazolam |
| Hypotension | Lower incidence compared to propofol.[10][13] | Significantly lower incidence of intraoperative hypotension compared to propofol.[9][11][15][16][17] |
| Bradycardia | Lower incidence compared to propofol. | Lower incidence compared to propofol, though the difference may not always be statistically significant.[17] |
| Respiratory Depression | Milder respiratory depression compared to propofol.[10][13] | Significantly lower risk of respiratory depression compared to propofol.[9][11][15][17] |
| Injection Site Pain | Significantly lower incidence compared to propofol.[10][13] | Significantly reduced injection pain compared to propofol.[9][11][17] |
| Postoperative Nausea & Vomiting | Lower incidence compared to propofol.[9] | Similar incidence to propofol.[9] |
Experimental Protocols
The evaluation of these anesthetic agents typically follows rigorous clinical trial protocols to assess their efficacy and safety.
Protocol for Evaluating Anesthetic Induction Efficacy
A multi-center, randomized, double-blind, parallel-controlled study design is commonly employed.
-
Patient Population: Adult patients (ASA class I-II) scheduled for elective surgery requiring general anesthesia.[18]
-
Randomization: Patients are randomly assigned to receive either this compound, Remimazolam, or a comparator agent (e.g., propofol).
-
Anesthesia Induction:
-
Primary Endpoint: The primary efficacy endpoint is often the success rate of anesthesia induction, defined as achieving a specified level of sedation (e.g., MOAA/S score ≤ 1) without the need for rescue sedatives.[14]
-
Safety Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and recording of all adverse events.[21]
Figure 2: Generalized experimental workflow for a comparative clinical trial.
Conclusion
Both this compound and Remimazolam offer significant advantages over traditional intravenous anesthetics like propofol, particularly in terms of their safety profiles. Remimazolam stands out for its superior cardiovascular and respiratory safety and the availability of a reversal agent, making it a strong candidate for high-risk patients.[9][15][22][23] this compound provides a balanced efficacy and safety profile with a notable reduction in injection pain.[9] The choice between these two novel agents will ultimately depend on the specific clinical scenario, patient comorbidities, and procedural requirements. For drug development professionals, these agents represent the successful application of targeted molecular design to improve the therapeutic index of anesthetic drugs.
References
- 1. Facebook [cancer.gov]
- 2. Pharmacological mechanism and clinical application of ciprofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of remimazolam for sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsf.org [apsf.org]
- 6. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiusanesthesia.com [radiusanesthesia.com]
- 8. Frontiers | Effects of this compound on breathing patterns, respiratory drive, and inspiratory effort in mechanically ventilated patients [frontiersin.org]
- 9. The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The efficacy and safety of remimazolam besylate, ciprofol, and propofol during hysteroscopy [frontiersin.org]
- 11. The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Recovery of Ciprofol, Remimazolam and Remimazolam-Flumazenil for General Anesthesia Undergoing Fundus Surgery: A Single-Center, Prospective, Randomized, Controlled Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Remimazolam: An Updated Review of a New Sedative and Anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Navigating Endoscopic Sedation: Study Compares Safety Profiles of Propofol, Remimazolam, and Ciprofol [medicaldialogues.in]
- 16. Comparative effects of remimazolam and propofol on hemodynamic stability during sedation for painless gastroscopy: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phase III Clinical Trial Evaluating the Efficacy and Safety of Ciprofol Injection for the Induction of Sedation/Anesthesia in Subjects Undergoing Gynecological Outpatient Surgeries [ctv.veeva.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. [PDF] The safety and efficacy of remimazolam, ciprofol, and propofol anesthesia in endoscopy: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Cross-Study Validation of Cipepofol's Potency and Efficacy: A Comparative Guide
An objective analysis of Cipepofol (HSK3486) versus Propofol (B549288), supported by experimental data from multiple clinical studies.
This guide provides a comprehensive comparison of the potency and efficacy of this compound, a novel general anesthetic, with the widely used alternative, Propofol. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available clinical data to inform research and development decisions.
Executive Summary
This compound (also known as ciprofol or HSK3486) is a new short-acting intravenous general anesthetic that, like propofol, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Across numerous clinical trials, this compound has consistently demonstrated non-inferior efficacy to propofol for the induction and maintenance of general anesthesia and procedural sedation.[3][4][5] A key differentiator is its significantly higher potency, being approximately 4 to 6 times more potent than propofol.[1][6] This increased potency is attributed to a higher binding affinity for the GABA-A receptor.[7][8] Furthermore, this compound has shown a favorable safety profile, most notably a significantly lower incidence of injection pain, a common side effect of propofol.[9][10][11] Several studies also suggest that this compound may offer more stable hemodynamics with a lower incidence of hypotension and respiratory depression.[6][8][12]
Data Presentation: Potency and Efficacy Comparison
The following tables summarize quantitative data from various clinical studies, providing a clear comparison of the key performance indicators for this compound and Propofol.
Table 1: Comparative Potency of this compound and Propofol
| Parameter | This compound | Propofol | Potency Ratio (this compound:Propofol) | Study Population / Context |
| ED50 | 0.326 mg/kg | 1.541 mg/kg | ~4.7:1 | Inhibition of cardiovascular responses to tracheal intubation.[13] |
| ED95 | 0.53 mg/kg | 2.16 mg/kg | ~4.1:1 | Successful anesthesia induction for painless hysteroscopy.[6][14] |
| ED95 | 0.349 mg/kg | 1.656 mg/kg | ~4.7:1 | Inhibition of cardiovascular responses to tracheal intubation.[13] |
| General Potency | - | - | 4 to 6 times more potent | General statement from multiple sources.[1] |
| Receptor Binding Affinity | - | - | 4 to 5 times greater | Based on GABA-A receptor binding.[7][8] |
Table 2: Efficacy in Anesthesia Induction and Sedation
| Efficacy Outcome | This compound | Propofol | Study Context |
| Anesthesia Induction Success Rate | 100% | 100% | Phase 3 trial for elective surgery (0.4 mg/kg this compound vs. 2.0 mg/kg Propofol).[15] |
| Anesthesia Induction Success Rate | 97.0% | 97.6% | Phase 3 trial for elective surgery (non-inferiority confirmed).[11] |
| Sedation Success Rate | 100% | 100% | Phase 3 trial for outpatient gynecological procedures.[5][10] |
| Sedation Success Rate | 100% | 99.2% | Phase 3 trial for gastroscopy and colonoscopy.[16] |
| Maintenance of General Anesthesia Success Rate | 100% | 100% | Phase 3 clinical trial.[4] |
Table 3: Comparative Safety Profile
| Adverse Event | This compound | Propofol | Study Context |
| Injection Site Pain | 6.8% | 20.5% | Phase 3 trial for elective surgery.[15] |
| Injection Site Pain | 6.7% | 61.4% | Phase 3 trial for outpatient gynecological procedures.[10][17] |
| Injection Site Pain | 18.0% | 77.1% | Phase 3 trial for general anesthesia induction.[11] |
| Injection Site Pain | 0% | 34.5% | Dose-response study for painless hysteroscopy.[6] |
| Hypotension | 70.5% | 88.5% | Randomized trial in patients with severe aortic stenosis.[12] |
| Respiratory Depression | 27.6% | 55.2% | Dose-response study for painless hysteroscopy (at doses around ED50).[6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and Propofol.
Protocol 1: Phase 3, Multicenter, Randomized, Double-Blind, Comparative Study for Anesthesia Induction
-
Objective: To demonstrate the non-inferiority of this compound to Propofol for the successful induction of general anesthesia.[15]
-
Study Population: Adult patients scheduled for elective surgery.[15]
-
Methodology:
-
Patients were randomly assigned in a 1:1 ratio to receive either this compound (0.4 mg/kg) or Propofol (2.0 mg/kg) intravenously.[15]
-
The primary endpoint was the success rate of anesthesia induction.[15]
-
Secondary endpoints included the time to successful induction, time to loss of eyelash reflex, and changes in the Bispectral Index (BIS).[15]
-
Safety parameters, including the incidence of injection pain and hemodynamic changes, were monitored.[15]
-
Protocol 2: Phase 3, Multicenter, Randomized Trial for Sedation in Outpatient Gynecological Procedures
-
Objective: To evaluate the efficacy and safety of this compound for sedation in outpatient gynecological procedures compared to Propofol.[5][10]
-
Study Population: Women aged 18-65 years scheduled for ambulatory gynecological procedures.[5]
-
Methodology:
-
Patients were randomly assigned (2:1 ratio) to receive either this compound (0.4 mg/kg for induction, 0.2 mg/kg for maintenance) or Propofol (2.0 mg/kg for induction, 1.0 mg/kg for maintenance).[10]
-
The primary outcome was the success rate of sedation, defined as the completion of the procedure without the need for remedial anesthetics.[10]
-
Secondary outcomes included time to successful induction, time to full consciousness, time to meet discharge criteria, and patient/doctor satisfaction.[10]
-
Adverse events, with a focus on injection pain, were recorded.[10]
-
Protocol 3: Randomized, Double-Blind, Dose-Response Study for Painless Hysteroscopy
-
Objective: To determine the relative potency of this compound and Propofol for anesthesia induction.[6][14]
-
Study Population: Patients undergoing elective hysteroscopy.[6]
-
Methodology:
-
Patients were allocated to one of eight groups to receive a single intravenous bolus of either this compound (0.2, 0.3, 0.4, or 0.5 mg/kg) or Propofol (1.0, 1.5, 2.0, or 2.5 mg/kg).[14]
-
The primary endpoint was the success rate of anesthesia induction, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤1 within 2 minutes.[6]
-
Dose-response relationships were analyzed using probit regression to estimate the ED50 and ED95.[6]
-
Incidence of injection pain and respiratory depression were assessed as safety endpoints.[6]
-
Mandatory Visualization
Signaling Pathway of this compound and Propofol
The following diagram illustrates the mechanism of action of this compound and Propofol at the GABA-A receptor.
Caption: Mechanism of action for this compound and Propofol at the GABA-A receptor.
Experimental Workflow for a Comparative Clinical Trial
The diagram below outlines a typical workflow for a randomized, double-blind clinical trial comparing this compound and Propofol.
Caption: Workflow of a randomized controlled trial comparing this compound and Propofol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of ciprofol (HSK3486) for procedural sedation and anesthesia induction in surgical patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the potency-ratio of ciprofol and propofol on sedative effects in painless hysteroscopy: a randomized double-blind dose-response study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Ciprofol versus propofol for anesthesia induction in cardiac surgery: a randomized double-blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anesthesiaexperts.com [anesthesiaexperts.com]
- 12. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial [frontiersin.org]
Comparative effects of Cipepofol on cardiovascular parameters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular effects of Cipepofol, a novel intravenous anesthetic, with established agents such as Propofol (B549288), Etomidate (B1671615), and Remifentanil. The information is supported by experimental data from recent clinical trials to assist in evaluating its potential clinical applications and areas for further research.
Executive Summary
This compound, a GABA-A receptor agonist, has demonstrated a favorable cardiovascular safety profile compared to Propofol, a commonly used anesthetic.[1] Clinical studies indicate that this compound provides greater hemodynamic stability, with a lower incidence of hypotension and a reduced need for vasopressor support during anesthesia induction and maintenance.[2][3] When compared to Etomidate, another anesthetic known for its cardiovascular stability, this compound shows comparable effects on mean arterial pressure and heart rate, with some studies suggesting a lower requirement for norepinephrine (B1679862) with specific doses of this compound.[4] While direct comparative data with Remifentanil is less abundant, the known cardiovascular effects of Remifentanil, including potential for bradycardia and hypotension, provide a basis for contextual comparison.[5][6]
Comparative Hemodynamic Effects
The following tables summarize the quantitative data from clinical trials comparing the effects of this compound on key cardiovascular parameters against Propofol and Etomidate.
This compound vs. Propofol
| Cardiovascular Parameter | This compound Effects | Propofol Effects | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | Smaller decrease from baseline. | More significant decrease from baseline. | This compound group exhibited a significantly smaller area under the curve for MAP changes.[2][7] The decrease in MAP was gentler in the this compound group.[8] |
| Heart Rate (HR) | Generally stable, with some studies showing a lower HR post-intubation compared to propofol. | Can cause a significant increase in HR post-intubation. | The heart rate in the Propofol group was significantly higher than the this compound group at 1 and 3 minutes post-intubation.[9] |
| Cardiac Output (CO) | Less pronounced decrease. | Significant decrease. | Propofol is linked to decreased cardiac output.[2] Higher induction doses of this compound can lead to a greater decline in CO.[4] |
| Stroke Volume (SV) | Less pronounced decrease. | Significant decrease. | Higher induction doses of this compound can lead to a more significant decrease in SV.[4] |
| Systemic Vascular Resistance (SVR) | Generally stable. | Causes vasodilation, leading to a decrease in SVR. | Propofol is linked to excessive vasodilation.[2][7] |
| Incidence of Hypotension | Significantly lower incidence. | Higher incidence. | This compound group demonstrated a significantly lower incidence of post-induction hypotension.[2][7] |
| Norepinephrine/Vasopressor Use | Lower requirement. | Higher requirement. | This compound group required a smaller dose of norepinephrine.[2][7] |
This compound vs. Etomidate
| Cardiovascular Parameter | This compound Effects | Etomidate Effects | Key Findings & Citations |
| Mean Arterial Pressure (MAP) | Comparable stability. Some doses of this compound may provide more stable blood pressure. | Known for its hemodynamic stability. | No significant differences in MAP were observed between the groups. 0.2-0.3 mg/kg this compound provides more stable blood pressure than etomidate.[4] |
| Heart Rate (HR) | Higher doses (0.3-0.4 mg/kg) may lead to an earlier and lower HR after induction. | Stable heart rate. | Higher doses of this compound experienced an earlier and lower HR after induction than the etomidate group.[4] |
| Cardiac Output (CO) | Higher doses (0.3-0.4 mg/kg) showed a greater decline than etomidate. | Minimal effect on CO. | Group C (0.4 mg/kg this compound) showed a greater decline in CO than the other three groups.[4] |
| Stroke Volume (SV) | Higher doses (0.4 mg/kg) showed a greater decline than etomidate. | Minimal effect on SV. | A greater decline in SV was observed in the 0.4 mg/kg this compound group.[4] |
| Systemic Vascular Resistance (SVR) | No significant differences observed. | Minimal effect on SVR. | No significant differences in SVR at any timepoint in four groups.[4] |
| Incidence of Hypotension | No significant difference in incidence. | Low incidence. | There were no significant differences in the incidences of hypotension among the four groups.[4] |
| Norepinephrine/Vasopressor Use | Lower doses (0.2-0.3 mg/kg) required less norepinephrine. | Required norepinephrine to maintain MAP. | The norepinephrine dose was significantly lower in the 0.2 mg/kg and 0.3 mg/kg this compound groups than in the etomidate group.[4] |
Experimental Protocols
Randomized Clinical Trial: this compound vs. Propofol in Patients with Severe Aortic Stenosis[3][8]
-
Objective: To assess whether this compound provides superior hemodynamic stability compared to Propofol during anesthesia induction in patients with severe aortic stenosis undergoing transcatheter aortic valve replacement (TAVR).
-
Study Design: A single-center, randomized clinical trial.
-
Participants: 122 adult patients with severe aortic stenosis scheduled for TAVR.
-
Interventions: Participants were randomized to receive either this compound or Propofol as anesthesia induction agents at equipotent doses.
-
Primary Outcome: The area under the curve (AUC) of the mean arterial pressure (MAP) difference from baseline during the initial 15 minutes post-induction.
-
Key Measurements: Hemodynamic parameters (MAP, HR), incidence of post-induction hypotension, and the dose of norepinephrine required.
Dose-Finding Study: this compound vs. Etomidate in Patients Undergoing Cardiac Surgery[5]
-
Objective: To evaluate the effects of different doses of this compound on hemodynamics in patients undergoing cardiac surgery and compare them to Etomidate.
-
Study Design: A randomized study.
-
Participants: 209 patients undergoing cardiac surgery.
-
Interventions: Patients were randomly divided into four groups: 0.2 mg/kg etomidate (group E), 0.2 mg/kg ciprofol (group A), 0.3 mg/kg ciprofol (group B), and 0.4 mg/kg ciprofol (group C).
-
Key Measurements: Mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), stroke volume (SV), systemic vascular resistance (SVR), and bispectral index were recorded at multiple time points. The incidence of hypotension and bradycardia, and the doses of vasoactive drugs were also recorded.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Cardiovascular Modulation
This compound, like Propofol, exerts its primary anesthetic effects through positive allosteric modulation of the GABA-A receptor.[1] While the direct intracellular signaling cascade leading to its specific cardiovascular effects is still under investigation, a potential pathway involves the modulation of inflammatory responses in cardiovascular tissues. GABA-A receptor activation in macrophages has been shown to influence cardiac hypertrophy and fibrosis through the Akt/mTOR signaling pathway.[10][11] This suggests a potential indirect mechanism by which this compound could modulate cardiovascular parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofol versus propofol for anesthesia induction in cardiac surgery: a randomized double-blind controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Remifentanil improves left ventricular diastolic parameters in patients with impaired diastolic function: a prospective clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of different doses of remifentanil on the cardiovascular response after endotracheal intubation: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 8. Ciprofol versus propofol for anesthesia induction in cardiac surgery: a randomized double-blind controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effective dose of ciprofol and propofol in suppressing cardiovascular responses to tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GABAA Receptor Influences Pressure Overload-Induced Heart Failure by Modulating Macrophages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABAA Receptor Influences Pressure Overload-Induced Heart Failure by Modulating Macrophages in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Sedative Depth of Cipepofol: An EEG-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cipepofol and Propofol (B549288), focusing on the validation of sedative depth through electroencephalogram (EEG) analysis. The content is based on available experimental data to offer an objective overview for research and drug development.
Executive Summary
This compound (HSK3486) is a novel short-acting intravenous anesthetic that, like propofol, modulates the gamma-aminobutyric acid type A (GABA-A) receptor to induce sedation. Clinical trials have demonstrated this compound's non-inferiority to propofol in inducing and maintaining general anesthesia, with a key advantage of significantly lower injection-site pain. While both drugs are monitored using the Bispectral Index (BIS), a processed EEG parameter, detailed comparative quantitative EEG data for this compound remains limited in publicly available literature. This guide synthesizes the existing data on both drugs to facilitate a comparative understanding of their effects on the central nervous system.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and propofol exert their sedative and hypnotic effects primarily by potentiating the action of GABA, the main inhibitory neurotransmitter in the brain. They bind to the GABA-A receptor, increasing the influx of chloride ions into neurons and causing hyperpolarization, which in turn inhibits neuronal firing. This shared mechanism is the basis for their similar effects on consciousness and sedation.
Caption: Mechanism of action for this compound and Propofol.
Comparative Efficacy and Dosing for Sedation
Clinical trials have established the effective dosing for this compound for both induction and maintenance of general anesthesia, demonstrating its non-inferiority to propofol.
| Parameter | This compound (HSK3486) | Propofol | Reference |
| Induction Dose | 0.4 mg/kg | 2.0 mg/kg | [1] |
| Maintenance Infusion Rate | Initial: 0.8 mg/kg/h, Adjusted to maintain BIS 40-60 | Initial: 5.0 mg/kg/h, Adjusted to maintain BIS 40-60 | [1] |
| Anesthesia Maintenance Success | 100% | 100% | [1] |
EEG-Based Validation of Sedative Depth
EEG monitoring provides a direct measure of the brain's electrical activity, offering a more precise assessment of sedative depth than clinical signs alone. Processed EEG parameters like the Bispectral Index (BIS) and Entropy are commonly used in clinical practice.
Bispectral Index (BIS) Comparison
The Bispectral Index is a dimensionless number from 0 (isoelectric) to 100 (fully awake) that correlates with the level of consciousness. A BIS value between 40 and 60 is generally targeted for general anesthesia.
| Study Phase | This compound (HSK3486) - Mean BIS (±SD) | Propofol - Mean BIS (±SD) | Reference |
| Lowest BIS during Induction | 34.8 (±10.5) | 32.4 (±9.3) | [1] |
| Maintenance (Time in BIS 40-60) | No significant difference | No significant difference | [1] |
Quantitative EEG (qEEG) Analysis of Propofol
Detailed quantitative EEG analysis reveals characteristic changes in the brain's spectral power during propofol-induced sedation. While similar data for this compound is not yet widely available, the shared mechanism of action suggests that it may induce comparable EEG signatures.
| EEG Frequency Band | Effect of Propofol-Induced Sedation | Reference |
| Delta (0.5-4 Hz) | Marked increase in power with loss of consciousness. | [2][3] |
| Theta (4-8 Hz) | Increase in power with deepening sedation. | [4] |
| Alpha (8-12 Hz) | Initial increase in frontal power ("alpha anteriorization"), followed by a decrease with deeper sedation. | [2][3] |
| Beta (13-30 Hz) | Increase in power during light to moderate sedation. | [4] |
| Gamma (30-100 Hz) | Can increase during light sedation. | [4] |
Entropy Monitoring with Propofol
Spectral Entropy, another processed EEG parameter, measures the irregularity of the EEG signal. It is divided into State Entropy (SE), reflecting the cortical state, and Response Entropy (RE), which includes both cortical and muscle activity. Lower entropy values indicate a deeper level of sedation. Studies have shown that entropy monitoring can lead to reduced propofol consumption and faster recovery.
| Sedation Level | Typical State Entropy (SE) Range with Propofol |
| Awake | 90-100 |
| Light to Moderate Sedation | 60-90 |
| General Anesthesia | 40-60 |
Experimental Protocols
Below are generalized experimental workflows for validating sedative depth using EEG, based on protocols from propofol and this compound studies.
Caption: Experimental workflow for EEG-based sedative validation.
Key Methodological Components:
-
Patient Population: Healthy volunteers or patients undergoing elective surgical procedures.
-
Anesthetic Administration:
-
This compound: Intravenous bolus for induction (e.g., 0.4 mg/kg) followed by continuous infusion for maintenance (e.g., starting at 0.8 mg/kg/h), titrated to a target BIS range of 40-60.
-
Propofol: Intravenous bolus for induction (e.g., 2.0 mg/kg) followed by continuous infusion for maintenance (e.g., starting at 5.0 mg/kg/h), titrated to a target BIS range of 40-60.
-
-
EEG Recording:
-
BIS Monitoring: A bilateral BIS sensor is placed on the forehead to derive the BIS value, Signal Quality Index (SQI), and electromyography (EMG) activity.
-
Quantitative EEG (qEEG): High-density EEG (e.g., 64 or 128 channels) can be used for detailed spectral analysis. Data is typically recorded continuously from a pre-sedation baseline through to recovery.
-
-
Assessment of Sedation Depth:
-
Primary: Processed EEG indices (BIS, Entropy).
-
Secondary: Clinical scales such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.
-
Conclusion and Future Directions
This compound has emerged as a promising alternative to propofol for intravenous sedation and anesthesia, offering a similar efficacy profile with the benefit of reduced injection pain. The validation of its sedative depth using BIS monitoring has been established in phase 3 clinical trials. However, to fully understand the neurophysiological effects of this compound and to refine its clinical application, further research is needed to provide a detailed quantitative EEG comparison with propofol. Studies focusing on spectral analysis, entropy, and other advanced EEG measures will be crucial in elucidating the specific EEG signature of this compound-induced sedation and in further optimizing patient monitoring and drug administration.
References
- 1. researchgate.net [researchgate.net]
- 2. The anesthetic propofol shifts the frequency of maximum spectral power in EEG during general anesthesia: analytical insights from a linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EEG power spectral density under Propofol and its association with burst suppression, a marker of cerebral fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Diversity of electroencephalographic patterns during propofol-induced burst suppression [frontiersin.org]
Cipepofol vs. Propofol: A Meta-Analysis of Clinical Trial Data for Anesthetic Efficacy and Safety
A comprehensive review of clinical trial data indicates that Cipepofol, a newer anesthetic agent, demonstrates comparable efficacy to the widely used Propofol (B549288) for general anesthesia and sedation, while offering a significantly improved safety profile, particularly regarding injection-site pain and hemodynamic stability.
This compound (also known as ciprofol or HSK3486) is a novel 2,6-disubstituted phenol (B47542) derivative and a structural analog of propofol.[1][2] Both agents act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, leading to their sedative and hypnotic effects.[1][3] Clinical evidence from numerous randomized controlled trials (RCTs) and meta-analyses consistently demonstrates that this compound is non-inferior to Propofol in achieving successful anesthesia and sedation, with some notable differences in their clinical performance and side-effect profiles.[4][5][6][7]
Efficacy: A Close Match in Anesthetic Success
Meta-analyses of multiple RCTs have consistently shown no significant difference in the success rate of anesthesia induction and maintenance between this compound and Propofol.[4][5][7] Both drugs achieve a high rate of successful sedation for various procedures, including gastrointestinal endoscopy and general surgery.[2][6][8]
However, some variations in the speed of onset and recovery have been noted. Propofol may have a slightly faster onset of induction.[4][9] Conversely, some studies suggest this compound may have a slower offset, with a slightly longer time to full alertness and meeting discharge criteria.[10][11]
Table 1: Comparative Efficacy of this compound and Propofol in Clinical Trials
| Efficacy Parameter | This compound | Propofol | Key Findings | Citations |
| Success Rate of Anesthesia/Sedation | High (approaching 100% in many studies) | High (approaching 100% in many studies) | No significant difference; this compound is non-inferior to Propofol. | [2][4][5][6][7][8][11][12][13] |
| Time to Successful Induction | Slightly longer in some studies | Slightly shorter | Propofol may have a marginally faster onset. | [4][11] |
| Time to Full Alertness | Slightly longer in some studies | Slightly shorter | Propofol may offer a quicker recovery to full alertness. | [4][5][11][14] |
Safety Profile: this compound's Distinct Advantages
The most significant differentiator between this compound and Propofol lies in their safety profiles, particularly concerning injection-site pain and hemodynamic stability.
Injection-Site Pain: A consistent and highly significant finding across numerous studies is the markedly lower incidence of injection-site pain with this compound.[7][8][12][15][16] This is a common and often distressing side effect of Propofol administration.[12] The reduced pain associated with this compound is a considerable advantage for patient comfort and satisfaction.[6][12]
Hemodynamic Stability: Multiple meta-analyses have concluded that this compound is associated with a lower risk of hypotension compared to Propofol.[5][7][14][17][18][19] This is a critical consideration, especially in patients with cardiovascular comorbidities or those at high risk for hemodynamic instability.[20][21] this compound has demonstrated superior hemodynamic stability, requiring less vasopressor support during induction.[3][21]
Respiratory Effects: While both drugs can cause respiratory depression, some evidence suggests that this compound may have a more favorable respiratory profile with a lower incidence of adverse respiratory events.[19][22] However, other studies have found no significant difference in respiratory complications such as hypoxemia.[5]
Other Adverse Events: The overall incidence of adverse drug reactions has been reported to be lower in patients receiving this compound compared to Propofol.[8] While no significant differences were found for the incidence of bradycardia, tachycardia, or hypertension in some meta-analyses, this compound has been associated with a lower incidence of postoperative nausea and vomiting in others.[7][19][23]
Table 2: Comparative Safety of this compound and Propofol in Clinical Trials
| Safety Parameter | This compound | Propofol | Key Findings | Citations |
| Injection-Site Pain | Very low incidence (e.g., 0.99% - 4.9%) | High incidence (e.g., 27% - 76.6%) | This compound is significantly superior in reducing injection-site pain. | [3][6][7][8][12][15][16][24][25] |
| Hypotension | Lower incidence | Higher incidence | This compound demonstrates better hemodynamic stability with a lower risk of hypotension. | [3][5][7][13][14][17][18][19][21] |
| Respiratory Depression | Generally comparable, some studies suggest lower risk | Generally comparable | This compound may offer a slightly better respiratory safety profile. | [19][22] |
| Overall Adverse Events | Lower incidence reported in some studies | Higher incidence reported in some studies | This compound is generally well-tolerated. | [6][8] |
| Postoperative Nausea and Vomiting | Lower incidence in some studies | Higher incidence in some studies | This compound may reduce the risk of PONV. | [19] |
Experimental Protocols
The clinical trials included in this meta-analysis followed rigorous, randomized, and controlled designs.
General Anesthesia Induction and Maintenance:
-
Patient Population: Adult patients undergoing elective surgeries.[2][26]
-
Intervention (this compound Group): Intravenous injection of this compound at a dose of 0.4 mg/kg for induction.[2][26] For maintenance, an initial infusion rate of 0.8 mg/kg/h was used and adjusted to maintain a Bispectral Index (BIS) between 40 and 60.[2]
-
Comparator (Propofol Group): Intravenous injection of Propofol at a dose of 2.0 mg/kg for induction.[2][26] For maintenance, an initial infusion rate of 5.0 mg/kg/h was used and adjusted to maintain a BIS of 40-60.[2]
-
Primary Outcome: Success rate of anesthesia induction and maintenance.[2]
-
Secondary Outcomes: Time to loss of consciousness, time to full alertness, recovery of spontaneous breathing, and safety profiles.[2]
Sedation for Gastrointestinal Endoscopy:
-
Patient Population: Patients undergoing gastroscopy or colonoscopy.[8][24]
-
Intervention (this compound Group): Intravenous injection of this compound at a dose of 0.4 mg/kg.[8][24]
-
Comparator (Propofol Group): Intravenous injection of Propofol at a dose of 1.5 mg/kg.[8][24]
-
Primary Outcome: Success rate of sedation, defined as completion of the procedure with no need for an alternative sedative or a limited number of top-up doses.[8][24]
-
Secondary Outcomes: Incidence of adverse events, injection-site pain, and patient satisfaction.[8][24]
Mechanism of Action and Clinical Workflow
Both this compound and Propofol enhance the effect of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor. This leads to increased chloride ion influx, hyperpolarization of the neuron, and subsequent inhibition of neuronal firing, resulting in sedation and anesthesia. This compound is reported to have a higher binding affinity for the GABA-A receptor than Propofol.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of ciprofol vs. propofol for the induction and maintenance of general anaesthesia: A multicentre, single-blind, randomised, parallel-group, phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Efficacy and safety of ciprofol versus propofol for induction and maintenance of general anesthesia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. Efficacy and safety of ciprofol versus propofol for induction of general anaesthesia or sedation: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of Ciprofol compared with Propofol during general anesthesia induction: A systematic review and meta-analysis of randomized controlled trials (RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of ciprofol (HSK3486) versus propofol for the induction of deep sedation during gastroscopy and colonoscopy procedures: A multi‐centre, non‐inferiority, randomized, controlled phase 3 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ciprofol as compared to propofol for sedation and general anesthesia: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ciprofol for sedation in outpatient gynecological procedures: a phase III multicenter randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofol Reduces Injection Site Pain Compared With Propofol in Gynecologic Surgery | Consultant360 [consultant360.com]
- 13. researchgate.net [researchgate.net]
- 14. A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 16. Comparison and Clinical Value of Ciprofol and Propofol in Intraoperative Adverse Reactions, Operation, Resuscitation, and Satisfaction of Patients under Painless Gastroenteroscopy Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A systematic review and meta-analysis comparing the efficacy and safety of ciprofol (HSK3486) versus propofol for anesthetic induction and non-ICU sedation [frontiersin.org]
- 18. Efficacy and safety of ciprofol versus propofol for anesthesia induction in adult patients received elective surgeries: a meta‑analysis | springermedizin.de [springermedizin.de]
- 19. Comparative effects of ciprofol and propofol on perioperative outcomes: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemodynamic Impact of this compound vs Propofol During Anesthesia Induction in Patients With Severe Aortic Stenosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of ciprofol (HSK3486) versus propofol for the induction of deep sedation during gastroscopy and colonoscopy procedures: A multi-centre, non-inferiority, randomized, controlled phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy and Safety of Ciprofol Versus Propofol as Anesthetic for Patients Undergoing Painless Colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Navigating the Disposal of Cipepofol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Cipepofol is crucial for maintaining a safe and environmentally responsible research environment. As a novel anesthetic agent, specific disposal guidelines for this compound are not yet widely established. However, by adhering to best practices for pharmaceutical waste management and considering the properties of its parent compound, Propofol, a safe and effective disposal plan can be implemented.
For researchers, scientists, and drug development professionals, understanding the appropriate handling and disposal of chemical reagents is a fundamental aspect of laboratory safety. This guide offers a procedural, step-by-step approach to the disposal of this compound, ensuring minimal environmental impact and compliance with general regulatory standards.
Understanding the Regulatory Landscape
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) in the United States.[1][2][3] These regulations are in place to protect public health and the environment from the potential hazards of chemical waste.[1] While this compound is not currently classified as a hazardous substance according to the Globally Harmonized System (GHS), its structural similarity to Propofol warrants a cautious approach to its disposal. Propofol has been shown to be toxic to aquatic life, and therefore, its release into the environment should be prevented.[4][5][6][7][8]
Recommended Disposal Procedures for this compound
Given the absence of specific guidelines for this compound, the following procedures are recommended based on general principles of pharmaceutical waste disposal and information available for Propofol.
Step 1: Waste Identification and Segregation
Properly identify and segregate this compound waste from other waste streams. This includes unused or expired this compound, as well as any materials contaminated with the substance, such as vials, syringes, and personal protective equipment (PPE).
Step 2: Containerization
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (e.g., a sharps container for needles and syringes).
Step 3: Incineration as the Preferred Method
Incineration is the recommended method for the final disposal of this compound waste.[7][9] This high-temperature process is effective in destroying the chemical compound, preventing its entry into the ecosystem. Partner with a licensed and reputable waste management vendor that provides incineration services for pharmaceutical waste.
Step 4: Avoid Sewer Disposal
Under no circumstances should this compound be disposed of down the drain.[5][10] This practice can lead to the contamination of water systems and harm to aquatic organisms.
Step 5: Documentation
Maintain accurate records of the disposal process, including the date, quantity of waste, and the name of the waste management vendor. This documentation is essential for regulatory compliance and internal safety audits.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key qualitative aspects and recommended practices.
| Parameter | Recommendation | Rationale |
| Disposal Method | Incineration | Ensures complete destruction of the compound, preventing environmental release. |
| Sewer Disposal | Strictly Prohibited | Prevents contamination of water systems and harm to aquatic life. |
| Waste Segregation | Dedicated, Labeled Containers | Prevents cross-contamination and ensures proper handling. |
| Regulatory Compliance | Adherence to EPA and local regulations | Ensures legal and safe disposal practices. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. anesthesiaservicesar.com [anesthesiaservicesar.com]
- 5. rcoa.ac.uk [rcoa.ac.uk]
- 6. research.rug.nl [research.rug.nl]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Propofol and Controlled Substance Waste Disposal Program | Stericycle [stericycle.com]
Essential Safety and Logistical Information for Handling Cipepofol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational products like Cipepofol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to protect both the user and the integrity of the product. The following personal protective equipment is recommended.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact and contamination of the product. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes during handling and preparation. |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
Experimental Protocols: Handling and Disposal
Handling this compound in a Laboratory Setting:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment, including vials of this compound, sterile syringes, needles, and appropriate diluents.
-
Donning PPE: Put on a laboratory coat, safety glasses, and nitrile gloves.
-
Aseptic Technique: When drawing this compound from a vial, use aseptic techniques to prevent contamination of the solution. This includes disinfecting the vial septum with an alcohol wipe before piercing it with a sterile needle.
-
Dilution and Preparation: If dilution is required for your experiment, use a sterile syringe to transfer the desired volume of this compound to a sterile container with the appropriate diluent. Mix gently.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and your initials.
-
Doffing PPE: After handling is complete, remove gloves and dispose of them properly. Remove your lab coat and store it appropriately. Wash your hands thoroughly.
Disposal Plan for this compound and Associated Waste:
This compound is considered non-hazardous pharmaceutical waste. However, it should not be disposed of in regular trash or down the drain to prevent environmental contamination.
-
Unused this compound Solution:
-
Unused or expired this compound should be disposed of through a licensed medical waste disposal company.
-
Segregate this compound waste into a designated, clearly labeled container for non-hazardous pharmaceutical waste, often a white container with a blue lid marked "for incineration".[1]
-
Do not mix with hazardous chemical waste.[2]
-
-
Contaminated Materials:
-
Sharps: Needles and syringes used for handling this compound should be immediately placed in a designated sharps container. Once the container is full, it should be sealed and disposed of through a medical waste disposal service.
-
Vials: Empty this compound vials should be disposed of in the sharps container or as regulated medical waste.
-
Gloves and Other Consumables: Used gloves, alcohol wipes, and other contaminated consumables should be placed in a biohazard bag or a designated container for non-hazardous pharmaceutical waste.
-
-
Spill Cleanup:
-
In case of a small spill, absorb the liquid with absorbent pads.
-
Clean the spill area with a suitable disinfectant.
-
Dispose of all cleanup materials in the designated non-hazardous pharmaceutical waste container.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
